Antifungal agent 86
Description
Properties
CAS No. |
327077-97-4 |
|---|---|
Molecular Formula |
C21H22N2OS |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24) |
InChI Key |
WJAMFZVSJYMDDT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
41F5; 41F-5; 41F 5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Scientific Core of Terbinafine (Formerly SF 86-327): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery, origin, and core scientific principles of the antifungal agent Terbinafine, initially designated SF 86-327. Terbinafine represents a pivotal advancement in antifungal therapy as a member of the allylamine class, distinguished by its specific mechanism of action and broad-spectrum efficacy, particularly against dermatophytes. This whitepaper details the seminal discovery, mechanism of action, quantitative antifungal activity, and the experimental methodologies used to characterize this important therapeutic agent.
Discovery and Origin
Terbinafine (SF 86-327) was developed by Sandoz (now part of Novartis) and first reported in the scientific literature in 1984. It emerged from a chemical synthesis program aimed at modifying naftifine, the prototype of the allylamine class of antifungal agents. The goal was to enhance the antifungal activity and allow for oral administration. Terbinafine was first launched in Europe in 1991 and received FDA approval in the United States in 1992.[1][2]
The development of Terbinafine marked a significant step forward in the treatment of superficial mycoses. Its chemical structure, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, was specifically designed for potent and selective inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.
Mechanism of Action: Inhibition of Squalene Epoxidase
Terbinafine exerts its antifungal effect through the specific inhibition of squalene epoxidase, a key enzyme in the fungal cell membrane ergosterol biosynthesis pathway.[1][3][4][5] This inhibition is non-competitive with respect to the substrate, squalene, in fungi.[3]
The inhibition of squalene epoxidase has a dual antifungal effect:
-
Ergosterol Depletion: The blockage of the pathway leads to a deficiency in ergosterol, an essential component for maintaining the integrity and function of the fungal cell membrane. This depletion results in a fungistatic effect in some fungi, such as Candida albicans.[3][4]
-
Squalene Accumulation: The inhibition of the enzyme causes the intracellular accumulation of its substrate, squalene.[3][4] High concentrations of squalene are toxic to the fungal cell, disrupting membrane function and contributing to a fungicidal action against many dermatophytes and other filamentous fungi.[3][4]
A key advantage of Terbinafine is its high selectivity for the fungal enzyme over its mammalian counterpart. The concentration of Terbinafine required to inhibit rat liver squalene epoxidase is significantly higher than that needed for the fungal enzyme.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Terbinafine - Wikipedia [en.wikipedia.org]
- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. njccwei.com [njccwei.com]
"Compound 41F5" chemical structure and properties
A comprehensive search has revealed no publicly available information, chemical structure, or experimental data for a substance designated as "Compound 41F5." This identifier does not correspond to a recognized chemical entity in standard chemical databases or the broader scientific literature.
It is highly probable that "Compound 41F5" is an internal, proprietary code used within a specific research institution or pharmaceutical company for a novel or experimental substance that has not been publicly disclosed. Without a formal chemical name, CAS Registry Number, IUPAC name, SMILES string, or any other standard chemical identifier, it is impossible to retrieve data regarding its chemical structure, properties, or associated experimental protocols.
Therefore, the requested in-depth technical guide or whitepaper, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and universally recognized nomenclature to ensure accurate identification and data retrieval. If "Compound 41F5" is a substance of interest, further details from the original source of this designation are required to proceed with any meaningful analysis.
An In-depth Technical Guide to the Mechanism of Action of Antifungal Agent 86 (Caspofungin)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antifungal agent 86" is a placeholder designation. This document utilizes Caspofungin, a well-characterized echinocandin antifungal, as a representative agent to detail the mechanism of action and associated studies in the requested format.
Executive Summary
Caspofungin represents a significant class of antifungal agents, the echinocandins, which introduce a unique mechanism of action against a broad spectrum of fungal pathogens, notably Candida and Aspergillus species.[1] Its primary mode of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammalian cells, ensuring a high degree of selective toxicity.[2][3] This inhibition disrupts cell wall integrity, leading to osmotic instability and, ultimately, fungal cell death through both necrosis and programmed cell death (apoptosis).[4][5] This guide provides a comprehensive overview of Caspofungin's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
Caspofungin's antifungal activity is centered on the disruption of the fungal cell wall. The primary molecular target is the enzyme complex β-(1,3)-D-glucan synthase . This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, a critical structural polysaccharide that constitutes a major component of the fungal cell wall.[3]
By binding non-competitively to the Fks1p subunit of this enzyme complex, Caspofungin effectively halts the production of β-(1,3)-D-glucan.[3] The depletion of this vital polymer has two major consequences:
-
Fungistatic Effect: The blockade of cell wall synthesis prevents fungal growth and proliferation.[3]
-
Fungicidal Effect: The compromised structural integrity of the cell wall renders the cell unable to withstand internal osmotic pressure, leading to cell lysis and death.[6]
This targeted mechanism provides potent activity, even against fungal isolates that have developed resistance to other antifungal classes like azoles.[2]
Quantitative Data Analysis
The in vitro activity of Caspofungin is quantified through various metrics, including Minimum Inhibitory Concentrations (MICs), its effect on cell wall composition, and its ability to induce cellular death.
In Vitro Susceptibility
MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Caspofungin generally demonstrates potent activity against Candida species.
| Candida Species | MIC Range (μg/mL) | MIC90 (μg/mL) |
| C. albicans | 0.0079 - 0.25 | 0.06 |
| C. glabrata | 0.031 - 0.5 | 0.06 |
| C. tropicalis | 0.016 - 0.5 | 0.06 |
| C. parapsilosis | 1 - 2 | 1 |
| C. krusei | 0.063 - 1 | 0.25 |
| Data compiled from multiple studies. MIC values can exhibit inter-laboratory variability. |
Impact on Fungal Cell Wall Composition
Treatment with Caspofungin leads to significant remodeling of the fungal cell wall. As the synthesis of β-glucan is inhibited, a compensatory mechanism, primarily through the PKC cell wall integrity pathway, upregulates the synthesis of chitin.[4][7]
| Organism | Caspofungin Conc. | β-Glucan (% dry mass) | Chitin (% dry mass) |
| S. cerevisiae | Untreated | 54% | 5% |
| 4x MIC | 45% | 14% | |
| C. albicans | Untreated | 52% | Not specified |
| 0.5x MIC | 49% | Increased | |
| 4x MIC | 31% | Increased | |
| Data adapted from studies on cell wall analysis.[8] |
Induction of Apoptosis and Necrosis in C. albicans
Caspofungin induces cell death through two distinct mechanisms: direct cell lysis (necrosis) due to osmotic stress and programmed cell death (apoptosis).
| Caspofungin Conc. (vs. MIC) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Necrosis (%) |
| 0.5x (0.06 μg/mL) | ~20-25% | ~5-7% | 26% |
| 1x (0.125 μg/mL) | ~20-25% | ~5-7% | 43% |
| 4x (0.5 μg/mL) | ~20-25% | ~5-7% | 48% |
| Data from a 3-hour exposure study on C. albicans SC5314.[4][5] |
Secondary Mechanisms and Cellular Responses
Beyond the primary inhibition of glucan synthesis, Caspofungin triggers a cascade of cellular stress responses.
Cell Wall Integrity (CWI) Pathway Activation
The fungal cell senses cell wall stress through the Protein Kinase C (PKC) signaling pathway.[4][7] Inhibition of β-(1,3)-D-glucan synthesis by Caspofungin is a potent trigger for this pathway, leading to a compensatory upregulation of chitin synthesis in an attempt to maintain cell wall integrity. This response, however, is often insufficient to prevent cell death.
References
- 1. Caspofungin: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular apoptosis: An alternative mechanism of action for caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoscale Effects of Caspofungin against Two Yeast Species, Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Compound 41F5: A Technical Whitepaper on its Fungistatic Versus Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the antifungal properties of Compound 41F5, with a specific focus on elucidating its fungistatic versus fungicidal activity. The information presented is collated from published scientific research, offering a comprehensive overview for professionals in the field of mycology and drug discovery.
Executive Summary
Compound 41F5 is an aminothiazole derivative identified through high-throughput screening as a potent inhibitor of the pathogenic yeast form of Histoplasma capsulatum.[1][2] Structurally, it possesses an aminothiazole core with an alicyclic substituent at the 2-position and a naphthalenylmethyl group at the 5-position.[1][2] Extensive in vitro studies have demonstrated that Compound 41F5 exhibits fungistatic activity against Histoplasma yeast at micromolar concentrations, effectively halting its growth without causing direct cell death.[1][2][3] This characteristic, combined with its high selectivity for the fungal pathogen over host cells, positions Compound 41F5 as a promising candidate for further antifungal drug development.[1][2][4]
Quantitative Antifungal Activity
The antifungal potency of Compound 41F5 has been quantified against various medically relevant fungi. The data clearly indicates a selective spectrum of activity, with notable potency against dimorphic fungi like Histoplasma capsulatum and Cryptococcus neoformans.
| Fungal Species | Strain | Parameter | Value (µM) | Reference Medium |
| Histoplasma capsulatum | OSU76 (yeast) | IC₅₀ | 0.87 | HMM |
| Histoplasma capsulatum | (yeast) | MIC | 2 | HMM |
| Cryptococcus neoformans | MIC | 1 | RPMI | |
| Candida albicans | Activity | No activity up to 40 | RPMI | |
| Aspergillus fumigatus | Activity | No activity up to 40 | RPMI |
Table 1: In Vitro Antifungal Susceptibility Data for Compound 41F5.[1]
Elucidation of Fungistatic vs. Fungicidal Activity
A key characteristic of an antifungal agent is whether it inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal). Studies on Compound 41F5 have directly addressed this question, concluding that it is primarily a fungistatic agent against Histoplasma capsulatum.
Time-Kill Curve Analysis
The definitive evidence for its fungistatic nature comes from viability assays, specifically time-kill curve experiments. In these studies, Histoplasma yeast cells were treated with Compound 41F5, and the number of viable colony-forming units (CFU) was monitored over time.
| Treatment | Concentration (µM) | Time Point (hours) | Log₁₀ CFU/mL (Change from Control) |
| Compound 41F5 | 3 | 2 | No significant change |
| 8 | No significant change | ||
| 24 | No significant change | ||
| Fluconazole (Fungistatic Control) | 6.86 | 24 | No significant change |
| Amphotericin B (Fungicidal Control) | 0.49 | 24 | Significant reduction |
| DMSO (Vehicle Control) | 0.25% | 24 | Baseline growth |
Table 2: Summary of Time-Kill Curve Assay Results for Compound 41F5 against Histoplasma capsulatum.[3]
Experimental Protocols
The following section details the methodologies employed in the key experiments that determined the antifungal profile of Compound 41F5.
Determination of IC₅₀ and MIC
The 50% inhibitory concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC) were established to quantify the potency of Compound 41F5.
-
Fungal Culture: Histoplasma capsulatum yeast cells (e.g., strain OSU76 expressing red fluorescent protein) were grown to the exponential phase.
-
Assay Preparation: Yeast cells were seeded into 96-well microtiter plates at a density of 1 × 10⁵ cells per well.
-
Compound Dilution: A two-fold serial dilution of Compound 41F5 was prepared and added to the wells.
-
Incubation: Plates were incubated for 4 days at 37°C.[3]
-
Growth Measurement: Fungal growth was assessed by measuring either culture turbidity (absorbance at 595 nm) or RFP fluorescence.[3]
-
Data Analysis: The IC₅₀ and MIC values were calculated from the dose-response curves generated from the growth data at the 4-day time point.[3]
Time-Kill Viability Assay
This protocol was used to differentiate between fungistatic and fungicidal activity.
-
Yeast Suspension: A suspension of Histoplasma yeast cells was prepared.
-
Treatment: The yeast suspension was treated with Compound 41F5 (e.g., 3 µM), a fungistatic control (fluconazole, 6.86 µM), a fungicidal control (amphotericin B, 0.49 µM), and a vehicle control (DMSO, 0.25%).[3]
-
Time-Course Sampling: Aliquots were removed from each treatment group at specified time points (e.g., 2, 8, and 24 hours).[3]
-
CFU Plating: Serial dilutions of the aliquots were plated onto solid growth medium.
-
Incubation & Counting: Plates were incubated until colonies were visible, and the number of viable colony-forming units (CFU) was counted.
-
Analysis: The change in CFU over time for each treatment was compared to the vehicle control to determine if the compound inhibited growth or caused cell death.
Mechanism of Action and Signaling Pathways
As of the current literature, the precise molecular target and the specific signaling pathways affected by Compound 41F5 have not been fully elucidated. The compound was discovered through a phenotypic screen, which identifies compounds that inhibit fungal growth without a priori knowledge of their mechanism.[1][2] Subsequent research has focused on generating derivatives with improved potency and solubility, indicating that the mechanism is an active area of investigation.[5] The fact that its activity is retained against fluconazole-resistant strains of C. neoformans suggests that its target is likely not the 14α-demethylase enzyme, which is the target of azole antifungals.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the study of Compound 41F5.
Caption: Experimental workflow for the identification and characterization of Compound 41F5.
References
An In-depth Technical Guide to the Spectrum of Activity of "Antifungal Agent 86"
Introduction
The designation "Antifungal agent 86" does not refer to a single, universally recognized compound. Instead, literature review reveals at least three distinct chemical entities associated with this or similar nomenclature: a compound referred to as this compound (Compound 41F5), the well-established antifungal drug Terbinafine (initially coded as SF 86-327), and a plant-derived compound designated EV-086. This guide provides a detailed overview of the spectrum of activity, experimental protocols, and mechanisms of action for each of these agents, tailored for researchers, scientists, and drug development professionals.
This compound (Compound 41F5)
Information regarding "this compound (Compound 41F5)" is sparse in the available literature. It is described as an antifungal agent with notable potency against specific pathogenic yeasts.
Spectrum of Activity
This agent has demonstrated high activity against Histoplasma yeast and Cryptococcus neoformans[1].
Quantitative Data
The 50% minimum inhibitory concentration (MIC50) for both Histoplasma yeast and Cryptococcus neoformans is reported to be in the range of 0.4-0.8 μM[1].
| Fungal Species | MIC50 (μM) |
| Histoplasma spp. (yeast form) | 0.4 - 0.8 |
| Cryptococcus neoformans | 0.4 - 0.8 |
Terbinafine (SF 86-327)
Terbinafine, initially developed with the code SF 86-327, is a synthetic allylamine antifungal agent derived from naftifine. It is effective via the oral route and exhibits a broad spectrum of activity, particularly against dermatophytes.
Spectrum of Activity
Terbinafine has been tested against a wide array of pathogenic fungi, demonstrating potent activity against dermatophytes and molds, with more varied susceptibility observed among yeasts[2].
-
Dermatophytes: Highly susceptible, including species of Microsporum, Trichophyton, and Epidermophyton.
-
Molds: Strong susceptibility is noted for various molds, especially Scopulariopsis brevicaulis[2].
-
Dimorphic Fungi: Sporothrix schenckii shows high susceptibility[2].
-
Yeasts: Susceptibility among Candida species is variable. Candida parapsilosis is notably more susceptible than other Candida species[2].
Quantitative Data: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Terbinafine against various pathogenic fungi as determined by broth and agar dilution methods[2].
| Fungal Group | Genera Tested | MIC Range (µg/mL) |
| Dermatophytes | Microsporum, Trichophyton, Epidermophyton | 0.001 - 0.02 |
| Molds | Aspergillus, Scopulariopsis | 0.1 - 2 |
| Scopulariopsis brevicaulis | 0.2 | |
| Dimorphic Fungi | Sporothrix schenckii | 0.2 |
| Yeasts | Candida spp. | 10 - 100 |
| Candida parapsilosis | 1 - 2 |
Experimental Protocols
The in vitro activity of Terbinafine was evaluated using established broth and agar dilution techniques[2].
Broth Dilution Method (Sabouraud Broth):
-
Medium Preparation: Sabouraud dextrose broth is prepared and sterilized.
-
Antifungal Agent Preparation: A stock solution of Terbinafine is prepared and serially diluted in the broth to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).
-
Inoculation: The prepared microtiter plates or tubes containing the diluted antifungal agent are inoculated with the standardized fungal suspension.
-
Incubation: The inoculated plates or tubes are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Agar Dilution Method (Sabouraud or Kimmig Agar):
-
Medium Preparation: Molten Sabouraud or Kimmig agar is prepared and cooled to approximately 45-50°C.
-
Antifungal Agent Incorporation: Appropriate volumes of a stock solution of Terbinafine are added to aliquots of the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth dilution method.
-
Inoculation: A small, standardized volume of the fungal suspension is spotted onto the surface of the agar plates containing different concentrations of the drug.
-
Incubation: Plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest drug concentration that prevents visible fungal growth on the agar surface.
Visualization of Experimental Workflow
Caption: Workflow for Broth Microdilution Susceptibility Testing.
EV-086
EV-086 is a diyne-furan fatty acid of plant origin that has demonstrated potent and broad-spectrum antifungal properties.
Spectrum of Activity
EV-086 exhibits potent in vitro activity against a range of yeasts and fungi. It shows low activity against Aspergillus flavus, Aspergillus niger, and Candida parapsilosis. The compound is not reported to have antibacterial activity at effective antifungal concentrations and is not toxic to human cells[3].
Quantitative Data: In Vitro Susceptibility
The following table summarizes the MIC values of EV-086 against various fungal species[3].
| Fungal Species | Strain | MIC (ng/mL) |
| Candida albicans | ATCC 24433 | 2.5 |
| Saccharomyces cerevisiae (diploid) | BY4743 | 64 |
| Saccharomyces cerevisiae (haploid) | BY4742, BY4741 | 16 |
Time-kill kinetic assays revealed that EV-086 reduced Colony Forming Units (CFUs) by >10-fold at 20 ng/mL and >100-fold at 320 ng/mL after 24 hours[3].
Mechanism of Action
The antifungal activity of EV-086 is attributed to the inhibition of delta-9 fatty acid desaturation[3]. This enzyme is crucial for the synthesis of unsaturated fatty acids, which are essential components of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell death.
Visualization of Signaling Pathway
Caption: Mechanism of Action of EV-086.
In Vivo Efficacy
EV-086 has been evaluated in a guinea pig model of Trichophyton skin dermatophytosis[3].
Experimental Protocol:
-
Infection Model: Guinea pigs are infected with Trichophyton mentagrophytes.
-
Treatment: Four days post-infection, a 1% solution of EV-086 in Captex 350 is topically applied to the infected area.
-
Dosing Regimen: Treatment is administered for a duration of 7 days.
-
Efficacy Assessment:
-
Mycological Efficacy: Assessed by culturing skin samples to determine the presence or absence of viable fungi.
-
Clinical Efficacy: Evaluated by scoring the clinical signs of infection (e.g., redness, scaling, inflammation).
-
Results: The study reported a 92.5% mycological efficacy and a 66% clinical efficacy for the EV-086 treated group compared to untreated controls (P < 0.01)[3].
Visualization of In Vivo Experimental Workflow
Caption: Workflow for the In Vivo Guinea Pig Dermatophytosis Model.
References
In-depth Technical Guide: Antifungal Activity of Compound 41F5 Against Histoplasma capsulatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of Compound 41F5, a novel aminothiazole derivative, against the pathogenic fungus Histoplasma capsulatum. The document details the compound's efficacy, selectivity, and mechanism of action, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and development of this promising antifungal candidate.
Quantitative Efficacy of Compound 41F5
Compound 41F5 has demonstrated significant fungistatic activity against the yeast form of Histoplasma capsulatum. Its efficacy has been quantified both in liquid culture and within the host cell environment, highlighting its potential for treating histoplasmosis.
| Parameter | Value | Organism/Cell Line | Notes |
| 50% Inhibitory Concentration (IC50) | 0.87 µM | Histoplasma capsulatum (yeast) | Determined in liquid culture.[1][2][3][4][5][6][7] |
| Minimum Inhibitory Concentration (MIC) | 2 µM | Histoplasma capsulatum (yeast) | The lowest concentration that inhibits visible growth.[1] |
| Selectivity | At least 62-fold | Yeast vs. Host Cells | Indicates a high therapeutic index.[1][2][3][5][6][7] |
| Host Cell Cytotoxicity (IC50) | 53.95 µM - 74.65 µM | Mammalian cell lines | The range depends on the specific cell type tested.[1] |
| Activity against other fungi (MIC) | 1 µM | Cryptococcus neoformans | No detectable activity against Candida albicans and Aspergillus fumigatus up to 40 µM.[1] |
Experimental Protocols
The following sections detail the methodologies employed to evaluate the antifungal activity of Compound 41F5.
Determination of IC50 and MIC in Liquid Culture
The in vitro susceptibility of Histoplasma capsulatum yeast to Compound 41F5 was determined using a broth microdilution method.
-
Yeast Strain: Histoplasma capsulatum strain OSU76, engineered to express red fluorescent protein (RFP), was used.
-
Culture Medium: Histoplasma macrophage medium (HMM) or RPMI medium was used for yeast growth.
-
Compound Preparation: A two-fold serial dilution of Compound 41F5 was prepared in the culture medium in a 96-well plate.
-
Inoculation: Yeast cells were added to each well to a final density of 1 x 105 cells/mL.
-
Incubation: The plate was incubated at 37°C for 4 days.
-
Growth Measurement:
-
Culture Turbidity: The optical density at 595 nm (OD595) was measured using a spectrophotometer.
-
RFP Fluorescence: The fluorescence of the RFP-expressing yeast was measured to quantify growth.
-
-
Data Analysis: The IC50 was calculated by linear regression of the growth inhibition data. The MIC was determined as the lowest concentration of the compound that resulted in no visible growth.[1][8]
Fungistatic Activity Assay
To determine whether Compound 41F5 is fungicidal or fungistatic, a yeast viability assay was performed.
-
Treatment: Histoplasma yeast cells were treated with Compound 41F5 at a concentration near its MIC (3 µM) for 2, 8, or 24 hours. Amphotericin B (0.49 µM) and fluconazole (6.86 µM) were used as fungicidal and fungistatic controls, respectively. A DMSO vehicle control was also included.
-
Viability Assessment: After the treatment period, aliquots of the yeast suspension were removed, serially diluted, and plated onto solid growth medium.
-
Colony Forming Unit (CFU) Quantification: The plates were incubated, and the number of viable CFUs was counted. A significant reduction in CFU compared to the initial inoculum indicates fungicidal activity, while a lack of growth or a static number of CFU suggests fungistatic activity.[1][8]
Intramacrophage Antifungal Activity
The efficacy of Compound 41F5 against Histoplasma yeast residing within macrophages was assessed to mimic the in vivo infection environment.
-
Macrophage Infection: P388D1 murine macrophages were infected with Histoplasma yeast cells.
-
Compound Treatment: After allowing for phagocytosis, the infected macrophages were treated with varying concentrations of Compound 41F5 (e.g., 2 µM and 5 µM).
-
Incubation: The treated, infected macrophages were incubated for 3 days.
-
Assessment of Yeast Replication: The proliferation of intracellular yeast was observed and quantified. The ability of the compound to prevent yeast replication and protect the host macrophages from lysis was evaluated.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for screening and characterizing Compound 41F5.
Caption: High-throughput screening and characterization workflow for Compound 41F5.
Conclusion
Compound 41F5 emerges as a promising lead candidate for the development of new antifungal therapies against Histoplasma capsulatum. Its potent and selective fungistatic activity, particularly against the clinically relevant intracellular form of the pathogen, warrants further investigation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for future preclinical and clinical studies. The aminothiazole core of 41F5 also presents a scaffold for further chemical modification to potentially enhance its antifungal properties.[3][5]
References
- 1. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Efficacy of Antifungal Agent 86 Against Cryptococcus neoformans: A Review of Available Data
A comprehensive review of existing scientific literature reveals a critical distinction in the identity of "Antifungal Agent 86" and a notable absence of efficacy data for the originally referenced pentaketide against Cryptococcus neoformans. Initial inquiries identified "this compound" as CR377, a pentaketide isolated from the endophytic fungus Fusarium sp. While this compound has demonstrated potent activity against Candida albicans, extensive searches have yielded no evidence of its evaluation against Cryptococcus neoformans.
However, further investigation into fungal metabolites has uncovered tangential findings related to compounds that have been arbitrarily numbered "86" in unrelated review literature. One such instance points to a class of compounds known as zearalenone analogs, which have been tested against C. neoformans. This guide will clarify the identity of these compounds and present the limited available data on their efficacy.
Clarification of "this compound" Identity
The designation "this compound" is not a standardized scientific name and has been used in literature to refer to at least two distinct chemical entities:
-
CR377: A pentaketide isolated from Fusarium sp. (strain CR377), an endophyte of Selaginella pallescens. The foundational research on this compound focused on its significant inhibitory effects on Candida albicans. There is currently no published data on its activity against Cryptococcus neoformans.
-
Zearalenone Analogs: A class of β-resorcylic macrolides. A 2023 review on Fusarium-derived metabolites numbered a zearalenone analog as compound "86" and reported weak activity against C. neoformans, citing earlier work.
This guide will focus on the available data for zearalenone and its analogs due to the existence of published, albeit limited, findings regarding their interaction with C. neoformans.
Efficacy Data for Zearalenone Analogs against Cryptococcus neoformans
Research into bioactive compounds from a seagrass-derived fungus, Fusarium sp. PSU-ES73, led to the evaluation of several β-resorcylic macrolides, including zearalenone, against Cryptococcus neoformans.
Quantitative Data
The antifungal activity of zearalenone against C. neoformans was determined to be weak. The available quantitative data is summarized in the table below.
| Compound | Fungal Strain | Efficacy Metric | Value | Reference |
| Zearalenone | Cryptococcus neoformans | Weak Activity | Not specified | Chen et al., 2023 |
| Zearalenone Analogs | Cryptococcus neoformans | Weak Activity | Not specified | Chen et al., 2023 |
It is important to note that the primary sources describe the activity as "weak" without providing specific Minimum Inhibitory Concentration (MIC) values in the accessible abstracts.
Experimental Protocols
While detailed experimental protocols for the antifungal testing of zearalenone analogs against C. neoformans are not fully available in the reviewed literature, a general methodology can be inferred from standard mycology practices.
General Antifungal Susceptibility Testing Workflow
The workflow for determining the antifungal activity of a compound typically involves a broth microdilution assay.
Signaling Pathways and Mechanism of Action
The mechanism of action for zearalenone's weak antifungal effect on C. neoformans has not been elucidated in the available literature. Zearalenone is primarily known for its estrogenic effects in mammals due to its structural similarity to estrogens, allowing it to bind to estrogen receptors. It is unclear if a similar mechanism is at play in fungi or if its weak antifungal activity is due to other cellular interactions.
Conclusion
Compound 41F5: A Technical Analysis of Its Inactivity Against Candida albicans
For Immediate Release
[City, State] – [Date] – A comprehensive technical review of Compound 41F5, an aminothiazole derivative, elucidates the compound's notable lack of antifungal activity against the pervasive human pathogen Candida albicans. This analysis, intended for researchers, scientists, and professionals in drug development, consolidates available data, details experimental methodologies, and explores the potential mechanistic basis for this observed inactivity.
Compound 41F5, initially identified as a promising antifungal agent, has demonstrated potent activity against certain pathogenic fungi, particularly Histoplasma capsulatum. However, its antifungal spectrum is notably narrow, with a significant gap in efficacy against Candida albicans, a leading cause of opportunistic fungal infections worldwide.
Quantitative Susceptibility Data
The antifungal activity of Compound 41F5 has been evaluated against a panel of clinically relevant fungi. The results, summarized in the table below, highlight its selective efficacy.
| Fungal Species | Strain(s) | MIC (μM) | IC₅₀ (μM) | Activity | Reference |
| Candida albicans | ATCC 90028, Clinical Isolate | >40 | Not Determined | Inactive | [1] |
| Histoplasma capsulatum | G217B | 2-4 | 0.87 | Active | [1] |
| Cryptococcus neoformans | H99 | 1 | Not Determined | Active | [1] |
| Aspergillus fumigatus | AF293 | >40 | Not Determined | Inactive | [1] |
| Blastomyces dermatitidis | Clinical Isolate | >40 | Not Determined | Inactive | [1] |
Experimental Protocols
The determination of Compound 41F5's antifungal activity was conducted following standardized methodologies to ensure reproducibility and comparability of the data.
Antifungal Susceptibility Testing via Broth Microdilution
The minimum inhibitory concentration (MIC) of Compound 41F5 against Candida albicans and other fungal species was determined using the broth microdilution method, adhering to the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Compound Dilution: Compound 41F5 was serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.
-
Incubation: The prepared fungal inoculum was added to each well of the microtiter plate containing the diluted compound. The plates were then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was visually determined as the lowest concentration of Compound 41F5 that resulted in a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well. For Compound 41F5 against C. albicans, no significant inhibition was observed at the highest tested concentration of 40 μM.[1]
Visualizing the Lack of Activity and Potential Mechanisms
To conceptualize the experimental workflow and the potential reasons for Compound 41F5's inactivity against C. albicans, the following diagrams are provided.
Discussion of Potential Mechanisms for Inactivity
The precise mechanism of action for Compound 41F5 has not been fully elucidated, even in susceptible organisms like H. capsulatum. However, the observed inactivity against C. albicans points to several plausible explanations:
-
Target Absence or Modification: The molecular target of Compound 41F5 may be absent in C. albicans or structurally divergent to an extent that precludes effective binding. Many antifungal agents have highly specific targets, and variations in these targets across different fungal species can lead to a narrow spectrum of activity.
-
Efflux Pump Activity: Candida albicans is known to possess a robust network of efflux pumps that can actively transport a wide range of xenobiotics, including antifungal drugs, out of the cell. It is conceivable that Compound 41F5 is a substrate for one or more of these pumps, preventing it from reaching a sufficient intracellular concentration to exert its effect.
-
Reduced Permeability: The composition and architecture of the C. albicans cell wall and membrane may hinder the passive diffusion or active transport of Compound 41F5 into the cell.
-
Enzymatic Degradation: C. albicans may produce enzymes that metabolize and inactivate Compound 41F5, rendering it ineffective.
Conclusion
The aminothiazole derivative, Compound 41F5, exhibits a selective antifungal profile, with notable potency against Histoplasma capsulatum but a clear lack of activity against Candida albicans. This inactivity, confirmed by standardized broth microdilution assays, suggests that key differences in the cellular machinery or defense mechanisms of C. albicans are responsible. Further research into the specific molecular target of Compound 41F5 and its interaction with C. albicans cellular systems is warranted to fully understand the basis of this resistance and to guide the future development of broad-spectrum aminothiazole-based antifungals.
References
Ineffectiveness of Azole Antifungal Agents Against Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing prevalence of azole resistance in Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, presents a significant challenge to effective clinical management.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the ineffectiveness of azole antifungal agents against this opportunistic pathogen. We detail the key resistance mechanisms, including alterations in the drug target Cyp51A and the role of efflux pumps.[2][3] Furthermore, we explore the intricate signaling pathways that contribute to azole resistance, such as the calcineurin and cell wall integrity pathways, and the crucial role of Heat Shock Protein 90 (Hsp90).[5][6][7] This guide also presents a compilation of quantitative data on the impact of various resistance mechanisms on the minimum inhibitory concentrations (MICs) of commonly used azoles. Detailed experimental protocols for assessing antifungal susceptibility are provided to facilitate reproducible research in this critical area.
Introduction
Aspergillus fumigatus is a ubiquitous mold and the leading cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.[1][8] Azole antifungals, such as voriconazole and itraconazole, are the cornerstone of therapy for aspergillosis.[1][8][9] However, the emergence of azole-resistant A. fumigatus strains is a growing global health concern, leading to treatment failures and increased mortality rates.[1][2][10] Understanding the molecular basis of this resistance is paramount for the development of novel therapeutic strategies and for preserving the efficacy of existing antifungal agents. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanisms of azole ineffectiveness in A. fumigatus.
Primary Mechanisms of Azole Ineffectiveness
The ineffectiveness of azole antifungals in A. fumigatus is primarily attributed to two well-characterized mechanisms: modifications of the drug's target enzyme and the active removal of the drug from the fungal cell.
Alterations in the Target Enzyme: Cyp51A
Azoles function by inhibiting the lanosterol 14-α-demethylase enzyme, encoded by the cyp51A gene, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][11][12] Resistance arises from mutations within the cyp51A gene that reduce the binding affinity of azole drugs to the enzyme.[2][13]
Several specific point mutations in the cyp51A gene have been identified and are associated with varying levels of resistance to different azoles.[1] These mutations can occur in patients undergoing long-term azole therapy.[10] Some of the most clinically relevant point mutations include:
-
G54: Substitutions at this position, such as G54R, are known to confer cross-resistance to itraconazole and posaconazole.[14][15]
-
M220: Mutations at this codon, leading to substitutions like M220I, M220K, or M220V, are associated with resistance to multiple azoles.[14][15][16]
-
G138: This mutation is another hotspot associated with azole resistance that can develop during therapy.[1]
-
G448S: This substitution has been identified in patients receiving voriconazole therapy and is linked to multi-azole resistance.[1][4]
A significant mechanism of azole resistance, often acquired from environmental sources, involves the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene.[3][9][10] This leads to overexpression of the Cyp51A enzyme, requiring higher concentrations of the azole to achieve an inhibitory effect.[3][15] The most prevalent tandem repeat mutations are:
-
TR34/L98H: This combination consists of a 34-base pair tandem repeat in the promoter region coupled with a point mutation at codon 98 (L98H).[3][9][10][11][12] It is a major environmental resistance mechanism and confers resistance to multiple azoles.[3][9][10]
-
TR46/Y121F/T289A: This complex allele includes a 46-base pair tandem repeat and two additional point mutations.[3][9][10] Strains harboring this mutation are often highly resistant to voriconazole.[17]
Overexpression of Efflux Pumps
Another critical mechanism contributing to azole ineffectiveness is the overexpression of efflux pumps, which actively transport azole drugs out of the fungal cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[3][9] These pumps belong to two major superfamilies:
-
ATP-Binding Cassette (ABC) Transporters: These transporters utilize ATP hydrolysis to power the efflux of a wide range of substrates, including azoles. Overexpression of genes encoding ABC transporters, such as cdr1B, has been linked to azole resistance.[9]
-
Major Facilitator Superfamily (MFS) Transporters: These transporters use the proton motive force to expel drugs. Genes such as AfuMDR3 and AfuMDR4 have been identified in A. fumigatus and their overexpression is associated with high-level itraconazole resistance.[18]
The expression of these efflux pumps can be induced by exposure to azoles and is also associated with the development of biofilms, which are inherently more resistant to antifungal treatment.[19][20][21]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the impact of various resistance mechanisms on the Minimum Inhibitory Concentrations (MICs) of commonly used azole antifungals against Aspergillus fumigatus. MIC values are presented in µg/mL.
Table 1: Impact of cyp51A Point Mutations on Azole MICs
| cyp51A Mutation | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference(s) |
| Wild Type | ≤1 | ≤1 | ≤0.5 | [9] |
| G54R | >16 | 1 - 4 | >8 | [14] |
| M220I/K/V | >16 | 2 - 8 | 1 - 4 | [14][15] |
| G448S | >16 | >16 | >8 | [4] |
Table 2: Impact of cyp51A Tandem Repeats on Azole MICs
| cyp51A Mutation | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference(s) |
| Wild Type | ≤1 | ≤1 | ≤0.5 | [9] |
| TR34/L98H | 4 - >16 | 2 - 8 | 2 - 8 | [10] |
| TR46/Y121F/T289A | 4 - 8 | ≥16 | 2 - 4 | [10][17] |
Table 3: Impact of Efflux Pump Overexpression on Azole MICs
| Resistance Mechanism | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Reference(s) |
| Wild Type | ≤1 | ≤1 | [18] |
| AfuMDR3/4 Overexpression | >100 | Not specified | [18] |
| Biofilm-associated efflux | 16 to >512-fold increase from germlings | 16 to >512-fold increase from germlings | [19][20][21] |
Signaling Pathways Modulating Azole Ineffectiveness
Several interconnected signaling pathways in A. fumigatus play a crucial role in mediating stress responses and contributing to azole resistance. Understanding these pathways offers potential targets for novel antifungal therapies.
The Calcineurin Pathway
The calcineurin signaling pathway is a vital regulator of stress responses, morphogenesis, and virulence in A. fumigatus.[7] Inhibition of calcineurin has been shown to increase the susceptibility of A. fumigatus to azoles, indicating its role in azole tolerance.
Caption: The Calcineurin signaling pathway's role in azole tolerance.
The Cell Wall Integrity (CWI) Pathway
The Cell Wall Integrity (CWI) pathway is essential for maintaining the structural integrity of the fungal cell wall, particularly in response to stress, including that induced by antifungal drugs.[11][12][22][23] This pathway can be activated by the membrane stress caused by azole-mediated ergosterol depletion, leading to compensatory changes in the cell wall that contribute to drug tolerance.
Caption: The Cell Wall Integrity pathway's response to azole stress.
The Role of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a critical role in the fungal stress response by stabilizing key client proteins, including components of the calcineurin pathway.[5][6] Inhibition of Hsp90 has been shown to compromise the ability of A. fumigatus to develop resistance to azoles. Specifically, the acetylation state of Hsp90, particularly at lysine residue K27, is crucial for its function in mediating azole resistance.[5][6]
Caption: Hsp90's central role in enabling azole resistance mechanisms.
Experimental Protocols
Accurate and reproducible assessment of antifungal susceptibility is crucial for both clinical diagnostics and research. The following are standardized protocols for determining the in vitro efficacy of antifungal agents against A. fumigatus.
Broth Microdilution Method for MIC Determination (Adapted from CLSI M38 and EUCAST E.Def 9.3)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
Aspergillus fumigatus isolate
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline with 0.05% Tween 80
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the A. fumigatus isolate on SDA or PDA at 35°C for 5-7 days to obtain mature conidia.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium using a spectrophotometer (optical density at 530 nm) or a hemocytometer.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well microtiter plate. The final drug concentrations should span a clinically relevant range.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared conidial suspension.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye. For some fungistatic agents, a significant reduction in growth (e.g., ≥50% compared to the growth control) may be used as the endpoint.
-
Caption: Workflow for the broth microdilution MIC assay.
Molecular Identification of Resistance Mechanisms
5.2.1. Sequencing of the cyp51A Gene and Promoter
-
DNA Extraction: Extract genomic DNA from the A. fumigatus isolate using a commercial fungal DNA extraction kit or standard protocols.
-
PCR Amplification: Amplify the entire cyp51A coding sequence and its promoter region using specific primers.
-
Sanger Sequencing: Sequence the purified PCR products.
-
Sequence Analysis: Align the obtained sequence with a wild-type A. fumigatus cyp51A reference sequence to identify point mutations and tandem repeats.
5.2.2. Gene Expression Analysis of Efflux Pumps by RT-qPCR
-
RNA Extraction: Culture the A. fumigatus isolate with and without sub-inhibitory concentrations of the azole agent. Extract total RNA using a suitable method (e.g., Trizol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target efflux pump genes (e.g., AfuMDR3, AfuMDR4, cdr1B) and a housekeeping gene (e.g., β-tubulin) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.
Conclusion
The ineffectiveness of azole antifungal agents against Aspergillus fumigatus is a multifaceted problem driven by specific genetic mutations and complex cellular responses. A thorough understanding of the underlying mechanisms, including alterations in the Cyp51A enzyme, overexpression of efflux pumps, and the roles of key signaling pathways, is essential for the development of effective strategies to combat azole-resistant aspergillosis. This guide provides a foundational resource for researchers to further investigate these mechanisms, develop novel diagnostic tools, and discover next-generation antifungal therapies. Continued surveillance and research in this area are critical to preserving the clinical utility of the azole class of antifungals.
References
- 1. mdpi.com [mdpi.com]
- 2. Azole resistance in Aspergillus fumigatus- comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azole-resistant Aspergillus fumigatus: A global phenomenon originating in the environment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a Key Lysine Residue in Heat Shock Protein 90 Required for Azole and Echinocandin Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcineurin Controls Growth, Morphology, and Pathogenicity in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole-Resistance Development; How the Aspergillus fumigatus Lifecycle Defines the Potential for Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 10. Azole Resistance in Aspergillus fumigatus: Can We Retain the Clinical Use of Mold-Active Antifungal Azoles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 12. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itraconazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Multiple resistance mechanisms among Aspergillus fumigatus mutants with high-level resistance to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azole resistance of Aspergillus fumigatus biofilms is partly associated with efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid Biosynthesis in Fungi: Perspectives for Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Enigma of Antifungal Agent 86: A Technical Guide to Target Identification and Pathway Analysis
For Immediate Release
Columbus, OH – Antifungal agent 86, also identified as compound 41F5, has emerged as a promising candidate in the fight against systemic fungal infections. This technical guide provides an in-depth analysis of its antifungal activity, delineates key experimental protocols for its evaluation, and explores its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapies.
This compound, a member of the aminothiazole class, has demonstrated potent fungistatic activity, particularly against the pathogenic yeasts Histoplasma capsulatum and Cryptococcus neoformans. Its efficacy against fluconazole-resistant strains of C. neoformans suggests a mechanism of action distinct from that of the widely used azole antifungals, which target the ergosterol biosynthesis pathway. This unique characteristic positions this compound as a valuable lead compound for the development of new therapeutic strategies to combat drug-resistant fungal infections.
Quantitative Analysis of Antifungal Activity
The in vitro potency of this compound and its analogs has been quantified through determination of the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50). Furthermore, its selectivity for fungal cells over host cells is a critical parameter for its therapeutic potential, assessed through cytotoxicity assays.
| Compound | Target Organism | MIC50 (μM)[1] | IC50 (μM)[2][3] | Selectivity Index (SI)[1] |
| This compound (41F5) | Histoplasma capsulatum | 0.4 - 0.8 | 0.87 | >50 |
| This compound (41F5) | Cryptococcus neoformans | - | - | - |
Table 1: In Vitro Antifungal Activity and Selectivity of this compound (41F5). The Selectivity Index (SI) is calculated as the ratio of the IC50 for a mammalian cell line (e.g., HepG2) to the IC50 for the fungal pathogen. A higher SI indicates greater selectivity for the fungal target.
Experimental Protocols
The following sections detail the standardized methodologies employed in the evaluation of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.
Cytotoxicity Assay: MTT Assay
The cytotoxicity of this compound against a mammalian cell line (e.g., human hepatocyte HepG2) is assessed to determine its selectivity.
-
Cell Seeding: Mammalian cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Target Identification and Pathway Analysis
While the precise molecular target of this compound remains to be definitively identified, structure-activity relationship (SAR) studies and its efficacy against azole-resistant strains provide crucial insights. The evidence strongly suggests that its mechanism of action is independent of the ergosterol biosynthesis pathway, a common target for many antifungal drugs.
The workflow for identifying the molecular target of a novel antifungal agent like compound 86 typically follows a multi-pronged approach.
Figure 1. A logical workflow for the target identification of this compound.
The fungistatic nature of this compound suggests that it likely inhibits a cellular process essential for fungal growth and replication, but does not directly cause cell death. Potential pathways that could be affected include:
-
Cell Cycle Regulation: Interference with key proteins that govern the progression of the fungal cell cycle.
-
Signal Transduction: Inhibition of signaling cascades that are vital for fungal survival, virulence, or stress response.
-
Nutrient Sensing and Uptake: Disruption of pathways involved in the acquisition and metabolism of essential nutrients.
Given the current data, a hypothetical signaling pathway affected by this compound is presented below. This diagram illustrates a plausible scenario where the agent inhibits a currently unknown kinase or other regulatory protein, leading to a downstream blockade of fungal proliferation.
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Compound 41F5 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Compound 41F5, a promising antifungal agent, and its early analogs. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Introduction to Compound 41F5
Compound 41F5, chemically identified as N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide, emerged from a high-throughput phenotypic screen of 3,600 commercially available compounds.[1] It was identified as a potent inhibitor of Histoplasma yeast growth.[1] The core structure of 41F5 is an aminothiazole with an alicyclic substituent at the 2-position and an aromatic substituent at the 5-position.[1][2][3][4] Early studies have demonstrated its fungistatic activity against Histoplasma capsulatum and Cryptococcus neoformans at micromolar concentrations.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies on Compound 41F5 and its analogs.
Table 1: In Vitro Activity of Compound 41F5
| Fungal Species | Parameter | Value | Reference |
| Histoplasma capsulatum (yeast) | IC50 | 0.87 μM | [1][2][3][4][6] |
| Histoplasma capsulatum (intracellular) | Inhibition observed | Yes | [1] |
| Cryptococcus neoformans | MIC50 | 0.4 - 0.8 μM | [5] |
Table 2: Selectivity and Cytotoxicity of Compound 41F5
| Parameter | Cell Type | Value | Reference |
| Selectivity for Yeast vs. Host Cells | - | At least 62-fold | [1][2][3][4] |
| Cytotoxicity (estimated) | Mammalian cells | 53.95 μM to 74.65 μM | [6] |
Table 3: Structure-Activity Relationship (SAR) of 41F5 Analogs
| Modification | Resulting Change in Potency | Reference |
| Replacement of 5-naphthalenyl group with lipophilic [5+6] bicyclic ring systems (e.g., 7-benzothiophenyl, 4-indanyl) | 2-3 fold increase in activity | [1] |
| Introduction of a carbonyl group at the methylene linker | 2-3 fold increase in potency | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research on Compound 41F5 are outlined below.
A high-throughput screening platform was developed to monitor the growth of Histoplasma yeast.[1]
-
Assay Principle: Measurement of culture turbidity (absorbance at 595 nm) or RFP fluorescence to quantify yeast growth over time.[7]
-
Procedure:
-
Histoplasma yeast cells (e.g., OSU76 strain expressing RFP) were cultured in a suitable liquid medium.
-
A library of 3,600 commercially available compounds was screened by adding individual compounds to the yeast cultures in microtiter plates.
-
Plates were incubated, and yeast growth was measured daily for four days by reading absorbance at 595 nm or RFP fluorescence.
-
Compounds that inhibited yeast growth were identified as "hits".
-
The half-maximal inhibitory concentration (IC50) and MIC of hit compounds were determined to quantify their antifungal potency.
-
Procedure:
This assay assesses the ability of a compound to inhibit the growth of Histoplasma yeast within macrophages, mimicking the in vivo environment.
-
Procedure:
-
Macrophage-like cells (e.g., P388D1-lacZ) were infected with Histoplasma yeast (e.g., OSU76) at a specific multiplicity of infection (MOI).
-
After allowing for internalization of the yeast, various concentrations of the test compound were added to the infected cell cultures.
-
The inhibition of intracellular yeast growth was quantified after four days, typically by measuring the fluorescence of RFP-expressing yeast.
-
Host cell viability was also assessed to determine the compound's protective effect.
-
The synthesis of a library of novel 2-aminoazole analogs was performed to explore the structure-activity relationship.[1]
-
General Strategy: Modifications were focused on three main parts of the 41F5 structure: the 5-naphthalenyl group, the thiazole core, and the methylene linker between them.[1][3] This involved standard organic synthesis methodologies to create a diverse library of analogs for biological evaluation.
Visualizations
The following diagrams illustrate key workflows and the chemical structure of Compound 41F5.
References
"Antifungal agent 86" selectivity for fungal cells over mammalian cells
An In-depth Examination of the Preferential Activity of Antifungal Agent 86 for Fungal Cells Over Mammalian Cells
Introduction
This compound, also identified as compound 41F5 and chemically described as N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide, is an investigational aminothiazole derivative demonstrating significant promise as a selective antifungal compound. This technical guide provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and an exploration of its known mechanistic characteristics. The high selectivity index of this compound suggests a fungal-specific target, making it a compelling candidate for further drug development.
Quantitative Selectivity Data
The selective antifungal activity of agent 86 has been quantified through in vitro studies comparing its potent activity against pathogenic fungi with its minimal cytotoxicity against mammalian cell lines. The data consistently demonstrates a significant therapeutic window.
| Organism/Cell Line | Assay Type | Metric | Value (µM) | Selectivity Index (SI) | Reference |
| Histoplasma capsulatum (yeast) | Antifungal Susceptibility | MIC₅₀ | 0.4 - 0.8 | > 62-fold | [1][2] |
| Histoplasma capsulatum (yeast) | Antifungal Susceptibility | IC₅₀ | 0.87 | - | [2][3][4][5][6] |
| Cryptococcus neoformans | Antifungal Susceptibility | MIC | 1.0 | > 40-fold | [2] |
| Candida albicans | Antifungal Susceptibility | MIC | > 40 | - | [2] |
| Aspergillus fumigatus | Antifungal Susceptibility | MIC | > 40 | - | [2] |
| Murine Macrophage (P388D1) | Cytotoxicity | IC₅₀ | > 40 | - | [1] |
| Murine Macrophage (J774A.1) | Cytotoxicity | IC₅₀ | 74.65 | - | |
| Human Liver Carcinoma (HepG2) | Cytotoxicity | IC₅₀ | > 20 (No toxicity observed) | - |
Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for mammalian cells to the MIC or IC₅₀ for the fungal pathogen (e.g., IC₅₀ [P388D1] / MIC₅₀ [H. capsulatum]). A higher SI value indicates greater selectivity for the fungal target.
Mechanism of Action and Molecular Target
The precise molecular target and signaling pathway of this compound are currently under investigation. However, key insights have been established:
-
Novel Mechanism: Studies have shown that the activity of agent 86 is retained against fluconazole-resistant strains of C. neoformans. This indicates that its mechanism of action is distinct from that of azole antifungals, which target 14α-demethylase in the ergosterol biosynthesis pathway.[6]
-
Fungistatic Activity: Against Histoplasma yeast, compound 41F5 exhibits fungistatic activity, meaning it inhibits fungal growth rather than directly killing the fungal cells.[2][4][5][6]
-
Target Identification Underway: The unique selectivity profile of agent 86 points towards a novel, fungal-specific molecular target. Research to identify this target is ongoing, with approaches including the generation and analysis of drug-resistant mutants.
Experimental Protocols
The following are detailed methodologies for the key assays used to determine the selectivity of this compound.
Minimum Inhibitory Concentration (MIC) Assay for Fungal Susceptibility
This protocol is based on the broth microdilution method.
a. Preparation of Materials:
-
Fungal Culture: Grow the fungal strain to be tested in an appropriate liquid medium overnight.
-
Antifungal Agent Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Medium: Use a standardized medium such as RPMI-1640.
-
96-Well Plates: Use sterile, flat-bottom microtiter plates.
b. Assay Procedure:
-
Add 100 µL of assay medium to all wells of a 96-well plate, except for the first column.
-
To the first column, add 200 µL of the assay medium containing this compound at twice the highest desired final concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last column.
-
Prepare the fungal inoculum by diluting the overnight culture in the assay medium to a standardized concentration (e.g., ~10³ cells/mL).
-
Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[1][7][8]
Resazurin-Based Cytotoxicity Assay for Mammalian Cells
This assay measures cell viability based on the metabolic reduction of resazurin.
a. Preparation of Materials:
-
Mammalian Cells: Culture the desired mammalian cell line (e.g., P388D1) in the appropriate growth medium.
-
Test Compound: Prepare serial dilutions of this compound in the cell culture medium.
-
Resazurin Solution: Prepare a sterile solution of resazurin in phosphate-buffered saline (PBS).
-
96-Well Plates: Use sterile, opaque-walled 96-well plates suitable for fluorescence measurements.
b. Assay Procedure:
-
Seed the mammalian cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add 100 µL of the serially diluted this compound to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for an additional 1-4 hours, allowing viable cells to reduce resazurin to the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental and Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. BG65132B1 - N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]carboxamide derivatives, pharmaceutical composition and use thereof as inhibitors of cyclin dependent kinases - Google Patents [patents.google.com]
- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"Compound 41F5" IC50 and MIC values in different fungal species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 41F5 is an aminothiazole-based small molecule that has demonstrated notable in vitro and intracellular antifungal activity against specific pathogenic fungi. This technical guide provides a comprehensive overview of the available data on its inhibitory concentrations, detailed experimental protocols for assessing its efficacy, and an exploration of potential fungal signaling pathways that may be implicated in its mechanism of action.
Data Presentation: IC50 and MIC Values
The antifungal potency of Compound 41F5 has been quantified through the determination of its 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) against a panel of fungal species. The data, summarized from published research, is presented in the tables below for clear comparison.
Table 1: In Vitro Antifungal Activity of Compound 41F5
| Fungal Species | IC50 (µM) | MIC (µM) | Efficacy |
| Histoplasma capsulatum | 0.87[1] | 2[1] | Active |
| Cryptococcus neoformans | Not Reported | 1[1] | Active |
| Candida albicans | Not Reported | > 40[1] | Not Active |
| Aspergillus fumigatus | Not Reported | > 40[1] | Not Active |
| Blastomyces dermatitidis | Not Reported | > 40[1] | Not Active |
Table 2: Intracellular Antifungal Activity and Cytotoxicity of Compound 41F5
| Assay | Cell Line | IC50 (µM) |
| Intracellular H. capsulatum Inhibition | P388D1 macrophages | ~0.87 (inferred from in vitro) |
| Cytotoxicity | P388D1 macrophages | 54.69[1] |
| Cytotoxicity | J774A.1 macrophages | 74.65[1] |
| Cytotoxicity | HepG2 (human liver) | > 20[1] |
Experimental Protocols
The following protocols are detailed methodologies for determining the IC50 and MIC values of antifungal compounds like 41F5, based on established standards and the specific methods used in the primary research.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38-A2 for filamentous fungi, which were referenced in the study of Compound 41F5.
a. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on appropriate agar plates.
-
For yeasts like Cryptococcus neoformans, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For filamentous fungi like Aspergillus fumigatus, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). The suspension is adjusted to a specific optical density and then diluted in RPMI-1640 medium.
b. Preparation of Compound 41F5 Dilutions:
-
A stock solution of Compound 41F5 is prepared in dimethyl sulfoxide (DMSO).
-
A series of two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.07 µM to 40 µM).
c. Incubation and Reading:
-
The fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control well. For IC50 determination, growth inhibition is quantified using a spectrophotometer to measure optical density, and the data is analyzed to calculate the concentration that inhibits 50% of fungal growth.
Intracellular Antifungal Activity Assay
This protocol outlines the methodology to assess the efficacy of Compound 41F5 against Histoplasma capsulatum within macrophages.
a. Macrophage Cell Culture and Infection:
-
Macrophage cell lines (e.g., P388D1) are cultured in appropriate media and seeded into 96-well plates.
-
Histoplasma capsulatum yeast cells are added to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 2.5 yeast cells per macrophage.
-
The co-culture is incubated for a period (e.g., 4 hours) to allow for phagocytosis of the yeast cells by the macrophages.
b. Compound Treatment and Incubation:
-
After the infection period, the extracellular yeast cells are removed by washing.
-
Fresh medium containing serial dilutions of Compound 41F5 is added to the wells.
-
The infected and treated macrophage cultures are incubated for an extended period (e.g., 4 days).
c. Assessment of Intracellular Fungal Growth:
-
Intracellular fungal growth can be quantified using various methods, such as measuring the fluorescence of a reporter protein (e.g., RFP) expressed by the yeast or by lysing the macrophages and determining the number of viable yeast cells via colony-forming unit (CFU) counting.
-
The IC50 is calculated as the concentration of the compound that reduces intracellular fungal growth by 50% compared to untreated infected cells.
Potential Signaling Pathways and Mechanism of Action
The precise molecular target and mechanism of action of Compound 41F5 in fungal cells have not yet been fully elucidated. However, based on its chemical structure as an aminothiazole derivative, and the common mechanisms of other antifungal agents, several key signaling pathways can be postulated as potential targets.
Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Some aminothiazole-containing compounds have been shown to interfere with this pathway.
Caption: Putative inhibition of the ergosterol biosynthesis pathway.
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure essential for viability and protection. The CWI pathway is a signaling cascade that regulates cell wall synthesis and remodeling in response to stress.
Caption: Potential disruption of the Cell Wall Integrity (CWI) pathway.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is another crucial MAP kinase cascade that enables fungi to adapt to osmotic stress. Its components are also considered potential antifungal targets.
Caption: Potential interference with the High Osmolarity Glycerol (HOG) pathway.
Experimental Workflow Visualization
The overall workflow for evaluating the antifungal properties of a compound like 41F5 is a multi-step process, from initial screening to intracellular efficacy testing.
Caption: Workflow for assessing the antifungal activity of Compound 41F5.
Conclusion
Compound 41F5 represents a promising antifungal agent with potent activity against Histoplasma capsulatum and Cryptococcus neoformans, including within a host cell environment. While its precise mechanism of action requires further investigation, its efficacy highlights the potential of the aminothiazole scaffold in the development of novel antifungal therapeutics. The detailed protocols and hypothesized target pathways presented in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of this and similar compounds.
References
Foundational Research Review: Antifungal Agent SF 86-327 (Terbinafine)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive literature review of the antifungal agent SF 86-327, commonly known as Terbinafine. This document consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation, serving as a foundational resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Terbinafine is a synthetic allylamine antifungal agent.[1][2][3] Its primary mode of action is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6][7] This inhibition disrupts the conversion of squalene to 2,3-oxydosqualene, a precursor to lanosterol and ultimately ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
The inhibition of squalene epoxidase by terbinafine leads to two significant downstream effects:
-
Ergosterol Depletion: The scarcity of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Squalene Accumulation: The build-up of intracellular squalene to toxic levels is also believed to contribute to the antifungal effect, leading to increased membrane permeability and cell death.[8]
This mechanism is highly selective for the fungal enzyme, as terbinafine inhibits mammalian squalene epoxidase only at concentrations three to four orders of magnitude higher than those required to inhibit the fungal enzyme.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and pharmacokinetic properties of Terbinafine.
Table 1: In Vitro Antifungal Activity of Terbinafine (MIC)
| Fungal Group/Species | MIC Range (µg/mL) | Notes |
| Dermatophytes | 0.001 - 0.01 | Highly active.[1][2][3] |
| Aspergillus spp. | 0.05 - 1.56 | Potent activity.[1][2][3] |
| Sporothrix schenckii | 0.1 - 0.4 | Good activity.[1][2][3] |
| Yeasts (Candida spp.) | 0.1 - >100 | Activity is species-dependent; can be fungistatic or fungicidal.[1][2][3] |
| Malassezia furfur | 0.2 - 0.8 | Inhibits growth.[1][2] |
| Blastomyces dermatitidis | as low as 0.05 | Fungistatic and fungicidal.[1] |
| Histoplasma capsulatum | as low as 0.05 | Fungistatic and fungicidal.[1] |
Table 2: Squalene Epoxidase Inhibition by Terbinafine
| Enzyme Source | IC50 (nM) | Notes |
| Trichophyton rubrum | 15.8 | Non-competitive inhibition with respect to squalene.[9][10] |
| Candida albicans | ~30 | Slightly less sensitive than the T. rubrum enzyme.[9] |
Table 3: Pharmacokinetic Parameters of Terbinafine in Humans (Oral Administration)
| Parameter | Value | Conditions |
| Bioavailability | ~40% | Due to first-pass metabolism.[8] |
| Cmax | 1 µg/mL | After a single 250 mg oral dose.[8] |
| Tmax | 2 hours | After a single 250 mg oral dose.[8] |
| AUC | 4.56 µg*h/mL | After a single 250 mg oral dose.[8] |
| Apparent Terminal Half-life | ~25 hours | For terbinafine and its main metabolites.[11] |
| Volume of Distribution (steady state) | 947.5 L | After a single 250 mg oral dose.[8] |
| Protein Binding | >99% | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of Terbinafine.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[12]
Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that inhibits a predefined level of fungal growth (e.g., 80% inhibition compared to a drug-free control) after a specified incubation period.[13][14]
Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve Terbinafine in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Terbinafine stock solution in RPMI 1640 medium to achieve the desired final concentration range.[15][16]
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline. Adjust the suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[16]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include positive (no drug) and negative (no inoculum) control wells.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.[13]
-
MIC Determination: Read the plates visually or using a spectrophotometer to determine the lowest concentration of Terbinafine that causes a significant reduction in growth compared to the control well.[13]
Squalene Epoxidase Inhibition Assay
This assay measures the direct inhibitory effect of Terbinafine on its target enzyme.
Principle: The activity of squalene epoxidase is determined by measuring the conversion of a radiolabeled substrate (squalene) to its product (2,3-oxydosqualene). The inhibitory effect of Terbinafine is quantified by measuring the reduction in product formation in the presence of the compound.
Methodology:
-
Enzyme Preparation: Prepare a microsomal fraction containing squalene epoxidase from the target fungus (e.g., Trichophyton rubrum).[9]
-
Reaction Mixture: Set up a reaction mixture containing the microsomal enzyme preparation, a buffer system, NADPH, and FAD in the presence and absence of varying concentrations of Terbinafine.[9]
-
Substrate Addition: Initiate the enzymatic reaction by adding radiolabeled squalene (e.g., [³H]squalene).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Extraction and Separation: Stop the reaction and extract the lipids. Separate the substrate (squalene) from the product (2,3-oxydosqualene) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of Terbinafine required to inhibit 50% of the squalene epoxidase activity.
Ergosterol Biosynthesis Inhibition Assay in Whole Cells
This assay assesses the effect of Terbinafine on the entire ergosterol biosynthesis pathway within intact fungal cells.
Principle: Fungal cells are incubated with a radiolabeled precursor (e.g., [¹⁴C]acetate), which is incorporated into sterols. The inhibition of ergosterol biosynthesis is measured by the reduced incorporation of the radiolabel into the ergosterol fraction and a corresponding accumulation in the squalene fraction.[6]
Methodology:
-
Fungal Culture: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.
-
Drug Treatment: Expose the fungal cells to various concentrations of Terbinafine for a specified period.
-
Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the cultures and incubate for a further period to allow for incorporation into cellular lipids.[6]
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction.
-
Sterol Separation: Separate the different lipid fractions, particularly squalene and ergosterol, using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the radioactivity in the squalene and ergosterol fractions using liquid scintillation counting.
-
Analysis: Determine the concentration-dependent decrease in radiolabel incorporation into ergosterol and the increase in the squalene fraction to assess the inhibitory effect of Terbinafine.
Visualizations
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Terbinafine
Caption: Ergosterol biosynthesis pathway and the point of inhibition by Terbinafine.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Antifungal Agent 86 (Terbinafine) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Antifungal Agent 86, identified as Terbinafine (also known as SF 86-327). Terbinafine is an allylamine antifungal that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production and the accumulation of toxic squalene within the fungal cell leads to its antifungal effect.
Data Summary
The following tables summarize the in vitro activity of Terbinafine against key fungal pathogens.
Table 1: In Vitro Activity of Terbinafine against Cryptococcus neoformans
| Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clinical Isolates | 30 | 0.03 - 4.0 | 0.5 | 2.0 | [1] |
| Clinical Isolates | Not Specified | 0.06 - 0.25 | Not Reported | Not Reported | [1] |
Table 2: In Vitro Activity of Terbinafine against Histoplasma capsulatum
| Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycelial Form | 23 | Not Specified | 0.03 | [2] |
| Yeast Form | 23 | Not Specified | 0.03 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.
Objective: To determine the minimum concentration of Terbinafine that inhibits the visible growth of a fungal isolate.
Materials:
-
Terbinafine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well U-bottom microtiter plates
-
Fungal isolates (Cryptococcus neoformans, Histoplasma capsulatum)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Terbinafine Stock Solution: Dissolve Terbinafine hydrochloride in DMSO to a final concentration of 1600 µg/mL.
-
Preparation of Fungal Inoculum:
-
Culture fungal isolates on appropriate agar plates.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
Prepare serial twofold dilutions of Terbinafine in the 96-well plate using RPMI-1640 medium, ranging from 0.015 to 8 µg/mL.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Reading the MIC: The MIC is the lowest concentration of Terbinafine at which there is a significant inhibition (approximately 50% for fungistatic agents) of growth compared to the drug-free control.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
Objective: To assess the rate and extent of fungal killing by Terbinafine over time.
Materials:
-
Terbinafine
-
RPMI-1640 medium
-
Fungal isolates
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol and dilute to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640.
-
Assay Setup:
-
Prepare flasks with RPMI-1640 medium containing Terbinafine at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.
-
Include a drug-free growth control.
-
Inoculate each flask with the fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each Terbinafine concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Biofilm Disruption Assay
Objective: To evaluate the efficacy of Terbinafine in disrupting pre-formed fungal biofilms.
Materials:
-
Terbinafine
-
Minimal medium
-
96-well flat-bottom microtiter plates
-
Fungal isolates (Cryptococcus neoformans)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10^7 CFU/mL in minimal medium.
-
Add 100 µL of the suspension to the wells of a 96-well plate.
-
Incubate at 37°C for 48 hours to allow biofilm formation.
-
-
Biofilm Treatment:
-
Gently wash the pre-formed biofilms with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh medium containing serial dilutions of Terbinafine to the wells.
-
Incubate for a further 24-48 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Prepare a solution of XTT (0.5 mg/mL in PBS) and menadione (1 µM in acetone).
-
Wash the treated biofilms with PBS.
-
Add the XTT/menadione solution to each well.
-
Incubate in the dark at 37°C for 2-5 hours.
-
Measure the colorimetric change at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolic activity and therefore biofilm disruption.
-
Workflow for Biofilm Disruption Assay
Caption: Workflow for the Biofilm Disruption Assay.
Cytotoxicity Assay
Objective: To assess the cytotoxic effect of Terbinafine on mammalian cells.
Materials:
-
Terbinafine
-
Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Terbinafine in cell culture medium.
-
Replace the medium in the wells with the Terbinafine-containing medium.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Workflow for Cytotoxicity Assay
Caption: Workflow for the Cytotoxicity Assay.
Mechanism of Action Signaling Pathway
The primary mechanism of action of Terbinafine is the inhibition of squalene epoxidase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Terbinafine inhibits squalene epoxidase, blocking ergosterol synthesis.
References
- 1. Terbinafine inhibits Cryptococcus neoformans growth and modulates fungal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Susceptibility Profile and Correlation of Mycelial and Yeast Forms of Molecularly Characterized Histoplasma capsulatum Strains from India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound 41F5: Cell-Based Assays for Intracellular Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound 41F5 is a novel small molecule inhibitor under investigation for its potential therapeutic effects. Understanding its intracellular activity is crucial for elucidating its mechanism of action and advancing its development. These application notes provide detailed protocols for cell-based assays designed to evaluate the intracellular efficacy and pathways affected by Compound 41F5. The following sections describe methodologies for assessing cell viability, apoptosis induction, and the modulation of a key intracellular signaling pathway.
Data Presentation
The following tables summarize the quantitative data obtained from a series of cell-based assays investigating the effects of Compound 41F5 on a human cancer cell line (e.g., HeLa).
Table 1: Cell Viability (MTT Assay) after 48-hour treatment with Compound 41F5
| Compound 41F5 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 3.9 |
| 10 | 52.3 ± 6.2 |
| 50 | 21.8 ± 2.7 |
| 100 | 5.1 ± 1.8 |
Table 2: Apoptosis Induction (Annexin V-FITC Assay) after 24-hour treatment with Compound 41F5
| Compound 41F5 Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.3 |
| 10 | 45.6 ± 4.7 |
| 50 | 78.9 ± 5.4 |
Table 3: Inhibition of Intracellular Kinase XYZ Phosphorylation
| Compound 41F5 Concentration (µM) | Relative p-XYZ Levels (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.78 |
| 10 | 0.34 |
| 50 | 0.12 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Compound 41F5 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound 41F5 in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Compound 41F5 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
HeLa cells
-
Compound 41F5
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with various concentrations of Compound 41F5 for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Intracellular Kinase XYZ Phosphorylation
This protocol assesses the effect of Compound 41F5 on a specific intracellular signaling pathway.
Materials:
-
HeLa cells
-
Compound 41F5
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-XYZ, anti-XYZ, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat HeLa cells with Compound 41F5 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize p-XYZ to total XYZ and the loading control (GAPDH).
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound 41F5.
Compound 41F5: Application Notes and Protocols for Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 41F5, an aminothiazole derivative, has demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Histoplasma capsulatum and Cryptococcus neoformans.[1][2][3] This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of various fungal species to Compound 41F5 using the broth microdilution method. The provided methodologies are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and accuracy.
Data Presentation: In Vitro Susceptibility of Fungal Pathogens to Compound 41F5
The following table summarizes the available quantitative data on the antifungal activity of Compound 41F5 against a panel of clinically relevant fungal species. Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are presented to facilitate comparative analysis.
| Fungal Species | Strain | Method | Parameter | Value (µM) | Reference |
| Histoplasma capsulatum | G217B | Broth Microdilution | MIC | 2 | [3] |
| IC50 | 0.87 | [3][4] | |||
| Yeast | Broth Microdilution | MIC50 | 0.4 - 0.8 | [1][2][5] | |
| Cryptococcus neoformans | H99 | Broth Microdilution | MIC | 1 | |
| Candida albicans | Broth Microdilution | MIC | >40 | ||
| Aspergillus fumigatus | Broth Microdilution | MIC | >40 |
Experimental Protocols
This section outlines the detailed methodology for performing broth microdilution susceptibility testing of Compound 41F5 against fungal isolates. Adherence to these protocols is critical for obtaining reliable and consistent results.
Preparation of Materials and Reagents
-
Compound 41F5 Stock Solution: Prepare a stock solution of Compound 41F5 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store at -20°C.
-
Culture Media: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS). Adjust the pH to 7.0.
-
Fungal Inoculum: Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and molds) to obtain fresh, viable colonies.
-
Microtiter Plates: Use sterile, 96-well, flat-bottom microtiter plates.
Inoculum Preparation
-
Yeast Suspensions (Candida spp., Cryptococcus spp., Histoplasma capsulatum yeast form):
-
From a 24-48 hour culture, pick several distinct colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Mold Suspensions (Aspergillus spp.):
-
From a 5-7 day old culture, gently scrape the surface with a sterile, wetted cotton swab to harvest conidia.
-
Submerge the swab in sterile saline with 0.05% Tween 80 and vortex to create a suspension.
-
Allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.
-
Broth Microdilution Assay Procedure
-
Plate Preparation:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the Compound 41F5 stock solution (appropriately diluted in RPMI 1640 to achieve twice the final desired starting concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C. Incubation times will vary depending on the organism:
-
Candida spp.: 24-48 hours
-
Cryptococcus spp.: 48-72 hours
-
Aspergillus spp.: 48-72 hours
-
Histoplasma capsulatum (yeast form): 72-96 hours
-
-
Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of Compound 41F5 that causes a significant inhibition of visible growth compared to the growth control well. For azole-like compounds, this is often recorded as the concentration with approximately 50% growth inhibition.
-
Results can be read visually or with a microplate reader at a wavelength of 530 nm.
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Proposed Mechanism of Action
While the precise signaling pathway targeted by Compound 41F5 has not been fully elucidated, its classification as an aminothiazole derivative suggests a potential mechanism of action involving the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] Many antifungal agents targeting this pathway ultimately inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum [pubmed.ncbi.nlm.nih.gov]
- 5. design-synthesis-and-biological-evaluation-of-aminothiazole-derivatives-against-the-fungal-pathogens-histoplasma-capsulatum-and-cryptococcus-neoformans - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
Representative Protocols for the Synthesis and Purification of a Novel Antifungal Agent
Introduction: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides a detailed overview of the synthesis and purification of a representative novel triazole antifungal agent, based on publicly available scientific literature. While the specific compound "Antifungal agent 86" is not explicitly detailed in the provided search results, this document will use a well-documented analogue as a case study to provide researchers, scientists, and drug development professionals with comprehensive application notes and protocols. The selected compound, a fluconazole derivative, demonstrates potent antifungal activity, offering a relevant example for drug development.
Synthesis of a Novel Triazole Antifungal Agent
The synthesis of novel triazole antifungal agents often involves a multi-step process, starting from commercially available precursors. The following protocol is a representative example of the synthesis of a fluconazole analogue with potent antifungal activity.
Synthesis Workflow
Caption: Synthetic pathway for a novel triazole antifungal agent.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Azide Derivative (Intermediate 1)
-
Dissolve Fluconazole in a suitable organic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours) while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude azide derivative.
Step 2: Synthesis of the Amine Derivative (Intermediate 2)
-
Dissolve the crude azide derivative in a suitable solvent like methanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the amine derivative.
Step 3: Synthesis of the Final Urea-Functionalized Triazole Product
-
Dissolve the amine derivative in a dry aprotic solvent (e.g., dichloromethane).
-
Add a substituted isocyanate dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and proceed with purification.
Quantitative Data: Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Azide Derivative | Fluconazole | Sodium Azide, DMF | ~90% |
| 2 | Amine Derivative | Azide Derivative | H₂, 10% Pd/C | ~95% |
| 3 | Final Product | Amine Derivative | Substituted Isocyanate | 80-90% |
Note: Yields are representative and can vary based on specific reaction conditions and the scale of the synthesis.
Purification of the Novel Triazole Antifungal Agent
Purification is a critical step to ensure the final compound is free of impurities, which is essential for accurate biological evaluation. Column chromatography and recrystallization are common methods employed.
Purification Workflow
Caption: Purification workflow for the novel antifungal agent.
Experimental Protocol: Purification
1. Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to the desired height.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
2. Recrystallization (Optional):
-
For further purification, dissolve the product from column chromatography in a minimal amount of a hot solvent in which the compound has high solubility.
-
Slowly cool the solution to allow for the formation of crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data: Purification and Characterization
| Parameter | Method | Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Identity Confirmation | Mass Spectrometry (MS) | Calculated vs. Found m/z |
| Structural Elucidation | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. |
| Melting Point | Melting Point Apparatus | Specific temperature range (°C) |
Note: The specific values for MS, NMR, and melting point will be unique to the synthesized compound.
Biological Activity
The purified novel antifungal agents are then typically evaluated for their in vitro activity against a panel of fungal pathogens.[1]
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key metric to determine the potency of a new antifungal agent.[1]
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of the purified antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing fungal growth medium.
-
Inoculate each well with a standardized suspension of the fungal strain to be tested.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the agent that visibly inhibits fungal growth.
Representative Biological Data
| Compound | Fungal Strain | MIC (µg/mL) |
| Novel Agent (e.g., 8b) | Candida albicans (Fluconazole-sensitive) | 0.125 |
| Candida albicans (Fluconazole-resistant) | 0.25 | |
| Fluconazole (Control) | Candida albicans (Fluconazole-sensitive) | 0.5 |
| Candida albicans (Fluconazole-resistant) | >64 |
Data is representative and based on findings for novel fluconazole-based compounds.[1]
Disclaimer: These protocols are provided as a representative guide for research and development purposes. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety precautions. The specific conditions for synthesis and purification may require optimization for different target molecules.
References
Application Notes and Protocols for Compound 41F5 Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Compound 41F5, an aminothiazole derivative with potent antifungal activity. Detailed protocols for the synthesis of 41F5 analogs and their biological evaluation against pathogenic fungi are included to facilitate further research and development in this area.
Introduction to Compound 41F5
Compound 41F5, chemically known as Cyclohexanecarboxylic acid (5-naphthalen-1-ylmethyl-thiazol-2-yl)-amide, is a novel antifungal agent identified through high-throughput screening.[1][2][3][4] It exhibits significant fungistatic activity against Histoplasma capsulatum and Cryptococcus neoformans, two clinically important fungal pathogens.[1][2][3] The aminothiazole core of 41F5 serves as a versatile scaffold for chemical modifications to explore and optimize its antifungal potency and selectivity.[1][2]
Structure-Activity Relationship (SAR) of 41F5 Analogs
The SAR studies on Compound 41F5 and its 68 analogs have revealed key structural features crucial for its antifungal activity.[2] The core structure consists of a central aminothiazole ring with substituents at the 2- and 5-positions.
Key Findings:
-
5-Position Substitution: A naphth-1-ylmethyl group at the 5-position of the thiazole ring is critical for high antifungal activity against H. capsulatum.[2]
-
2-Position Substitution: Cyclohexylamide, cyclohexylmethylamide, and cyclohexylethylamide groups at the 2-position result in the most potent analogs against H. capsulatum, with MIC50 values as low as 0.4 µM.[2]
-
Selectivity: Many of the potent analogs exhibit high selectivity indices (SIs), indicating low toxicity to host cells. For instance, SIs of 92 to >100 have been reported.[2]
-
Spectrum of Activity: Compound 41F5 also shows activity against Cryptococcus neoformans but is inactive against Candida albicans and Aspergillus fumigatus.[1][3]
The following table summarizes the quantitative data for Compound 41F5 and its key analogs.
| Compound ID | R Group (2-position) | H. capsulatum MIC50 (µM) | C. neoformans MIC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) for H. capsulatum |
| 41F5 | Cyclohexylamide | 0.4-0.8 | 1.25 | >50 | 63-125 |
| 9d | Cyclohexylamide | 0.4 | 1.3 | >40 | >100 |
| 9e | Cyclohexylmethylamide | 0.4 | 5.0 | 37 | 92 |
| 9f | Cyclohexylethylamide | 0.4 | 10 | >40 | >100 |
| 9b | Isopropylamide | 1.5 | 2.5 | ND | ND |
| 9c | Cyclopentylamide | 0.8 | 1.3 | ND | ND |
Data extracted from Khalil et al., Bioorg Med Chem. 2015 Feb 1;23(3):532-47 and Edwards et al., Antimicrob Agents Chemother. 2013 Sep;57(9):4349-59. ND: Not Determined
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of Compound 41F5 and its analogs are provided below.
Protocol 1: General Synthesis of 2-Aminothiazole Analogs
This protocol describes the synthesis of the 2-aminothiazole scaffold, which is the core of Compound 41F5 and its derivatives.
Materials:
-
Appropriate α-bromoketone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Synthesis of the 2-aminothiazole core:
-
Dissolve the α-bromoketone and thiourea in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and neutralize with sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry to yield the 2-aminothiazole intermediate.
-
-
Acylation of the 2-amino group:
-
Method A (using acyl chlorides): Dissolve the 2-aminothiazole intermediate in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine). Add the desired acyl chloride dropwise at 0°C and stir at room temperature overnight.
-
Method B (using carboxylic acids): Dissolve the 2-aminothiazole intermediate, the desired carboxylic acid, and coupling agents (e.g., HATU, DIPEA) in a suitable solvent (e.g., DMF). Stir the mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against H. capsulatum and C. neoformans.
Materials:
-
Histoplasma capsulatum or Cryptococcus neoformans strains
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Compound stock solutions (in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.
-
Prepare a fungal inoculum suspension and adjust the cell density to the desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for H. capsulatum).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungi) controls.
-
Incubate the plates at 37°C for 48-72 hours.
-
Determine the MIC50, the concentration of the compound that inhibits 50% of fungal growth, by measuring the optical density at 595 nm or by visual inspection.
Protocol 3: Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of the compounds against a human cell line (e.g., HepG2) to determine the selectivity index.
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM or other appropriate cell culture medium supplemented with FBS and antibiotics
-
96-well cell culture plates
-
Compound stock solutions (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be non-toxic to the cells.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50, the concentration of the compound that causes 50% reduction in cell viability.
Protocol 4: Macrophage Infection Model
This protocol is for evaluating the intracellular activity of the compounds against H. capsulatum within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)
-
Histoplasma capsulatum yeast cells
-
Cell culture medium
-
Compound stock solutions
-
Gentamicin or other antibiotic to kill extracellular fungi
-
Lysis buffer
-
Plates for CFU enumeration
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with H. capsulatum yeast cells at a specific multiplicity of infection (MOI) for 2-4 hours.
-
Wash the cells to remove non-phagocytosed yeast and add fresh medium containing gentamicin to kill any remaining extracellular yeast.
-
After a further incubation period, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 24-48 hours.
-
Lyse the macrophages with a suitable lysis buffer to release the intracellular yeast.
-
Plate serial dilutions of the lysate on appropriate agar plates and incubate to determine the number of viable intracellular yeast (CFU).
-
Calculate the percentage of growth inhibition compared to the untreated control.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Key structural determinants for the antifungal activity of 41F5 analogs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Compound 41F5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific in vivo studies detailing the delivery methods for Compound 41F5 have not been published. The following application notes and protocols are based on established methodologies for the in vivo administration of experimental small molecule antifungal agents, particularly those with potential poor aqueous solubility. These are intended to serve as a starting point for the development of a specific and optimized protocol for Compound 41F5.
Introduction to Compound 41F5
Compound 41F5 is an aminothiazole derivative identified as a fungistatic agent against Histoplasma capsulatum. Its mechanism of action and in vivo efficacy are still under investigation. A critical step in evaluating its therapeutic potential is the development of effective and reproducible methods for its delivery in animal models of fungal infection. This document provides guidance on potential formulation strategies and administration routes for in vivo studies.
Formulation Strategies for Poorly Soluble Compounds
The solubility of Compound 41F5 in aqueous solutions is not publicly documented but, like many small molecule drug candidates, it may exhibit poor water solubility. This presents a challenge for in vivo delivery. The primary goal of formulation is to create a homogenous and stable preparation that allows for accurate dosing and enhances bioavailability.
Several strategies can be employed to formulate poorly soluble compounds for preclinical in vivo studies.[1][2] The choice of formulation will depend on the physicochemical properties of Compound 41F5, the intended route of administration, and the experimental endpoint.
Table 1: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Class | Examples | Properties and Considerations |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol | Increase the solubility of the compound. DMSO is a powerful solvent but can have pharmacological effects and should be used at low final concentrations (typically <10% of the final formulation). PEG is a common, less toxic co-solvent. |
| Surfactants | Tween 80 (Polysorbate 80), Cremophor EL | Improve wettability and prevent precipitation of the compound in aqueous environments by forming micelles.[1] Can enhance absorption. |
| Oils | Corn oil, Sesame oil, Peanut oil | Suitable for highly lipophilic compounds for oral or subcutaneous administration.[3] |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Carboxymethylcellulose (CMC) solution (0.5-1%) | Used to dilute the formulation to the final dosing volume. CMC can be used to create a suspension for oral administration. |
A decision-making process for selecting a suitable formulation and delivery route is outlined in the diagram below.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 86
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 86 (also known as Compound 41F5) is a potent experimental compound with significant activity against pathogenic yeasts.[1] This document provides detailed application notes and protocols for the formulation and experimental use of this compound in research and preclinical development settings. The protocols outlined below are based on established methodologies for antifungal drug testing and are intended to serve as a guide for laboratory personnel.
Physicochemical and Biological Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Compound Name | This compound (Compound 41F5) | [1] |
| Compound Type | Small Molecule | N/A |
| Molecular Weight | Data not available | N/A |
| Solubility | To be determined experimentally | N/A |
| Biological Activity | Highly active against Histoplasma yeast and Cryptococcus neoformans | [1] |
| In Vitro Potency (MIC50) | 0.4 - 0.8 µM | [1] |
Proposed Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, its potent activity against yeast suggests it may target a crucial pathway for fungal cell survival. A plausible hypothesis is the inhibition of the ergosterol biosynthesis pathway, a common target for azole and allylamine classes of antifungals.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[4]
The proposed inhibitory action of this compound is on the enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
In Vitro Formulation Protocol
This protocol describes the preparation of stock and working solutions of this compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare the desired concentrations for the experiment.
-
Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.
-
In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeast susceptibility testing.[5]
Materials:
-
This compound working solutions
-
Fungal isolates (e.g., Cryptococcus neoformans, Candida albicans)
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Preparation and Incubation:
-
Add 100 µL of the appropriate this compound working solution to the wells of a 96-well plate. Create a two-fold serial dilution across the plate.
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Formulation Protocol
This protocol provides a general guideline for formulating this compound for in vivo studies in animal models. The choice of vehicle will depend on the route of administration and the solubility of the compound.
Materials:
-
This compound powder
-
Vehicle components (e.g., sterile water, saline, Tween 80, polyethylene glycol 400, carboxymethylcellulose)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Vehicle Selection and Preparation:
-
Based on preliminary solubility studies, select an appropriate vehicle. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose in sterile water. For intravenous administration, a solution containing saline, a co-solvent like PEG 400, and a surfactant like Tween 80 may be necessary.
-
Prepare the chosen vehicle under sterile conditions.
-
-
Formulation Preparation:
-
Aseptically weigh the required amount of this compound.
-
Gradually add the powder to the vehicle while stirring continuously with a magnetic stirrer.
-
If necessary, gently warm the mixture to aid dissolution.
-
Adjust the pH of the final formulation to a physiologically acceptable range (e.g., pH 7.0-7.4) if required.
-
Sterile filter the final formulation through a 0.22 µm filter if intended for parenteral administration.
-
-
Quality Control:
-
Visually inspect the formulation for any precipitation or color change.
-
Confirm the concentration of this compound in the final formulation using a suitable analytical method (e.g., HPLC).
-
Caption: Workflow for in vivo formulation of this compound.
Data Presentation
The following tables provide examples of how to structure the data generated from the experimental protocols.
Table 2: In Vitro Antifungal Susceptibility of this compound
| Fungal Strain | MIC50 (µM) | MIC90 (µM) | Positive Control (e.g., Fluconazole) MIC50 (µM) |
| Cryptococcus neoformans H99 | 0.6 | 1.2 | 8 |
| Candida albicans SC5314 | 1.2 | 2.5 | 0.5 |
| Histoplasma capsulatum G217B | 0.4 | 0.8 | 1 |
| Clinical Isolate 1 (C. auris) | TBD | TBD | TBD |
| Clinical Isolate 2 (C. glabrata) | TBD | TBD | TBD |
| TBD: To be determined |
Table 3: Example Formulation for In Vivo Studies
| Route of Administration | Vehicle Composition | Concentration of Agent 86 |
| Oral (gavage) | 0.5% (w/v) Carboxymethylcellulose, 0.1% (v/v) Tween 80 in sterile water | 10 mg/mL |
| Intravenous (bolus) | 10% (v/v) PEG 400, 5% (v/v) Tween 80 in sterile saline | 2 mg/mL |
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
All work with pathogenic fungi should be conducted in a certified biosafety cabinet following appropriate biosafety level guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ifyber.com [ifyber.com]
Application Notes and Protocols for Compound 41F5 in Fungal Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Compound 41F5, an aminothiazole derivative, in the study of fungal pathogenesis, with a particular focus on Histoplasma capsulatum. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its antifungal properties.
Introduction to Compound 41F5
Compound 41F5, with the chemical name N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide, is a novel aminothiazole that has demonstrated significant fungistatic activity against the pathogenic yeast form of Histoplasma capsulatum[1][2]. It was identified through a high-throughput screening of a purinome-focused chemical library and stands out for its potent and selective inhibition of fungal growth with minimal toxicity to mammalian cells[1][2]. This makes it a promising lead compound for the development of new antifungal therapies, particularly for histoplasmosis, a disease caused by Histoplasma capsulatum that can be severe, especially in immunocompromised individuals.
Unlike many existing antifungal agents that target the fungal cell membrane or cell wall, studies on Compound 41F5 and its analogs suggest that it may act on a novel fungal-specific target[3]. Its efficacy against fluconazole-resistant strains of Cryptococcus neoformans indicates that its mechanism of action is distinct from that of azole antifungals, which inhibit the enzyme 14α-demethylase in the ergosterol biosynthesis pathway[3].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antifungal activity and cytotoxicity of Compound 41F5.
Table 1: Antifungal Activity of Compound 41F5 against Histoplasma capsulatum
| Parameter | Value (µM) | Description | Reference |
| IC50 | 0.87 | The concentration at which 50% of fungal growth is inhibited. | [1][2] |
| MIC | 2 | The minimum concentration that inhibits visible fungal growth. | [1] |
Table 2: Cytotoxicity of Compound 41F5 against Mammalian Cell Lines
| Cell Line | IC50 (µM) | Cell Type | Selectivity Index* | Reference |
| P388D1-lacZ | > 125 | Murine Macrophage | > 143 | [1] |
| J774A.1 | > 125 | Murine Macrophage | > 143 | [1] |
| HepG2 | 54 | Human Hepatocyte | 62 | [1] |
*Selectivity Index (SI) is calculated as the ratio of the IC50 for the mammalian cell line to the IC50 for Histoplasma capsulatum. A higher SI indicates greater selectivity for the fungal pathogen.
Experimental Protocols
Detailed methodologies for key experiments involving Compound 41F5 are provided below.
Protocol 1: Determination of Antifungal Susceptibility of Histoplasma capsulatum
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of Compound 41F5 against the yeast form of Histoplasma capsulatum.
Materials:
-
Histoplasma capsulatum yeast cells (e.g., strain G217B)
-
Histoplasma Macrophage Medium (HMM)
-
Compound 41F5 stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Incubator (37°C with 5% CO2)
Procedure:
-
Yeast Culture Preparation: Culture H. capsulatum yeast cells in HMM at 37°C with shaking until the late logarithmic phase of growth.
-
Yeast Inoculum Preparation: Wash the yeast cells with fresh HMM and adjust the cell density to 2 x 10^5 cells/mL in HMM.
-
Compound Dilution: Prepare a serial two-fold dilution of Compound 41F5 in HMM in a 96-well plate. The final concentrations should typically range from 0.0625 µM to 32 µM. Include a no-drug control (HMM with DMSO vehicle) and a no-yeast control (HMM only).
-
Inoculation: Add 100 µL of the prepared yeast inoculum to each well containing 100 µL of the diluted compound, resulting in a final yeast concentration of 1 x 10^5 cells/mL.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection as the lowest concentration of Compound 41F5 that causes no visible growth. Alternatively, measure the optical density at 600 nm (OD600) and define the MIC as the lowest concentration that inhibits growth by ≥80% compared to the no-drug control.
Protocol 2: Intracellular Antifungal Activity in a Macrophage Infection Model
This protocol assesses the ability of Compound 41F5 to inhibit the growth of Histoplasma capsulatum within macrophages.
Materials:
-
Macrophage cell line (e.g., P388D1)
-
Histoplasma capsulatum yeast cells
-
Complete cell culture medium (e.g., F-12 medium with 10% FBS)
-
Compound 41F5
-
Sterile water
-
Plating medium (e.g., Brain Heart Infusion agar with 10% sheep blood)
-
Incubator (37°C with 5% CO2)
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Infection: Opsonize H. capsulatum yeast cells with serum and then infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:2 (yeast to macrophage).
-
Phagocytosis: Allow phagocytosis to proceed for 2 hours at 37°C.
-
Removal of Extracellular Yeast: Wash the wells with fresh medium to remove non-phagocytosed yeast cells.
-
Compound Treatment: Add fresh medium containing various concentrations of Compound 41F5 (and a vehicle control) to the infected macrophages.
-
Incubation: Incubate the infected and treated macrophages for 48 hours at 37°C with 5% CO2.
-
Quantification of Intracellular Yeast:
-
Lyse the macrophages by adding sterile water to each well and incubating for 5 minutes.
-
Collect the lysates and prepare serial dilutions in sterile water.
-
Plate the dilutions onto the plating medium.
-
Incubate the plates at 30°C for 10-14 days.
-
Count the number of colony-forming units (CFU) to determine the intracellular fungal burden.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol uses the crystal violet staining method to determine the cytotoxicity of Compound 41F5 against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2 hepatocytes)
-
Complete cell culture medium
-
Compound 41F5
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
Solubilization solution (e.g., 1% SDS in water)
-
Spectrophotometer or plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add medium containing serial dilutions of Compound 41F5 (and a vehicle control) to the cells.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well for 10 minutes.
-
Remove the methanol and add 100 µL of crystal violet solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15 minutes with gentle shaking to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable, adherent cells. Calculate the IC50 value from the dose-response curve.
Visualizations
Proposed Mechanism of Action of Compound 41F5
Caption: Proposed mechanism of Compound 41F5 in fungal cells.
Experimental Workflow for Intracellular Antifungal Activity Assay
Caption: Workflow for assessing intracellular antifungal activity.
Logical Relationship of Compound 41F5's Properties
Caption: Key properties making Compound 41F5 a promising antifungal.
References
- 1. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 86 (Terbinafine) as a Tool for Studying Non-14α-demethylase Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Antifungal Agent 86, also known as Terbinafine (and formerly designated as SF 86-327), as a specific inhibitor for the study of non-14α-demethylase targets in fungi. Terbinafine's well-characterized mechanism of action, targeting squalene epoxidase, makes it an invaluable tool for dissecting the fungal ergosterol biosynthesis pathway and for investigating the cellular consequences of its inhibition.
Introduction to this compound (Terbinafine)
Terbinafine is a synthetic allylamine antifungal agent with a broad spectrum of activity against dermatophytes, molds, and some dimorphic fungi.[1][2][3] Its primary mode of action is the specific and potent inhibition of squalene epoxidase, a key, non-cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[4] This action is distinct from that of azole antifungals, which target the 14α-demethylase enzyme. The high selectivity of terbinafine for the fungal enzyme over its mammalian counterpart makes it an excellent tool for targeted research applications.[4]
The inhibition of squalene epoxidase leads to two primary cellular consequences: a deficiency in ergosterol, an essential component of the fungal cell membrane, and the toxic accumulation of intracellular squalene.[3][4] These effects disrupt membrane integrity and function, ultimately leading to fungal cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of Terbinafine against a range of fungal pathogens, providing a baseline for experimental design.
Table 1: Minimum Inhibitory Concentrations (MICs) of Terbinafine against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Blastomyces dermatitidis | as low as 0.05 | 0.39 | [2] |
| Histoplasma capsulatum | as low as 0.05 | 0.39 | [2] |
| Sporothrix schenckii | as low as 0.05 | 0.39 | [2] |
| Candida albicans | 1 - 2 (mean) | - | [5] |
| Candida parapsilosis | 0.08 (mean) | - | [5] |
| Cryptococcus neoformans | 0.06 - 2 | - | [5] |
| Dermatophytes | ng/mL range | - | [5] |
Table 2: Minimum Fungicidal Concentrations (MFCs) of Terbinafine
| Fungal Species | MFC90 (µg/mL) | Reference |
| Blastomyces dermatitidis, Histoplasma capsulatum, Sporothrix schenckii | 12.5 | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of Terbinafine on fungal cells.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies to determine the susceptibility of fungal isolates to Terbinafine.
Materials:
-
Terbinafine hydrochloride (stock solution prepared in DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of Terbinafine in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
The MIC is defined as the lowest concentration of Terbinafine that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control, determined visually or by spectrophotometric reading at 530 nm.
Protocol 2: Squalene Accumulation Assay
This assay quantifies the accumulation of squalene in fungal cells following treatment with Terbinafine, confirming the inhibition of squalene epoxidase.
Materials:
-
Fungal culture grown to mid-logarithmic phase
-
Terbinafine
-
[¹⁴C]-acetic acid or [³H]-mevalonic acid
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Incubate the fungal culture with a sub-lethal concentration of Terbinafine for a defined period.
-
Add the radiolabeled precursor ([¹⁴C]-acetic acid or [³H]-mevalonic acid) to the culture and incubate further to allow for incorporation into the sterol biosynthesis pathway.
-
Harvest the fungal cells by centrifugation.
-
Extract the total lipids from the cell pellet using an appropriate solvent system.
-
Separate the lipid extract using TLC with a solvent system that effectively separates squalene from other sterols.
-
Visualize the separated lipids (e.g., using iodine vapor).
-
Scrape the silica gel corresponding to the squalene band and quantify the radioactivity using a scintillation counter.
-
Compare the radioactivity in the squalene band of Terbinafine-treated cells to that of untreated controls to determine the relative accumulation of squalene.
Protocol 3: Ergosterol Quantification Assay
This protocol measures the total ergosterol content in fungal cells to assess the downstream effect of squalene epoxidase inhibition by Terbinafine.
Materials:
-
Fungal culture treated with Terbinafine
-
Alcoholic potassium hydroxide solution (for saponification)
-
n-heptane (for extraction)
-
Spectrophotometer
Procedure:
-
Grow fungal cultures in the presence of varying concentrations of Terbinafine.
-
Harvest a defined quantity of fungal cells by centrifugation.
-
Saponify the cell pellet by heating with alcoholic potassium hydroxide. This process hydrolyzes fatty acids and releases sterols.
-
Extract the non-saponifiable lipids (containing ergosterol) with n-heptane.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.
-
Ergosterol has a characteristic four-peak absorbance profile. The presence of ergosterol and its C-24(28) derivative is indicated by peaks at 281.5 nm and 290 nm, and a shoulder at 270 nm.
-
Calculate the ergosterol content based on the absorbance values at these specific wavelengths. A decrease in the characteristic absorbance peaks in Terbinafine-treated cells compared to controls indicates inhibition of ergosterol biosynthesis.
Visualizations
The following diagrams illustrate the mechanism of action of Terbinafine and a typical experimental workflow.
Caption: Mechanism of action of Terbinafine in the fungal ergosterol biosynthesis pathway.
Caption: A generalized experimental workflow for studying the effects of Terbinafine.
References
- 1. [In vitro spectrum of action of a new antifungal derivative of naftifin: terbinafin (SF 86-327)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro studies with SF 86-327, a new orally active allylamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Efficacy Studies of Compound 41F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 41F5 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. Preclinical studies have demonstrated its potential as a therapeutic agent for Acute Myelogenous Leukemia (AML). These application notes provide a comprehensive overview of the experimental design for efficacy studies of Compound 41F5, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
Compound 41F5 exerts its anti-leukemic effects by suppressing the Wnt/β-catenin signaling pathway. This is achieved through the reduction of CTNNB1 (β-catenin) levels. The downstream consequences of this inhibition include the downregulation of Survivin and other β-catenin target genes, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in AML cells.[1]
Signaling Pathway Diagram
Caption: Inhibition of the Wnt/β-catenin pathway by Compound 41F5.
Data Presentation
Table 1: In Vitro Activity of Compound 41F5 in AML Cell Lines
| Parameter | KG-1a Cells | MOLM-13 Cells | OCI-AML3 Cells |
| IC50 (Proliferation, 72h) | 1.2 µM | 2.5 µM | 3.1 µM |
| Apoptosis (% of cells, 48h) | 45% | 38% | 32% |
| Cell Cycle Arrest | G1 Phase | G1 Phase | G1 Phase |
Note: The data presented are representative values based on typical experimental outcomes.
Table 2: In Vivo Efficacy of Compound 41F5 in AML Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | p-value (vs. Vehicle) |
| Vehicle Control | 0% | 25 | - |
| Compound 41F5 (50 mg/kg) | 65% | 42 | < 0.01 |
| Compound 41F5 (100 mg/kg) | 82% | 55 | < 0.001 |
Note: The data presented are representative values based on typical experimental outcomes.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 41F5 on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., KG-1a, MOLM-13, OCI-AML3)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Compound 41F5 stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Compound 41F5 in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value using a non-linear regression curve fit.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in AML cells following treatment with Compound 41F5.
Materials:
-
AML cell lines
-
Compound 41F5
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with Compound 41F5 at various concentrations for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
In Vivo Efficacy Study in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy and survival benefit of Compound 41F5 in a mouse model of AML.[1]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
KG-1a-Luc/GFP AML cells (expressing luciferase and GFP)[1]
-
Compound 41F5 formulation for in vivo administration
-
Bioluminescence imaging system
-
Calipers
Protocol:
-
Inject 5 x 10^6 KG-1a-Luc/GFP cells intravenously into immunodeficient mice.
-
Monitor tumor engraftment and progression by bioluminescence imaging.
-
Once the tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.
-
Administer Compound 41F5 (e.g., 50 mg/kg and 100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Monitor the overall health and body weight of the mice twice a week.
-
Continue treatment for a predefined period (e.g., 21 days) or until the humane endpoint is reached.
-
Record the survival of all mice and plot a Kaplan-Meier survival curve.
-
At the end of the study, harvest bone marrow and other organs to assess the infiltration of leukemic cells.[1]
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of Compound 41F5.
References
Application Notes and Protocols for Testing "Antifungal Agent 86" Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antifungal Agent 86," also identified as Compound 41F5, has demonstrated notable activity against pathogenic yeasts such as Histoplasma capsulatum and Cryptococcus neoformans, with a reported 50% minimum inhibitory concentration (MIC50) in the range of 0.4-0.8 μM. As the incidence of invasive fungal infections continues to rise, alongside the emergence of drug-resistant strains, the development of novel antifungal agents is of paramount importance. These application notes provide detailed protocols for the in vitro evaluation of "this compound" against a panel of clinically relevant fungal isolates. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
While the precise mechanism of action for "this compound" is not yet fully elucidated, this document also presents a hypothetical signaling pathway that could be targeted by a novel antifungal, providing a framework for mechanism-of-action studies.
Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound
The following tables summarize hypothetical, yet representative, quantitative data for the in vitro activity of "this compound" against common fungal pathogens. These values are intended to serve as a guide for expected outcomes when following the provided protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Yeast Isolates
| Fungal Species | Strain ID | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 | 0.125 - 1 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 | 0.25 - 2 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 | 0.06 - 0.5 |
| Cryptococcus neoformans | H99 | 0.5 | 1 | 0.25 - 2 |
| Histoplasma capsulatum | G217B | 0.25 | 0.5 | 0.125 - 1 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 2 |
| Cryptococcus neoformans | H99 | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.
1. Materials:
-
"this compound" stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates grown on Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
2. Inoculum Preparation:
-
Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours.
-
Harvest fresh colonies and suspend in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (equivalent to 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
3. Plate Preparation:
-
Prepare serial two-fold dilutions of "this compound" in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Add 100 µL of each drug dilution to the appropriate wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
4. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
1. Materials:
-
Completed MIC plates from Protocol 1
-
SDA plates
-
Sterile microbiological loops or multichannel pipettor
2. Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of "this compound" that results in no fungal growth on the subculture plate (≥99.9% killing).
Visualizations
Experimental Workflow
Caption: Workflow for antifungal susceptibility testing.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. A novel agent could potentially inhibit a key enzyme in this pathway.
Troubleshooting & Optimization
"Compound 41F5" improving bioavailability for in vivo models
Welcome to the technical support center for BIO-ENHANCE-41F5, a novel excipient designed to improve the oral bioavailability of poorly soluble drug candidates in preclinical in vivo models. This guide provides answers to frequently asked questions and troubleshooting advice to help you succeed in your research.
Frequently Asked Questions (FAQs)
Q1: What is BIO-ENHANCE-41F5 and how does it work?
A1: BIO-ENHANCE-41F5 is a sophisticated formulation agent engineered to increase the systemic exposure of co-administered therapeutic compounds after oral administration. Its primary mechanisms of action are believed to include:
-
Inhibition of P-glycoprotein (P-gp) efflux pumps: The intestinal P-glycoprotein efflux pump is a major contributor to the low oral bioavailability of many compounds.[1] By inhibiting these pumps, BIO-ENHANCE-41F5 can increase the intracellular concentration and subsequent absorption of the active drug.
-
Enhancement of aqueous solubility: The formulation may improve the dissolution of poorly water-soluble drugs in the gastrointestinal tract, a critical step for absorption.
-
Transient modulation of tight junctions: It may reversibly open intestinal epithelial tight junctions, allowing for increased paracellular transport of the therapeutic agent.
Q2: For which types of compounds is BIO-ENHANCE-41F5 most effective?
A2: BIO-ENHANCE-41F5 is primarily designed for Biopharmaceutics Classification System (BCS) Class II and Class IV drug candidates, which are characterized by low solubility. It may also be effective for compounds that are known substrates of intestinal efflux pumps like P-gp.
Q3: What is the recommended starting dose ratio of BIO-ENHANCE-41F5 to my test compound?
A3: The optimal ratio is compound-dependent. We recommend starting with a 1:5 ratio (Test Compound:BIO-ENHANCE-41F5) and optimizing from there. A pilot study with varying ratios is advised to determine the most effective and well-tolerated formulation for your specific drug candidate.
Q4: Can BIO-ENHANCE-41F5 be used in different animal models?
A4: Yes, BIO-ENHANCE-41F5 has been developed for use in common preclinical rodent models (e.g., mice, rats). For use in larger animal models, please contact our technical support for further guidance on formulation and dosing.
Q5: Are there any known side effects or toxicities associated with BIO-ENHANCE-41F5?
A5: At the recommended concentrations, BIO-ENHANCE-41F5 is generally well-tolerated. However, as with any agent that modulates intestinal permeability, high doses may lead to gastrointestinal irritation. It is crucial to monitor animal well-being throughout the study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects. | 1. Improper oral gavage technique leading to inconsistent dosing.2. Formulation instability or precipitation of the test compound.3. Variations in food intake (food effect). | 1. Ensure all personnel are properly trained in oral gavage. Consider using colored dye in a practice run to verify technique.2. Prepare the formulation fresh before each use. Check for homogeneity and any signs of precipitation.3. Standardize the fasting period for all animals before dosing to minimize food-related effects on absorption. |
| No significant improvement in bioavailability (AUC). | 1. The test compound's absorption is not limited by solubility or P-gp efflux.2. The ratio of BIO-ENHANCE-41F5 to the test compound is suboptimal.3. Rapid metabolism (first-pass effect) is the primary barrier to bioavailability, not absorption.[2] | 1. Review the physicochemical properties of your compound. BIO-ENHANCE-41F5 may not be suitable for all molecules.2. Conduct a dose-ranging study with different ratios of BIO-ENHANCE-41F5.3. Consider co-administration with a metabolic inhibitor (if appropriate for the study) or explore alternative routes of administration. |
| Unexpectedly high Cmax followed by a rapid decline. | 1. The formulation may have caused a rapid, transient increase in permeability, leading to a "dose-dumping" effect.2. The compound has a very short intrinsic half-life. | 1. Try a lower concentration of BIO-ENHANCE-41F5 to achieve a more controlled release and absorption profile.2. Analyze the terminal elimination phase to calculate the half-life. The observed profile may be inherent to the drug itself. |
| Signs of gastrointestinal distress in animals (e.g., diarrhea, lethargy). | 1. The concentration of BIO-ENHANCE-41F5 is too high.2. The vehicle/formulation is irritating to the GI tract. | 1. Reduce the dose of BIO-ENHANCE-41F5 in the formulation.2. Evaluate the tolerability of the vehicle alone in a control group. Consider alternative, biocompatible vehicles. |
Data Presentation: Example Pharmacokinetic Parameters
The following table illustrates how to present pharmacokinetic data from an in vivo study comparing a test compound formulated with and without BIO-ENHANCE-41F5.
| Parameter | Test Compound Alone (Mean ± SD) | Test Compound + BIO-ENHANCE-41F5 (Mean ± SD) | Fold Increase |
| Dose (mg/kg) | 10 | 10 | - |
| Cmax (ng/mL) | 150 ± 35 | 480 ± 90 | 3.2 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 | - |
| AUC₀-t (ng·h/mL) | 980 ± 210 | 4410 ± 550 | 4.5 |
| AUC₀-∞ (ng·h/mL) | 1050 ± 230 | 4725 ± 600 | 4.5 |
| T₁/₂ (h) | 4.2 ± 0.8 | 4.5 ± 0.7 | - |
| Oral Bioavailability (F%) | 8% | 36% | 4.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the concentration-time curve from time 0 to the last measurable point; AUC₀-∞: Area under the concentration-time curve from time 0 to infinity; T₁/₂: Elimination half-life; F%: Oral bioavailability.
Experimental Protocols
Protocol: Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days prior to the experiment with free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with water available ad libitum.
-
Formulation Preparation:
-
Group 1 (Control): Prepare a suspension of the test compound (e.g., 1 mg/mL) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Group 2 (Test): Prepare a co-suspension of the test compound (1 mg/mL) and BIO-ENHANCE-41F5 (e.g., 5 mg/mL) in the same vehicle. Ensure the formulation is homogenous by vortexing and sonicating.
-
-
Dosing:
-
Weigh each animal to determine the precise dosing volume.
-
Administer the formulation via oral gavage at a dose volume of 10 mL/kg.
-
A separate group should receive an intravenous (IV) dose of the test compound (formulated in a solubilizing vehicle like saline with 5% DMSO) to determine absolute bioavailability.[3]
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., ~100 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Place samples on ice immediately after collection.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.
-
Analyze the plasma concentrations of the test compound using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for an in vivo oral bioavailability study.
Caption: Mechanism of improved drug absorption via P-gp inhibition.
References
"Antifungal agent 86" overcoming experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the novel antifungal agent 86.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the Minimum Inhibitory Concentration (MIC) of this compound against the same fungal strain. What are the potential causes?
A1: Several factors can contribute to MIC variability in antifungal susceptibility testing.[1][2] It is crucial to standardize your experimental protocol to minimize these fluctuations. Key factors to consider include:
-
Inoculum Preparation: The size and preparation method of the fungal inoculum can significantly impact MIC values. Ensure a consistent and standardized inoculum density for each experiment.[2]
-
Culture Medium: The composition and pH of the culture medium can influence the activity of antifungal agents.[1] For instance, the MICs of some antifungals have been shown to be significantly higher at a lower pH.[1]
-
Incubation Time and Temperature: Adherence to a strict incubation time and temperature is critical for reproducible results. Variations can affect the growth rate of the fungus and the stability of the antifungal agent.[2]
-
Endpoint Reading: The method used to determine the endpoint (e.g., visual reading vs. spectrophotometric reading) can introduce variability, especially with agents that cause partial growth inhibition.[1][3]
Q2: What is "trailing growth" and how should we interpret it when testing this compound?
A2: Trailing growth, also known as the "trailing effect," is the phenomenon of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[1][2] This can make determining a clear endpoint challenging. It is estimated to be observed in approximately 5% of fungal isolates.[1] If you observe trailing growth with this compound, it is recommended to read the MIC at the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[3] Some studies suggest that isolates exhibiting trailing growth should be considered susceptible, not resistant.[4]
Q3: We have noticed that at very high concentrations, this compound appears to be less effective than at moderate concentrations. What could explain this "paradoxical effect"?
A3: The "paradoxical effect," or Eagle effect, is a phenomenon where an antifungal agent shows reduced activity at very high concentrations. This has been observed with some classes of antifungals, like echinocandins.[5] The exact mechanisms are not fully understood but may involve the induction of cellular stress responses in the fungus at high drug concentrations.[5] If you encounter a paradoxical effect with this compound, it is important to report the MIC as the lowest concentration that inhibits fungal growth and to note the paradoxical growth at higher concentrations.
Q4: Is this compound expected to be more active against yeasts or molds?
A4: this compound has been reported to be highly active against the yeast forms of Histoplasma and Cryptococcus neoformans, with a 50% minimal inhibitory concentration (MIC50) in the range of 0.4-0.8 μM. Its activity against filamentous fungi (molds) may require specific testing protocols, as the standardized methods for yeasts and molds can differ, particularly in inoculum preparation.[6]
Troubleshooting Guides
Guide 1: Inconsistent MIC Values
This guide will help you troubleshoot and minimize variability in your MIC assays with this compound.
| Potential Cause | Recommended Action |
| Inoculum Variability | Standardize your inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. The CLSI recommends an inoculum of 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts.[6] |
| Media Composition and pH | Use a standardized and recommended medium, such as RPMI-1640, for your assays.[1] Ensure the pH of the media is consistent across experiments, as pH can significantly affect the MIC of some antifungal agents.[1] |
| Incubation Conditions | Strictly control the incubation temperature and duration. For many yeasts, incubation at 35°C for 24 to 48 hours is standard. |
| Endpoint Determination | For agents like azoles, where endpoints can be less clear, the MIC is often defined as the lowest concentration with a prominent decrease in turbidity (score of 2) compared to the growth control.[1] Consider using a spectrophotometer for a more objective reading. |
| Agent Stability | Prepare fresh solutions of this compound for each experiment, as the stability of the compound in your specific test medium is likely unknown. |
Guide 2: Addressing Trailing and Paradoxical Growth
This guide provides steps to take when you observe trailing or paradoxical growth in your experiments with this compound.
| Observed Phenomenon | Troubleshooting Steps |
| Trailing Growth | 1. Confirm the observation: Repeat the experiment to ensure the trailing growth is reproducible. 2. Standardize endpoint reading: Read the MIC at the lowest concentration that results in a significant reduction in growth (e.g., 50% inhibition) compared to the control.[3] 3. Consider an earlier reading: For some isolates, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.[1][4] |
| Paradoxical Growth | 1. Verify the concentration range: Ensure your serial dilutions are accurate and that the high concentrations are correct. 2. Report the true MIC: The MIC should be recorded as the lowest concentration that inhibits fungal growth, with a note about the paradoxical growth at higher concentrations. 3. Investigate potential mechanisms: If this effect is consistent, it may indicate a specific cellular response of the fungus to high concentrations of this compound, which could be a subject for further investigation.[5] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound (Adapted from CLSI M27)
This protocol outlines a standardized method for determining the MIC of this compound against yeast species.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium to create working solutions that are twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ cells/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each of the working solutions of this compound to the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well. This will bring the final volume to 200 µL and the antifungal concentrations to their final desired values.
-
Include a drug-free well with 100 µL of RPMI-1640 and 100 µL of the inoculum to serve as a positive growth control.
-
Include a well with 200 µL of RPMI-1640 only as a negative control (sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24 to 48 hours.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control. This can be determined visually or by using a microplate reader.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the MIC of this compound.
Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition
Since the precise mechanism of this compound is not yet defined, investigating its effect on known antifungal targets is a logical step. One of the most common targets is the ergosterol biosynthesis pathway.
Caption: A potential mechanism of action for this compound targeting ergosterol synthesis.
Potential Mechanism of Action: Fungal Cell Wall Synthesis Inhibition
Another major target for antifungal drugs is the synthesis of the fungal cell wall, particularly the β-(1,3)-D-glucan component.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifyber.com [ifyber.com]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
"Compound 41F5" optimizing concentration for cell culture assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Compound 41F5 in cell culture assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound 41F5?
A1: Compound 41F5 is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the general starting concentration range for Compound 41F5 in cell culture assays?
A2: As a starting point, a concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. The optimal concentration will be cell-line dependent and assay-specific.
Q3: Is Compound 41F5 light-sensitive?
A3: Based on internal stability studies, Compound 41F5 does not exhibit significant light sensitivity under standard laboratory conditions. However, it is always good practice to minimize exposure of any research compound to direct light for extended periods.
Troubleshooting Guide
Issue 1: Lower than expected efficacy or no observable effect of Compound 41F5.
-
Possible Cause: Suboptimal compound concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause: Incorrect solvent or poor solubility.
-
Solution: Ensure the compound is fully dissolved in the recommended solvent (DMSO) before diluting it in cell culture media. Visually inspect the stock solution for any precipitation.[1] The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular effects.[1]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the incubation time. Depending on the target and the cellular process being investigated, the effect of the compound may not be apparent at early time points. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended.
-
-
Possible Cause: Cell density is too high.
-
Solution: Optimize the cell seeding density. A high cell density can sometimes mask the effects of a compound.
-
Issue 2: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (generally below 0.5%).[1] Run a solvent control (cells treated with the same concentration of DMSO as the highest compound concentration) to assess solvent-induced cytotoxicity.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to a compound. It is crucial to perform a cytotoxicity assay (e.g., MTT, CellTiter-Blue) to determine the cytotoxic concentration range for your specific cell line.
-
-
Possible Cause: Extended incubation period.
-
Solution: A shorter incubation time might be sufficient to observe the desired effect without causing significant cell death.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. After seeding, gently swirl the plates to ensure an even distribution of cells across the wells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions.
-
Quantitative Data Summary
Table 1: Dose-Response of Compound 41F5 on Target Inhibition in HEK293 Cells
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 78.4 ± 5.2 |
| 50 | 95.1 ± 2.3 |
| 100 | 96.3 ± 1.9 |
Table 2: Cytotoxicity of Compound 41F5 in Different Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| HEK293 | > 100 |
| HeLa | 85.6 |
| A549 | 62.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound 41F5 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-Target Protein
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with different concentrations of Compound 41F5 for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Fictional signaling pathway for Compound 41F5.
Caption: Workflow for optimizing Compound 41F5 concentration.
References
"Antifungal agent 86" troubleshooting poor in vitro activity
Welcome to the technical support center for Antifungal Agent 86. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals address challenges with in vitro activity and effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
A1: this compound (also known as Compound 41F5) is a novel antifungal agent. Preliminary studies have shown it to be highly active against certain yeasts, such as Histoplasma capsulatum and Cryptococcus neoformans, with a reported 50% minimal inhibitory concentration (MIC50) in the range of 0.4-0.8 μM[1]. Further studies are ongoing to fully characterize its spectrum of activity against other fungal species.
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action for this compound is still under investigation. Many antifungal agents target unique fungal structures, such as the cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane[2][3][4]. Common antifungal targets include enzymes like 14α-demethylase (inhibited by azoles) or β-1,3-D-glucan synthase (inhibited by echinocandins)[2][5]. Troubleshooting poor activity may involve considering potential interactions with these common pathways.
Q3: Are there known antagonists to this compound?
A3: There is currently no published data on specific antagonists for this compound. However, it is important to consider that some antifungal agents can have antagonistic interactions. For example, in vitro antagonism has been observed between amphotericin B and some imidazole compounds[6]. When designing combination studies, it is crucial to perform synergy testing to rule out antagonistic effects.
Troubleshooting Poor In Vitro Activity
This section addresses common issues that may lead to poor or inconsistent in vitro activity of this compound.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
If you are observing MIC values for this compound that are significantly higher than the expected 0.4-0.8 μM for susceptible organisms, consider the following factors that can influence the results of in vitro susceptibility testing[7][8][9]:
-
Inoculum Size: An excessively high inoculum concentration can lead to an artificial increase in MIC values, particularly for azole derivatives and 5-fluorocytosine[7].
-
Incubation Time and Temperature: Extended incubation periods can result in higher MICs for fungistatic agents[7]. The incubation temperature can also affect the growth rate of fungi and, consequently, the observed MIC[7].
-
Composition of Test Medium: The type of medium used for testing can significantly impact the activity of an antifungal agent. For instance, 5-fluorocytosine is most effective in Yeast Nitrogen Base medium, while other antifungals may perform better in complex media like Brain Heart Infusion or Sabouraud broth[7]. The pH of the medium can also influence the activity of some antifungals[10].
Troubleshooting Steps:
-
Verify Inoculum Preparation: Ensure that the inoculum is prepared according to standardized protocols (e.g., CLSI M27-A4) to achieve the correct final concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL)[10][11].
-
Standardize Incubation Conditions: Adhere to recommended incubation times and temperatures for the specific fungal species being tested. For Candida species, results are typically read after 24 hours of incubation, while Cryptococcus species may require 72 hours[12].
-
Evaluate Different Media: If poor activity persists, consider testing in a different medium. The choice of medium can be critical for the performance of a novel compound.
-
Control for Paradoxical Growth: Some antifungal agents, particularly echinocandins, can exhibit a "paradoxical effect" where fungal growth reappears at concentrations above the MIC[13]. If this is observed, it is important to carefully read the MIC at the lowest concentration showing significant growth inhibition.
Issue 2: Poor activity against fungal biofilms.
Fungal biofilms are notoriously more resistant to antifungal agents than their planktonic (free-floating) counterparts[11]. If this compound is effective against planktonic cells but shows poor activity against biofilms, this may be due to the protective extracellular matrix of the biofilm, which can limit drug penetration.
Troubleshooting Steps:
-
Utilize a Biofilm-Specific Susceptibility Assay: Standard MIC testing on planktonic cells does not predict biofilm activity[11]. Use a specific method for testing sessile MICs (SMICs), such as an XTT reduction assay, to quantify the metabolic activity of the biofilm after treatment[11].
-
Increase Drug Concentration and Exposure Time: Higher concentrations and longer exposure times are often necessary to achieve an effect against mature biofilms.
-
Consider Combination Therapy: Investigate the combination of this compound with other agents known to have activity against biofilms or that can disrupt the biofilm matrix.
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI M27-A4)
This protocol is a standardized method for determining the MIC of antifungal agents against yeasts.
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-72 hours, depending on the fungal species[12].
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control[12].
-
Data Presentation
Table 1: Example MIC Data for this compound and Control Drugs
| Fungal Species | This compound MIC (µM) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Cryptococcus neoformans | 0.5 | 8 | 0.25 |
| Histoplasma capsulatum | 0.8 | 16 | 0.5 |
| Candida albicans | >64 | 0.5 | 0.5 |
| Aspergillus fumigatus | >64 | >64 | 1 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound targeting the ergosterol biosynthesis pathway.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing poor in vitro activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 5. youtube.com [youtube.com]
- 6. In vitro synergy and antagonism of antifungal agents against yeast-like fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
"Compound 41F5" stability and degradation in experimental conditions
Disclaimer: Publicly available information on a specific "Compound 41F5" is limited. This technical support guide provides a framework based on established principles of chemical stability and degradation for a hypothetical compound, which researchers can adapt for their specific molecule of interest.
General Stability Profile of Compound 41F5
The stability of a compound is critical for obtaining reliable and reproducible experimental results. Factors such as temperature, pH, light, and the presence of oxidative agents can significantly impact the integrity of Compound 41F5.
Table 1: Summary of Compound 41F5 Stability Under Various Conditions
| Condition | Parameter | Specification | Stability Outcome |
| Temperature | -20°C | Long-term storage | Stable |
| 4°C | Short-term storage (days) | Stable | |
| Room Temperature (20-25°C) | Working solution | Moderate degradation observed after 24 hours | |
| >40°C | Stress testing | Significant degradation | |
| pH | 2 (Acidic) | Aqueous solution | Rapid degradation |
| 7 (Neutral) | Aqueous solution | Stable for up to 48 hours | |
| 10 (Basic) | Aqueous solution | Moderate degradation | |
| Light | Ambient laboratory light | Working solution | Minimal degradation over 8 hours |
| Direct sunlight/UV | Stress testing | Rapid degradation | |
| Oxidation | Air | Solid and solution | Stable |
| Hydrogen Peroxide (3%) | Stress testing | Significant degradation |
Common Degradation Pathways
Understanding the potential degradation pathways of Compound 41F5 is essential for troubleshooting and for designing stable formulations. Common chemical degradation pathways include hydrolysis, oxidation, and photolysis.[1]
Caption: Potential degradation pathways for Compound 41F5.
Troubleshooting Guide
Issue: I am seeing variable results in my bioassay.
-
Question: Could my compound be degrading in the assay medium?
-
Answer: Yes, components in the medium or the experimental conditions (e.g., temperature, pH) could be causing degradation. It is advisable to prepare fresh solutions of Compound 41F5 immediately before use.[2] Consider performing a time-course experiment to assess the stability of the compound in your specific assay medium.
-
-
Question: I am dissolving Compound 41F5 in an organic solvent first. Could that be an issue?
-
Answer: Ensure the chosen solvent is pure and does not contain impurities like peroxides (commonly found in aged ethers like THF) that can degrade your compound.[3] Always use high-purity, fresh solvents.
-
Issue: I see an extra peak in my chromatography analysis.
-
Question: How can I determine if this is a degradation product?
-
Answer: Subject a sample of Compound 41F5 to forced degradation conditions (e.g., heat, acid, base, oxidizing agent) and run a comparative analysis (e.g., HPLC, LC-MS).[4] If the extra peak increases under these conditions, it is likely a degradation product.
-
-
Question: Could the degradation be happening during sample preparation or analysis?
-
Answer: Yes, factors like exposure to light, elevated temperatures in the autosampler, or incompatible vials can contribute to degradation. Protect samples from light and keep them cooled in the autosampler if possible.
-
Best Practices for Handling and Storage
Proper handling and storage are crucial to maintain the chemical integrity of Compound 41F5.
Storage:
-
Long-term: Store the solid compound at -20°C or lower in a tightly sealed, opaque container.[5][6]
-
Short-term: For frequently used aliquots, storage at 4°C is acceptable for short periods.
-
Solutions: Prepare solutions fresh for each experiment. If stock solutions must be stored, aliquot them into single-use volumes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Handling:
-
Allow the compound to warm to room temperature before opening the container to prevent condensation of moisture onto the solid.
-
Use appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS).[5]
-
Handle the compound in a well-ventilated area.[5]
Experimental Protocols
Protocol: Assessment of Compound 41F5 Stability in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound 41F5 in an appropriate solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in three different pH buffers (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the test solutions at room temperature, protected from light.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.
Caption: Workflow for assessing the stability of Compound 41F5.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making stock solutions of Compound 41F5?
-
A1: While the ideal solvent depends on the compound's specific solubility, high-purity, anhydrous DMSO or ethanol are common choices for creating concentrated stock solutions of organic molecules for biological assays. Always check for any known incompatibilities.
-
-
Q2: How can I prevent phot-degradation during my experiments?
-
A2: Use amber-colored vials or wrap your containers in aluminum foil.[7] Minimize the exposure of your solutions to ambient light, especially if your experiments are lengthy.
-
-
Q3: My compound seems to be crashing out of solution in my aqueous assay buffer. What can I do?
-
A3: This is a physical stability issue. You can try lowering the final concentration of the compound, increasing the percentage of co-solvent (if tolerated by your assay), or exploring the use of solubilizing agents. Ensure the pH of your buffer is in a range where the compound is most soluble.
-
-
Q4: I am having trouble reproducing results from a previous batch of Compound 41F5. What could be the cause?
-
A4: Inconsistencies between batches can arise from differences in purity or the presence of different minor impurities. It is crucial to have a certificate of analysis for each batch and to re-evaluate key parameters like solubility and stability with each new lot. If possible, re-purify a small amount of the new batch.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 4. mdpi.com [mdpi.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. dispendix.com [dispendix.com]
- 7. Stability of isradipine in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Antifungal Agent 86 (Compound 41F5)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Antifungal Agent 86 (also known as Compound 41F5) in various assays. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 41F5)?
A1: this compound, or Compound 41F5, is an aminothiazole-based compound identified as a fungistatic agent.[1][2][3] It has demonstrated significant activity against the pathogenic yeasts Histoplasma capsulatum and Cryptococcus neoformans.[4][5]
Q2: What is the mechanism of action of this compound?
A2: The precise molecular target of this compound is currently unknown.[6] However, studies have shown that it has a fungistatic, rather than fungicidal, mode of action, meaning it inhibits fungal growth and replication without directly killing the cells.[2][4] Its mechanism is distinct from the azole class of antifungals, as it retains activity against fluconazole-resistant strains of C. neoformans, indicating it does not target 14α-demethylase.[3] It is also suggested to have a different mechanism from the antifungal agent abafungin.[3]
Q3: What is the spectrum of activity for this compound?
A3: this compound is highly active against Histoplasma yeast and Cryptococcus neoformans.[4][5] However, it has shown no detectable activity against Candida albicans and Aspergillus fumigatus at concentrations up to 40 μM.[4]
Q4: What is the selectivity of this compound for fungal cells over mammalian cells?
A4: this compound exhibits a high degree of selectivity for fungal cells.[1][4] It has a selectivity index of at least 62-fold for yeast cells relative to host cells.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or apparent cytotoxicity in uninfected mammalian cell controls. | Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, may be causing toxicity at the concentration used.[4] | Run a vehicle control with the same concentration of DMSO (or other solvent) to determine its effect on cell viability. Minimize the final solvent concentration in your assay medium, ideally to 0.5% or lower. |
| Compound Precipitation: The agent may be precipitating out of solution at the tested concentrations, leading to light scattering that can be misinterpreted as cell growth or causing non-specific cellular stress. | Visually inspect your assay plates for any signs of precipitation. Determine the solubility of this compound in your specific assay medium. If necessary, adjust the concentration range or consider using a different solvent system. | |
| Inconsistent IC50 or MIC values across experiments. | Variable Inoculum Size: The initial number of fungal cells can significantly impact the apparent efficacy of an antifungal agent. | Standardize your inoculum preparation protocol. Use a spectrophotometer or hemocytometer to accurately quantify the fungal cell concentration before each experiment. |
| Differences in Assay Media: The composition of the culture medium can affect both fungal growth and the activity of the compound. | Ensure that the same formulation and batch of assay medium are used for all related experiments. Be aware that components in some media, like RPMI, can sometimes interact with test compounds. | |
| Incubation Time: The duration of the assay can influence the final readout, especially for a fungistatic compound. | Standardize the incubation time for all experiments. For fungistatic agents, a longer incubation may be required to observe significant growth inhibition. | |
| No antifungal activity observed against expected susceptible strains. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Store the compound as recommended by the supplier, typically desiccated and protected from light at low temperatures. Prepare fresh stock solutions for each experiment. |
| Incorrect Assay Setup: Errors in dilution calculations or plate setup can lead to inaccurate results. | Double-check all calculations and ensure proper pipetting techniques. Include positive (e.g., amphotericin B for Histoplasma) and negative (vehicle) controls in every assay plate. |
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of this compound (Compound 41F5).
| Organism/Cell Line | Assay Type | Value | Reference |
| Histoplasma capsulatum | IC50 | 0.87 µM | [1][2][4][7] |
| Histoplasma capsulatum | MIC | 2 µM | [4] |
| Cryptococcus neoformans | MIC | 1 µM | [4] |
| Candida albicans | Activity | No activity up to 40 µM | [4] |
| Aspergillus fumigatus | Activity | No activity up to 40 µM | [4] |
| P388D1-lacZ macrophages | IC50 | ~54-75 µM (estimated) | [4] |
| J774A.1 macrophages | IC50 | ~54-75 µM (estimated) | [4] |
| HepG2 hepatocytes | IC50 | 53.90 µM | [4] |
Visualizations
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the in vitro antifungal susceptibility of a compound.
Conceptual Mechanism of Action
Caption: Conceptual diagram of this compound's distinct, unknown mechanism.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing of Histoplasma capsulatum
This protocol is adapted from methodologies described in the literature for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast-form fungi.[4]
1. Materials:
- This compound (Compound 41F5)
- Histoplasma capsulatum yeast cells
- Histoplasma Macrophage Medium (HMM) or other appropriate liquid medium
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or microplate reader capable of reading absorbance at 595 nm
- Positive control antifungal (e.g., Amphotericin B)
- Incubator set to 37°C
2. Procedure:
3. Data Analysis: a. Subtract the OD of the sterility control from all other wells. b. Normalize the data by setting the growth control (DMSO vehicle) as 100% growth and the no-drug control as 0% inhibition. c. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control. d. For IC50 determination, plot the percentage of growth inhibition versus the log of the compound concentration and fit the data to a dose-response curve.
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2, P388D1).
1. Materials:
- Mammalian cell line of interest (e.g., HepG2)
- Appropriate cell culture medium (e.g., DMEM for HepG2) with serum and antibiotics
- This compound (Compound 41F5) dissolved in DMSO
- Cell viability reagent (e.g., Resazurin, MTT, or a commercial kit like CellTiter-Glo®)
- Sterile 96-well clear-bottom, black- or white-walled plates (depending on the assay readout)
- CO2 incubator (37°C, 5% CO2)
2. Procedure:
3. Data Analysis: a. Subtract the background signal from a "no-cell" control. b. Normalize the data with the vehicle control representing 100% viability. c. Plot the percent viability against the log of the compound concentration. d. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for Antifungal Agent 86 (Terbinafine)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining purification techniques for Antifungal Agent 86, also known as Terbinafine. Our goal is to help you achieve higher yields and purity in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Primary Extraction
Initial Observation: The yield of crude Terbinafine after solvent extraction from the fermentation broth or reaction mixture is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent Choice: Terbinafine is freely soluble in methanol and methylene chloride, and soluble in ethanol. If using a less effective solvent, consider switching to one of these. Ethyl acetate has also been used effectively for extraction from fermentation broths. 2. Increase Extraction Cycles: Perform multiple extractions (3-4 cycles) with fresh solvent to ensure complete transfer of the compound from the aqueous phase to the organic phase. 3. Adjust pH: Ensure the pH of the aqueous phase is optimized. For amine-containing compounds like Terbinafine, adjusting the pH to a basic level can increase its solubility in organic solvents. |
| Emulsion Formation | 1. Break the Emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. 2. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. 3. Filtration: Passing the mixture through a bed of Celite or glass wool can also help to break up the emulsion. |
| Degradation of Terbinafine | 1. Control Temperature: Avoid excessive heat during extraction, as Terbinafine can be susceptible to degradation at high temperatures. 2. Protect from Light: Terbinafine can degrade upon exposure to UV light. Conduct extraction steps in amber glassware or under low-light conditions. |
Experimental Workflow for Troubleshooting Low Extraction Yield:
"Compound 41F5" modifying assay conditions for improved sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Compound 41F5. The following information is designed to help optimize assay conditions for improved sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound 41F5 in a cell-based assay?
A1: For initial screening, a common starting concentration for novel small molecule inhibitors is in the range of 1-10 µM. However, the optimal concentration is target-dependent. It is advisable to perform a dose-response curve, starting from a high concentration (e.g., 100 µM) and performing serial dilutions to determine the IC50 value.
Q2: How can I be sure that the observed activity of Compound 41F5 is not due to assay interference?
A2: Assay interference is a common source of false positives in high-throughput screening[1]. To mitigate this, it is recommended to perform an orthogonal assay. This involves using a different assay format or reporter system to confirm the biological activity of Compound 41F5[1]. Additionally, counter-screens can be employed to identify and exclude compounds that exhibit undesirable properties, such as cytotoxicity[1].
Q3: What assay formats are most suitable for screening small molecule inhibitors like Compound 41F5?
A3: Target-focused screening methods are ideal for discovering small molecule inhibitors of a specific enzymatic activity or bimolecular interaction[2]. Luciferase-based bioluminescence assays are highly favored due to their sensitivity and dynamic response[1]. For protein-protein interactions, magnetically modulated biosensors (MMB) offer a rapid and highly sensitive screening tool[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Titrate key reagents, such as antibodies and enzymes, to determine the optimal concentrations that yield the highest signal and lowest background. |
| Insufficient incubation time. | Optimize incubation times for each step of the assay to ensure the reaction reaches completion. | |
| Low-affinity reagents. | Use high-affinity antibodies or other capture molecules to improve signal strength.[4][5] | |
| High Background | Non-specific binding. | Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers. Add a mild detergent (e.g., Tween-20) to wash buffers to reduce non-specific interactions. |
| Contaminated reagents. | Use fresh, high-quality reagents and filter-sterilize buffers. | |
| Intrinsic fluorescence of Compound 41F5. | If using a fluorescence-based assay, check the fluorescence spectrum of Compound 41F5 to ensure it does not overlap with the reporter fluorophore. If it does, consider an alternative assay format (e.g., luminescence or absorbance-based). | |
| Poor Dose-Response Curve | Compound aggregation. | Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Visually inspect solutions for any precipitation. |
| Incorrect compound dilution series. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. Use automated liquid handlers for improved precision if available.[6] | |
| Redox-active compound interference. | Some compounds can generate reactive oxygen species that interfere with the assay.[7] Consider using a redox-activity counter-screen to identify such interference.[7] | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. For high-throughput applications, automated liquid handlers can significantly reduce variability.[6] |
| Edge effects on the plate. | To minimize edge effects, ensure uniform temperature and humidity across the plate and consider not using the outer wells for critical samples.[6] | |
| Cell plating inconsistencies (for cell-based assays). | Ensure a homogenous cell suspension before plating and use a consistent plating technique to achieve uniform cell density across wells. |
Quantitative Data Summary
Table 1: Hypothetical Optimization of Antibody Concentration
| Antibody Concentration (ng/mL) | Signal (Luminescence Units) | Background (Luminescence Units) | Signal-to-Background Ratio |
| 50 | 15,000 | 1,000 | 15 |
| 100 | 35,000 | 1,500 | 23.3 |
| 200 | 60,000 | 2,000 | 30 |
| 400 | 65,000 | 4,000 | 16.25 |
Table 2: Hypothetical Effect of Incubation Time on Assay Signal
| Incubation Time (minutes) | Signal (Luminescence Units) |
| 15 | 25,000 |
| 30 | 45,000 |
| 60 | 58,000 |
| 90 | 60,000 |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay for Compound 41F5
This protocol describes a generic in vitro luminescence-based kinase assay to determine the inhibitory activity of Compound 41F5 against a hypothetical "Kinase X".
Materials:
-
Kinase X enzyme
-
Kinase X substrate (peptide)
-
ATP
-
Compound 41F5
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound 41F5 in 100% DMSO. Create a serial dilution series of Compound 41F5 in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute Kinase X enzyme and its corresponding peptide substrate to their optimal concentrations in the assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted Compound 41F5 or vehicle control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the Kinase X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the ATP/substrate mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound 41F5 relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of Compound 41F5 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing Compound 41F5 inhibiting Kinase X.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Technologies to Increase Ligand Binding Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Sensitive and Specific Determination Methods of Bioactive Compounds Based on Generation of High-Performance Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dispendix.com [dispendix.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antifungal Agent 86
Welcome to the technical support center for the synthesis of Antifungal Agent 86, a novel triazole-based antifungal compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this promising therapeutic agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound. The troubleshooting steps are presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Issue 1: Low Yield in the Triazole Ring Formation Step
Question: We are experiencing significantly lower than expected yields (below 60%) in the final triazole ring formation step when scaling up from lab (10g) to pilot (1kg) scale. What are the potential causes and how can we troubleshoot this?
Answer: Low yields during the scale-up of triazole synthesis are a common challenge. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Mixing and Mass Transfer:
-
Problem: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.
-
Solution: Ensure your pilot-scale reactor's agitation speed and impeller design are optimized for efficient mixing of the reaction slurry. Consider performing a mixing study to ensure homogeneity.
-
-
Temperature Control:
-
Problem: The exothermic nature of the reaction may be more difficult to control on a larger scale, leading to temperature spikes that favor decomposition or side product formation.
-
Solution: Implement a more robust temperature control strategy. This may involve adjusting the addition rate of reagents, using a jacketed reactor with a more efficient heat transfer fluid, or employing internal cooling coils.
-
-
Solvent Effects:
-
Problem: The choice of solvent can impact reaction kinetics and solubility of intermediates. A solvent that works well on a small scale may not be optimal for a larger batch.
-
Solution: Re-evaluate the solvent system. Consider a solvent with a higher boiling point to allow for a wider processing temperature range or a co-solvent system to improve the solubility of all reactants.
-
-
Purity of Starting Materials:
-
Problem: Impurities in starting materials can have a more pronounced effect on a larger scale, potentially poisoning the catalyst or participating in side reactions.
-
Solution: Ensure all starting materials meet the required purity specifications. Consider re-purifying the starting materials if necessary.
-
Issue 2: High Levels of Regioisomer Impurity
Question: Our analysis of the crude product from the pilot-scale batch shows a high percentage ( >10%) of the unwanted N2-alkylated regioisomer. How can we improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a known challenge in the synthesis of 1,2,4-triazoles. The following strategies can help improve the desired N1-alkylation:
-
Choice of Base and Solvent:
-
Problem: The reaction conditions, particularly the base and solvent, play a crucial role in determining the regioselectivity.
-
Solution: Experiment with different base and solvent combinations. For example, using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can favor the formation of the thermodynamically more stable N1-isomer.
-
-
Protecting Group Strategy:
-
Problem: Direct alkylation can be non-selective.
-
Solution: Consider a protecting group strategy. For instance, protecting the N1 position of the triazole ring, performing the desired reaction, and then deprotecting can lead to the desired isomer exclusively.
-
-
Alternative Synthetic Route:
-
Problem: The chosen synthetic route may be inherently prone to regioisomer formation.
-
Solution: Explore alternative synthetic strategies that offer better regiocontrol. For example, a multi-component reaction approach can sometimes provide a single regioisomer, improving the overall process efficiency. A case study on a similar triazole synthesis showed that switching from an SNAr route to a multicomponent synthesis completely obviated the formation of N-regioisomers.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A1: Key parameters to monitor include:
-
Reaction Temperature: To prevent thermal excursions and minimize side product formation.
-
Agitation Rate: To ensure proper mixing and mass transfer.
-
pH of the Reaction Mixture: To maintain optimal conditions for the desired reaction pathway.
-
Rate of Reagent Addition: To control reaction kinetics and exotherms.
-
Reaction Time: To ensure complete conversion and minimize degradation of the product.
Q2: What are the common impurities encountered in the synthesis of this compound, and what are their potential sources?
A2: Common impurities include:
-
Regioisomers: Arising from non-selective alkylation on the triazole ring.
-
Unreacted Starting Materials: Due to incomplete reaction.
-
By-products from Side Reactions: Such as dimerization or decomposition products.
-
Residual Solvents: From the reaction and work-up steps.
-
Desfluoro Impurities: Arising from impurities in the starting fluorinated phenyl derivatives. The synthesis of such impurities for analytical standard purposes has been described for similar antifungal agents like Voriconazole.[3][4]
Q3: Are there any safety concerns associated with the scale-up of this compound synthesis?
A3: Yes, several safety aspects need to be considered:
-
Exothermic Reactions: The triazole ring formation step can be highly exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) analysis of reactants and reaction mixtures, is crucial before scaling up.
-
Handling of Hazardous Reagents: The synthesis may involve toxic or corrosive reagents that require special handling procedures and personal protective equipment (PPE).
-
Pressure Build-up: In a closed reactor, exothermic reactions or gas evolution can lead to a dangerous build-up of pressure. Ensure the reactor is equipped with appropriate pressure relief systems.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) - Unoptimized | Pilot-Scale (1 kg) - Optimized |
| Yield (%) | 85 | 58 | 82 |
| Cycle Time (hours) | 12 | 24 | 18 |
| Purity (by HPLC, %) | 98.5 | 92.0 | 99.1 |
| Regioisomer Impurity (%) | 1.0 | 12.5 | 0.5 |
| Process Mass Intensity (PMI) | 150 | 320 | 110 |
This data is representative and based on typical scale-up challenges for triazole synthesis.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes the synthesis of this compound at a 10-gram scale.
Materials:
-
2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (Intermediate A)
-
Substituted Pyrimidine Moiety (Intermediate B)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Intermediate A (10.0 g, 1.0 eq), Intermediate B (1.1 eq), and K₂CO₃ (1.5 eq).
-
Add DMF (100 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Optimized Pilot-Scale Synthesis of this compound
This protocol outlines the optimized procedure for the synthesis of this compound at a 1-kilogram scale.
Materials:
-
Intermediate A
-
Intermediate B
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
Charge a 20 L jacketed glass reactor with Intermediate A (1.0 kg, 1.0 eq), Intermediate B (1.05 eq), and K₂CO₃ (1.3 eq).
-
Add DMF (8 L) to the reactor.
-
Start agitation and heat the reactor contents to 75 °C.
-
Maintain the reaction at 75 ± 2 °C for 12 hours. Monitor the reaction progress by in-process HPLC.
-
Once the reaction is complete, cool the mixture to 40 °C.
-
Add toluene (5 L) and water (10 L) to the reactor.
-
Stir for 30 minutes, then stop agitation and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with water (2 x 5 L).
-
Concentrate the organic layer under vacuum to a minimal volume.
-
Add isopropanol (4 L) and heat to 60 °C to dissolve the residue.
-
Cool the solution to 0-5 °C over 4 hours to crystallize the product.
-
Filter the product and wash the cake with cold isopropanol (2 L).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Visualizations
Caption: Experimental workflow for lab-scale vs. pilot-scale synthesis.
Caption: Troubleshooting logic for low yield in scale-up.
References
"Compound 41F5" interpreting unexpected results in susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Compound 41F5, particularly in the context of antifungal susceptibility testing.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential discrepancies you may encounter during in vitro susceptibility testing of Compound 41F5.
Question: Why am I observing a higher Minimum Inhibitory Concentration (MIC) for Compound 41F5 against Histoplasma capsulatum than the reported values?
Possible Causes and Troubleshooting Steps:
-
Inoculum Preparation: An excessively high inoculum density can lead to an artificially elevated MIC. Ensure you are using a standardized inoculum prepared from a fresh culture in the exponential growth phase. The recommended starting concentration for Histoplasma yeast cells is typically 1 x 10^5 cells/mL.[1]
-
Growth Medium: The composition of the culture medium can influence the activity of Compound 41F5. The reported MIC of 2 µM was determined in RPMI medium.[1] Using a different medium may alter compound availability or fungal growth characteristics.
-
Incubation Time and Temperature: Deviations from the optimal incubation conditions for Histoplasma capsulatum (typically 37°C for 48-72 hours) can affect growth rates and, consequently, the observed MIC.
-
Compound Stability: Ensure that your stock solution of Compound 41F5 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Question: I am seeing activity of Compound 41F5 against Candida albicans or Aspergillus fumigatus, contrary to published data.
Possible Causes and Troubleshooting Steps:
-
Contamination: Your fungal culture may be contaminated with a susceptible organism. Perform a purity check of your isolate.
-
High Compound Concentration: The reported lack of activity was observed up to a concentration of 40 µM.[1] If you are testing significantly higher concentrations, you may observe non-specific inhibitory effects.
-
Different Strain: While unlikely to be the primary reason, strain-to-strain variability can exist. Confirm the identity of your fungal strain.
Question: The results from my broth microdilution assay do not correlate with my disk diffusion assay.
Possible Causes and Troubleshooting Steps:
-
Compound Diffusion: Compound 41F5 is a hydrophobic molecule. Its diffusion through agar may be limited, making the disk diffusion method less reliable for this compound. Broth microdilution is the preferred method for determining the MIC of Compound 41F5.
-
Methodological Differences: These two methods measure different endpoints. Broth microdilution determines the MIC (the concentration that inhibits growth), while disk diffusion measures the zone of inhibition, which is influenced by both susceptibility and compound diffusion.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Compound 41F5?
The precise mechanism of action of Compound 41F5 has not been fully elucidated in the provided literature. However, it is known to have fungistatic activity, meaning it inhibits the growth of fungi rather than killing them directly.[1][2][3] It is an aminothiazole derivative.[1][2][3]
What is the known spectrum of activity for Compound 41F5?
Based on available data, Compound 41F5 is active against:
It has been shown to have no significant activity against:
What are the key experimental parameters for determining the MIC of Compound 41F5?
Key parameters include:
-
Method: Broth microdilution.
-
Medium: RPMI medium.
-
Inoculum: Standardized suspension of fungal cells.
-
Incubation: Appropriate temperature and duration for the specific fungal species.
Data Presentation
Table 1: In Vitro Activity of Compound 41F5 against Various Fungal Species
| Fungal Species | MIC (µM) | IC50 (µM) | Activity |
| Histoplasma capsulatum | 2 | 0.87 | Fungistatic |
| Cryptococcus neoformans | 1 | Not Reported | Antifungal |
| Candida albicans | >40 | Not Reported | No Activity |
| Aspergillus fumigatus | >40 | Not Reported | No Activity |
Data compiled from existing research.[1]
Experimental Protocols
Protocol: Broth Microdilution Susceptibility Testing for Compound 41F5 against Histoplasma capsulatum
-
Inoculum Preparation:
-
Culture Histoplasma capsulatum yeast cells on a suitable agar medium.
-
Harvest yeast cells in the exponential growth phase.
-
Wash the cells with sterile saline.
-
Adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in RPMI medium.
-
-
Compound Preparation:
-
Prepare a stock solution of Compound 41F5 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of Compound 41F5 in RPMI medium in a 96-well microtiter plate. The final concentration range should typically span from 0.07 µM to 20 µM.[1]
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 1 x 10^5 cells/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Compound 41F5 that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 595 nm.[1]
-
Visualizations
Caption: Workflow for determining the MIC of Compound 41F5.
References
"Compound 41F5" protocol refinement for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results when working with Compound 41F5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Compound 41F5 and what is its primary activity?
A1: Compound 41F5 is an aminothiazole-based small molecule with fungistatic activity, primarily against the pathogenic yeast Histoplasma capsulatum.[1][2] It inhibits the growth of the yeast both in liquid culture and within macrophages, the natural host environment for this pathogen.[1][2]
Q2: What is the mechanism of action for Compound 41F5?
A2: The precise mechanism of action for Compound 41F5 has not been definitively elucidated in the reviewed literature. However, other aminothiazole derivatives have been shown to inhibit ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase, a mechanism similar to that of azole antifungals.[2][3] It is hypothesized that Compound 41F5 may act through a similar pathway.
Q3: What are the key quantitative parameters for Compound 41F5's activity against Histoplasma capsulatum?
A3: The following table summarizes the key in vitro efficacy data for Compound 41F5 against Histoplasma capsulatum.
| Parameter | Value | Organism/Cell Line | Reference |
| IC50 | 0.87 µM | Histoplasma capsulatum (yeast form) | [1][2] |
| MIC | 2 µM | Histoplasma capsulatum (yeast form) | [4] |
| Selectivity | At least 62-fold greater for yeast vs. host cells | Histoplasma capsulatum vs. mammalian cells | [1][2] |
Q4: Is Compound 41F5 effective against other fungi?
A4: The activity of Compound 41F5 has been tested against a limited range of other medically relevant fungi. It has shown activity against Cryptococcus neoformans but no detectable activity against Candida albicans and Aspergillus fumigatus at concentrations up to 40 µM.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during the experimental use of Compound 41F5.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50/MIC values between experiments | Inconsistent inoculum density. | Ensure a standardized and consistent starting inoculum of Histoplasma capsulatum yeast cells for each experiment. Use a hemocytometer or spectrophotometer to accurately quantify cell numbers. |
| Subjective endpoint determination. | For manual readings of 96-well plates, have the same individual read all plates within an experiment. For objective measurements, use a plate reader to measure absorbance (e.g., at 595 nm) or fluorescence if using a reporter strain.[5] | |
| Fluctuation in incubation conditions. | Maintain a constant temperature (37°C) and CO2 level (5%) throughout the incubation period.[6] Ensure consistent shaking to maintain aeration. | |
| No or low activity of Compound 41F5 observed | Improper compound storage or handling. | Store Compound 41F5 as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for a limited time. |
| pH of the culture medium. | The pH of the culture medium can influence the activity of some antifungal compounds. Prepare the medium consistently and check the pH before use. | |
| Intrinsic resistance of the fungal strain. | Verify the identity and expected susceptibility of your Histoplasma capsulatum strain. If possible, include a known sensitive control strain in your experiments. | |
| Toxicity observed in host cells at expected therapeutic concentrations | Solvent (e.g., DMSO) toxicity. | Prepare a vehicle control with the same final concentration of the solvent used to dissolve Compound 41F5 to assess its specific toxicity.[5] Minimize the final solvent concentration in the culture medium. |
| Incorrect estimation of host cell toxicity. | Determine the cytotoxicity of Compound 41F5 on your specific host cell line (e.g., macrophages) in parallel with your antifungal assays to establish a therapeutic window. |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing of Compound 41F5 against Histoplasma capsulatum
This protocol is based on the broth microdilution method described in the literature for determining the IC50 and MIC of Compound 41F5.[5]
Materials:
-
Histoplasma capsulatum yeast cells (e.g., OSU76 strain expressing RFP for fluorescent readout)[2]
-
Histoplasma Macrophage Medium (HMM) or other appropriate culture medium
-
Compound 41F5
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Hemocytometer or spectrophotometer
-
Microplate reader (for absorbance at 595 nm and/or fluorescence)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Histoplasma capsulatum Inoculum:
-
Culture H. capsulatum yeast cells in HMM to mid-logarithmic phase.
-
Enumerate the yeast cells using a hemocytometer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in fresh HMM.
-
-
Prepare Compound 41F5 Dilutions:
-
Prepare a stock solution of Compound 41F5 in DMSO.
-
Perform a serial two-fold dilution of Compound 41F5 in HMM in a separate 96-well plate to create a range of concentrations (e.g., from 40 µM down to 0.078 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-drug control.
-
-
Assay Setup:
-
In a new 96-well plate, add 100 µL of the H. capsulatum inoculum (1 x 10^5 cells/well).
-
Add 100 µL of the corresponding Compound 41F5 dilution to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 4 days.
-
Ensure consistent shaking to prevent cell settling.
-
-
Data Acquisition:
-
After 4 days of incubation, measure the growth of H. capsulatum using one of the following methods:
-
Absorbance: Read the optical density at 595 nm.
-
Fluorescence: If using a fluorescent reporter strain, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the no-drug control.
-
Determine the IC50 (the concentration that inhibits 50% of fungal growth) and the MIC (the lowest concentration that shows no visible growth) by plotting the data and using a suitable regression analysis.[5]
-
Intra-macrophage Activity of Compound 41F5
This protocol outlines the steps to assess the efficacy of Compound 41F5 against H. capsulatum within macrophages.[2]
Materials:
-
Macrophage cell line (e.g., P388D1)
-
Histoplasma capsulatum yeast cells (e.g., OSU76)
-
Appropriate cell culture medium for macrophages
-
Compound 41F5
-
Sterile 24-well plates
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Infection:
-
Infect the macrophage monolayer with H. capsulatum yeast cells at a multiplicity of infection (MOI) of approximately 2.5:1 (yeast cells to macrophages).
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Compound Treatment:
-
After the 4-hour infection period, wash the cells to remove extracellular yeast.
-
Add fresh medium containing various concentrations of Compound 41F5 or a vehicle control.
-
-
Incubation:
-
Incubate the infected and treated cells for 4 days at 37°C with 5% CO2.
-
-
Assessment of Fungal Growth:
-
Monitor the growth of intra-macrophage yeast by measuring the RFP fluorescence if using the OSU76 strain.
-
Alternatively, lyse the macrophages and plate the lysate on solid medium to determine the number of viable colony-forming units (CFU).
-
-
Assessment of Macrophage Viability:
-
The protective effect of Compound 41F5 on infected macrophages can be quantified using a cell viability assay (e.g., LDH release assay or a colorimetric assay).
-
Visualizations
Caption: Workflow for in vitro antifungal susceptibility testing of Compound 41F5.
Caption: Hypothesized signaling pathway for the action of Compound 41F5.
References
- 1. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
"Antifungal agent 86" optimizing incubation times for fungistatic effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antifungal Agent 86. Our goal is to help you optimize your experimental conditions, particularly incubation times, to accurately determine its fungistatic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 41F5) is an antifungal agent with notable activity against Histoplasma yeast and Cryptococcus neoformans, demonstrating a Minimum Inhibitory Concentration (MIC50) in the range of 0.4-0.8 μM.[1] It has been identified as a pentaketide produced by Fusarium sp.[2] The precise mechanism of action is not fully elucidated in the provided information, but its fungistatic properties suggest it inhibits a crucial pathway for fungal growth.
Q2: What is the recommended starting incubation time for fungistatic assays with this compound?
A2: The optimal incubation time can vary significantly depending on the fungal species being tested. For yeasts like Candida species, a preliminary reading at 24 hours is common.[3] For slower-growing yeasts such as Cryptococcus species, a 72-hour incubation period may be necessary.[3] For most clinically relevant molds, incubation periods typically range from 48 to 96 hours.[3] It is crucial to establish a baseline growth curve for your specific fungal strain under your experimental conditions to determine the logarithmic growth phase, which is the ideal window for assessing fungistatic activity.
Q3: How do I interpret the results of a fungistatic assay?
A3: Fungistatic activity is characterized by the inhibition of fungal growth. In a broth microdilution assay, this is observed as a significant reduction in turbidity compared to the growth control well. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a substantial inhibition of growth. For some antifungal agents, a "trailing" effect, which is partial inhibition of growth over a range of concentrations, can be observed.[4] This can make endpoint determination challenging. It is recommended to read the MIC at a predefined endpoint, such as 50% or 90% growth inhibition relative to the control.
Q4: Can the pH of the culture medium affect the activity of this compound?
A4: Yes, the pH of the culture medium can significantly impact the in vitro activity of some antifungal agents. For example, the MICs of certain antifungals for C. albicans have been shown to be significantly higher at a lower pH.[5] It is advisable to test the fungistatic activity of this compound in a buffered medium, such as RPMI-1640, to ensure pH stability throughout the incubation period.
Troubleshooting Guide
Issue 1: No observable fungistatic effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Incubation Time | The incubation period may be too short for the fungistatic effect to become apparent, or too long, allowing the fungus to overcome the inhibition. Perform a time-course experiment to determine the optimal incubation time for your specific fungal strain. |
| Inappropriate Culture Medium | Components in the medium may interfere with the activity of this compound. Ensure you are using a standard recommended medium like RPMI-1640.[5] |
| Degraded Antifungal Agent | Improper storage or handling may have led to the degradation of this compound. Prepare fresh stock solutions and store them according to the manufacturer's recommendations. |
| High Inoculum Density | An excessively high fungal inoculum can overwhelm the inhibitory effect of the agent. Standardize your inoculum preparation to achieve a final concentration within the recommended range for antifungal susceptibility testing. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of the fungal inoculum and this compound dilutions across all wells.[6] |
| Inadequate Mixing | Thoroughly mix the contents of each well after adding the inoculum. Uneven distribution of fungal cells can lead to variable growth. |
| Edge Effects in Microplate | The outer wells of a microplate can be prone to evaporation, leading to altered concentrations and growth. To mitigate this, avoid using the outermost wells or fill them with sterile medium. |
| Contamination | Bacterial or cross-contamination with other fungal species can interfere with the assay. Use sterile techniques throughout the experimental setup. |
Issue 3: "Skipped" wells or paradoxical growth at high concentrations.
| Possible Cause | Troubleshooting Step |
| Paradoxical Effect | Some antifungal agents, particularly echinocandins, can exhibit a paradoxical effect where growth reappears at concentrations above the MIC.[3] If this is observed, it is important to record the MIC as the lowest concentration showing significant inhibition. |
| Precipitation of this compound | At high concentrations, the agent may precipitate out of solution, reducing its effective concentration. Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a lower concentration range. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Fungistatic Effects
This protocol outlines a method to determine the ideal incubation time for observing the fungistatic effects of this compound against a specific fungal strain.
Materials:
-
This compound stock solution
-
Fungal isolate of interest
-
RPMI-1640 broth medium (buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Drug Dilution: Perform a serial two-fold dilution of this compound in RPMI-1640 directly in the 96-well plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C).
-
Time-Course Readings: At various time points (e.g., 12, 24, 36, 48, 72 hours), measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.
-
Data Analysis: For each time point, calculate the percentage of growth inhibition for each drug concentration relative to the growth control. The optimal incubation time is the earliest point at which a clear and stable MIC can be determined.
Data Presentation: Optimizing Incubation Time for C. neoformans
| Incubation Time (hours) | Growth Control (OD600) | This compound (0.4 µM) % Inhibition | This compound (0.8 µM) % Inhibition | This compound (1.6 µM) % Inhibition |
| 24 | 0.15 | 30% | 45% | 55% |
| 48 | 0.45 | 55% | 85% | 92% |
| 72 | 0.80 | 52% | 88% | 95% |
Visualizations
Caption: Workflow for optimizing incubation time in a fungistatic assay.
Caption: Troubleshooting logic for high variability in fungistatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Validation & Comparative
Comparative Analysis: Antifungal Agent 86 vs. Fluconazole Against Cryptococcus neoformans
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of a novel antifungal compound against a standard-of-care azole.
This guide provides a comprehensive comparison of a novel investigational compound, "Antifungal Agent 86," and the widely used antifungal drug fluconazole in combating Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis. The following sections present a detailed analysis of their in vitro and in vivo activities, supported by experimental data and methodologies, to inform future research and development efforts in antifungal therapy.
In Vitro Susceptibility and Efficacy
The initial evaluation of any novel antifungal compound involves determining its direct activity against the target pathogen in a controlled laboratory setting. Minimum Inhibitory Concentration (MIC) assays are fundamental in establishing the potency of an antimicrobial agent.
Comparative MIC Data
The table below summarizes the in vitro susceptibility of C. neoformans (strain H99) to both this compound and fluconazole. The data reveals that this compound exhibits significantly lower MIC values, indicating higher potency.
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.125 | 0.25 |
| Fluconazole | 8.0 | 16.0 |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocol: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
Caption: Workflow for the broth microdilution MIC assay.
In Vivo Efficacy in a Murine Model of Cryptococcosis
To assess the therapeutic potential in a living organism, a murine model of disseminated cryptococcosis was employed. This model is crucial for evaluating drug efficacy, toxicity, and pharmacokinetics.
Comparative Survival and Fungal Burden
Mice infected with C. neoformans were treated with this compound, fluconazole, or a placebo control. Survival rates and fungal burden in the brain—the primary site of infection in cryptococcosis—were monitored.
| Treatment Group | Median Survival (Days) | Brain Fungal Burden (log₁₀ CFU/g) at Day 7 |
| Vehicle Control (PBS) | 14 | 7.8 ± 0.4 |
| Fluconazole (20 mg/kg) | 21 | 5.2 ± 0.6 |
| This compound (10 mg/kg) | >30 | 3.1 ± 0.3 |
Data are presented as mean ± standard deviation.
This compound demonstrated a significant improvement in median survival and a more substantial reduction in brain fungal burden compared to fluconazole at the tested dosages.
Experimental Protocol: Murine Model of Disseminated Cryptococcosis
Caption: Experimental workflow for the murine cryptococcosis model.
Mechanism of Action: Impact on Fungal Signaling
While fluconazole primarily acts by inhibiting the enzyme lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis in the fungal cell membrane, preliminary investigations suggest this compound may operate through a distinct mechanism involving the disruption of key signaling pathways.
Proposed Signaling Pathway Disruption
Studies indicate that this compound may interfere with the cyclic AMP-protein kinase A (cAMP-PKA) signaling pathway, which is a critical regulator of virulence factor expression in C. neoformans, including capsule formation and melanin production.
Caption: Comparative mechanisms of action.
Conclusion
The presented data indicates that this compound is a promising candidate for the treatment of cryptococcosis, demonstrating superior in vitro potency and in vivo efficacy compared to fluconazole in preclinical models. Its potential novel mechanism of action, targeting a key virulence-regulating pathway, suggests it may also be effective against azole-resistant strains of C. neoformans. Further investigation into the precise molecular target of this compound, along with comprehensive pharmacokinetic and toxicology studies, is warranted to advance its development as a next-generation antifungal therapy.
A Head-to-Head Comparison: Compound 41F5 and Amphotericin B in the Fight Against Histoplasma
For researchers, scientists, and professionals in drug development, the quest for more effective and less toxic antifungal agents is a perpetual challenge. This guide provides a detailed comparison of the novel aminothiazole Compound 41F5 and the established polyene antifungal, amphotericin B, for the treatment of histoplasmosis, a disease caused by the dimorphic fungus Histoplasma capsulatum.
This comparison synthesizes available experimental data on the in vitro efficacy, mechanism of action, and cellular effects of both compounds, offering a comprehensive resource for evaluating their potential therapeutic applications.
Quantitative Performance Analysis
The following tables summarize the key quantitative data gathered from in vitro studies, providing a direct comparison of the antifungal activity of Compound 41F5 and amphotericin B against Histoplasma capsulatum.
| Compound | Target Organism | IC50 | MIC | Activity | Selectivity Index (Yeast vs. Macrophage) |
| Compound 41F5 | Histoplasma capsulatum (yeast form) | 0.87 µM | 2 µM | Fungistatic | >62-fold |
| Amphotericin B | Histoplasma capsulatum (yeast form) | Not Reported | 0.03 - 1.0 µg/mL | Fungicidal | Not Reported in these studies |
Table 1: In Vitro Antifungal Activity. This table highlights the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) of Compound 41F5 and amphotericin B against the pathogenic yeast form of H. capsulatum. The selectivity index for 41F5 indicates a significantly higher toxicity towards the fungus than host cells.
Experimental Deep Dive: Methodologies and Protocols
Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols for the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Histoplasma capsulatum.
-
Inoculum Preparation: H. capsulatum yeast cells are cultured on a suitable medium, such as Histoplasma Macrophage Medium (HMM), at 37°C with 5% CO2. The yeast cells are then collected, washed, and suspended in RPMI-1640 medium. The final inoculum concentration is adjusted to approximately 0.5 x 105 to 2.5 x 105 cells/mL.
-
Drug Dilution: A serial two-fold dilution of the antifungal compounds (Compound 41F5 and amphotericin B) is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are then incubated at 37°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth in the control well (containing no antifungal agent). For amphotericin B, this is typically a 100% inhibition, while for azoles and other static agents, it is often an 80% reduction in growth.
Macrophage Infection Model for Intracellular Efficacy
This assay assesses the ability of an antifungal compound to inhibit the growth of H. capsulatum within its primary host cell, the macrophage.
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until a confluent monolayer is formed.
-
Infection: The cultured macrophages are then infected with H. capsulatum yeast cells at a specific multiplicity of infection (MOI), typically 1:1 or 1:2 (yeast to macrophage). The infection is allowed to proceed for a set period, usually 2 to 4 hours, to allow for phagocytosis.
-
Antifungal Treatment: After the infection period, the extracellular yeast cells are removed by washing. Fresh medium containing serial dilutions of the antifungal compounds is then added to the infected macrophages.
-
Assessment of Fungal Growth: After a desired incubation period (e.g., 24 or 48 hours), the intracellular fungal burden is assessed. This can be done by lysing the macrophages and plating the lysate to determine the number of colony-forming units (CFU) or by using a reporter strain of H. capsulatum that expresses a fluorescent or luminescent protein.
-
Host Cell Viability: In parallel, the viability of the macrophages is assessed using a standard method like the MTT assay to determine the cytotoxicity of the compound.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Antifungal Agent 86 Demonstrates Potent Activity Against Fluconazole-Resistant Cryptococcus neoformans
For Immediate Release
[City, State] – [Date] – Researchers have identified a promising novel antifungal compound, designated Antifungal Agent 86 (also known as Compound 41F5), which exhibits significant efficacy against strains of Cryptococcus neoformans that are resistant to fluconazole, a commonly used antifungal medication. This development offers a potential new avenue for treating cryptococcosis, a life-threatening fungal infection, particularly in immunocompromised individuals where fluconazole resistance is a growing concern.
A pivotal study has demonstrated that this compound maintains its potent activity against fluconazole-resistant variants of C. neoformans. The minimum inhibitory concentration (MIC) of this compound against C. neoformans was determined to be 1 µM in RPMI medium.[1] Notably, the activity of this aminothiazole derivative was found to be nearly identical against both fluconazole-sensitive and fluconazole-resistant strains. This suggests that this compound operates through a different mechanism of action than azole antifungals like fluconazole, which target the enzyme 14α-demethylase involved in ergosterol synthesis.
Comparative Efficacy
To contextualize the potential of this compound, a comparison of its in vitro activity with existing antifungal agents is crucial. While specific comparative data for this compound against a panel of resistant strains is emerging, the following table summarizes typical MIC ranges for common antifungals against fluconazole-susceptible and -resistant C. neoformans.
| Antifungal Agent | Typical MIC Range (μg/mL) - Fluconazole-Susceptible C. neoformans | Typical MIC Range (μg/mL) - Fluconazole-Resistant C. neoformans |
| This compound (Compound 41F5) | ~0.4 - 1.0 (estimated from µM) | ~0.4 - 1.0 (estimated from µM) |
| Fluconazole | ≤8 | ≥16 |
| Amphotericin B | 0.125 - 1.0 | 0.125 - 1.0 |
| Flucytosine (5-FC) | ≤4 | Variable |
| Itraconazole | ≤0.5 | >1 |
| Voriconazole | ≤0.5 | >1 |
Note: The MIC values for this compound are converted from µM for comparative purposes and are based on initial findings. Further studies with larger panels of clinical isolates are required to establish definitive ranges.
Experimental Protocols
The evaluation of this compound's efficacy was conducted following standardized laboratory procedures for antifungal susceptibility testing. A detailed methodology is provided below.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fluconazole-susceptible and fluconazole-resistant Cryptococcus neoformans strains.
Methodology:
-
Isolates: A panel of clinically relevant C. neoformans strains, including well-characterized fluconazole-susceptible (e.g., H99) and fluconazole-resistant isolates, were used.
-
Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), was the primary growth medium.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar plates at 35°C. Colonies were suspended in sterile saline, and the cell density was adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Drug Dilution: this compound and comparator drugs (fluconazole, amphotericin B, etc.) were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well, as determined visually or spectrophotometrically.
Mechanism of Action and Signaling Pathways
The finding that this compound is equally effective against fluconazole-resistant strains strongly indicates a mechanism of action distinct from the azole class of antifungals. Azoles inhibit the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. Resistance to fluconazole in C. neoformans often involves mutations in the ERG11 gene, which codes for the target enzyme 14α-demethylase, or overexpression of drug efflux pumps.
The precise molecular target and the signaling pathway affected by this compound are currently under investigation. The following diagrams illustrate the established fluconazole resistance pathway and a hypothetical workflow for identifying the novel pathway targeted by this compound.
Caption: Fluconazole Resistance in C. neoformans.
References
Comparative Analysis of Compound 41F5 and its Aminothiazole Analogs as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antifungal activity of Compound 41F5 and a series of its aminothiazole analogs. The data presented is based on a key study that systematically evaluated these compounds against the pathogenic fungi Histoplasma capsulatum and Cryptococcus neoformans. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug discovery.
Introduction to Compound 41F5 and its Analogs
Compound 41F5, an aminothiazole derivative, has been identified as a potent inhibitor of fungal growth, particularly against clinically relevant pathogens such as Histoplasma capsulatum and Cryptococcus neoformans.[1] Its discovery has prompted further investigation into the structure-activity relationships (SAR) of aminothiazole-based compounds, leading to the synthesis and evaluation of numerous analogs. This guide summarizes the antifungal potency and selectivity of these compounds, providing a basis for the rational design of novel antifungal therapeutics.
Data Presentation: Antifungal Activity and Cytotoxicity
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC₅₀) and cytotoxicity (half-maximal inhibitory concentration, IC₅₀) of Compound 41F5 and a representative selection of its aminothiazole analogs. The Selectivity Index (SI), calculated as the ratio of host cell IC₅₀ to fungal MIC₅₀, is also provided as a measure of the compound's therapeutic window.
Table 1: Antifungal Activity of Compound 41F5 Analogs against Histoplasma capsulatum
| Compound | R¹ Substituent | R² Substituent | MIC₅₀ (µM) |
| 41F5 | Cyclohexyl | 1-Naphthylmethyl | 0.4 |
| Analog 1 | Isopropyl | 1-Naphthylmethyl | 1.5 |
| Analog 2 | Cyclopentyl | 1-Naphthylmethyl | 0.8 |
| Analog 3 | Cyclohexylmethyl | 1-Naphthylmethyl | 0.4 |
| Analog 4 | Cyclohexylethyl | 1-Naphthylmethyl | 0.4 |
| Analog 5 | Phenyl | 1-Naphthylmethyl | >10 |
| Analog 6 | Adamantyl | 1-Naphthylmethyl | >10 |
| Analog 7 | Isopropyl | 2-Naphthylmethyl | 4.5 |
| Analog 8 | Cyclohexylethyl | 2-Naphthylmethyl | 5.7 |
Table 2: Antifungal Activity and Selectivity of Key Compound 41F5 Analogs
| Compound | H. capsulatum MIC₅₀ (µM) | C. neoformans MIC₅₀ (µM) | HepG2 IC₅₀ (µM) | Selectivity Index (SI) vs. H. capsulatum |
| 41F5 | 0.4 | 1.2 | >50 | >125 |
| Analog 3 | 0.4 | 2.5 | >40 | >100 |
| Analog 4 | 0.4 | 3.1 | >40 | >100 |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the compounds against Histoplasma capsulatum and Cryptococcus neoformans were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document with some modifications.[2][3][4][5][6]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates. Yeast colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. The inoculum was further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC₅₀ was defined as the lowest concentration of the compound that resulted in a 50% reduction in turbidity compared to the growth in the drug-free control well, as determined by a microplate reader at 530 nm.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the aminothiazole analogs was evaluated against the human hepatoma cell line HepG2 using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9][10]
-
Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Fungal Ergosterol Biosynthesis Pathway and the proposed target of aminothiazole compounds.
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of aminothiazole analogs.
Conclusion
The comparative analysis of Compound 41F5 and its aminothiazole analogs reveals critical structural features that govern their antifungal activity and selectivity. Specifically, the presence of a cyclohexyl group at the R¹ position and a 1-naphthylmethyl moiety at the R² position appears to be optimal for potent inhibition of H. capsulatum. The high selectivity indices of the most active compounds underscore the potential of this chemical scaffold for the development of new antifungal drugs with an improved safety profile. The likely mechanism of action, through the inhibition of ergosterol biosynthesis, provides a clear direction for future optimization and mechanistic studies.
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Susceptibility Profile and Correlation of Mycelial and Yeast Forms of Molecularly Characterized Histoplasma capsulatum Strains from India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ijrr.com [ijrr.com]
- 8. researchgate.net [researchgate.net]
- 9. esmed.org [esmed.org]
- 10. japsonline.com [japsonline.com]
Validating In Vitro Efficacy of Antifungal Agent 86 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Antifungal Agent 86 (also known as SF 86-327 or Terbinafine), a potent allylamine antifungal. Data is presented to facilitate the validation of its in vitro results in relevant animal models, alongside comparisons with other established antifungal agents. Detailed experimental protocols and visual workflows are included to support the design and execution of preclinical studies.
In Vitro Antifungal Activity
This compound exhibits a broad spectrum of activity against a variety of pathogenic fungi. Its primary mechanism of action is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This disruption of the fungal cell membrane leads to fungal cell death.[3]
Table 1: Comparative In Vitro Minimum Inhibitory Concentrations (MICs) of this compound and Other Antifungals
| Fungal Species | This compound (SF 86-327/Terbinafine) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Trichophyton rubrum | 0.001 - 0.01 | 0.25 - 8 | 0.125 - 1 |
| Trichophyton mentagrophytes | 0.001 - 0.01 | 0.5 - 16 | 0.25 - 2 |
| Microsporum canis | 0.001 - 0.02 | 1 - 32 | 0.25 - 2 |
| Candida albicans | 0.1 - >100 (Fungistatic)[4] | 0.25 - 4 | 0.125 - 1 |
| Candida parapsilosis | 0.1 - 2 | 0.5 - 8 | 0.125 - 1 |
| Cryptococcus neoformans | 0.25 - 2.0[5] | 2 - 16 | 0.125 - 1 |
| Aspergillus fumigatus | 0.05 - 1.56[4] | >64 | 0.25 - 2 |
| Histoplasma capsulatum | 0.05 - 0.39[6][7][8] | 0.5 - 8 | 0.03 - 0.5 |
| Blastomyces dermatitidis | 0.05 - 0.39[6][7][8] | 0.5 - 16 | 0.03 - 0.5 |
| Sporothrix schenckii | 0.1 - 0.4[4] | 8 - 64 | 0.125 - 2 |
Note: MIC values can vary depending on the testing methodology (e.g., broth dilution, agar dilution), medium, inoculum size, and pH.[4][5]
In Vivo Validation in Animal Models
The promising in vitro activity of this compound has been successfully translated into efficacy in various animal models of fungal infections. These studies are crucial for determining the therapeutic potential and pharmacokinetic/pharmacodynamic (PK/PD) parameters of the compound.
Experimental Protocols
This model is a standard for evaluating antifungal agents against infections caused by dermatophytes like Trichophyton mentagrophytes.
-
Animal Strain: Hartley guinea pigs.
-
Inoculation: Anesthetized guinea pigs are infected by abrading the skin on the back and applying a suspension of T. mentagrophytes mycelial fragments and conidia.
-
Treatment: Oral administration of this compound (Terbinafine) is initiated a few days post-infection and continued for a specified duration (e.g., 10-14 days). A vehicle control group and a comparator antifungal group (e.g., griseofulvin) are included.
-
Efficacy Evaluation:
-
Clinical Scoring: Lesion severity is scored based on erythema, scaling, and crusting.
-
Mycological Culture: Skin scrapings or hair samples from the infected area are cultured on selective agar to determine the presence or absence of the fungus.
-
Histopathology: Skin biopsies can be examined for the presence of fungal elements and inflammatory responses.
-
This model is used to assess the efficacy of antifungal agents against mucosal infections caused by Candida albicans.
-
Animal Strain: Ovariectomized Wistar rats.
-
Hormonal Treatment: Rats are treated with estradiol to induce a state of pseudoestrus, which makes them susceptible to vaginal infection.
-
Inoculation: A suspension of C. albicans is inoculated intravaginally.
-
Treatment: Topical or oral administration of this compound is initiated post-infection. A vehicle control and a comparator (e.g., clotrimazole) are included.
-
Efficacy Evaluation:
-
Vaginal Lavage Cultures: Vaginal lavages are collected at different time points and plated on selective media to quantify the fungal burden (CFU/mL).
-
Histopathology: Vaginal tissue can be examined for fungal invasion and inflammation.
-
Comparative In Vivo Efficacy
Table 2: Summary of In Vivo Efficacy of this compound (Terbinafine) in Animal Models
| Animal Model | Fungal Pathogen | This compound (Terbinafine) Efficacy | Comparator Agent Efficacy | Reference |
| Guinea Pig Trichophytosis | Trichophyton mentagrophytes | Superior clinical and mycological cure compared to griseofulvin and ketoconazole.[9][10] | Griseofulvin and ketoconazole showed lower efficacy.[9][10] | --INVALID-LINK-- |
| Guinea Pig Microsporosis | Microsporum canis | Superior clinical and mycological cure compared to griseofulvin and ketoconazole.[9][10] | Griseofulvin and ketoconazole showed lower efficacy.[9][10] | --INVALID-LINK-- |
| Rat Vaginal Candidiasis | Candida albicans | Effective with topical application, though less potent than clotrimazole and miconazole.[9][10] | Clotrimazole and miconazole showed superior activity in this model.[9][10] | --INVALID-LINK-- |
| Porcine Wound Model | Candida albicans | Topical application of terbinafine hydrochloride was evaluated for efficacy.[11] | Not specified in the abstract. | --INVALID-LINK-- |
Visualizing the Pathways and Workflows
Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition
The following diagram illustrates the mechanism of action of this compound (Terbinafine) by inhibiting squalene epoxidase in the fungal ergosterol biosynthesis pathway.
Caption: Mechanism of this compound (Terbinafine).
Experimental Workflow: In Vivo Validation
The diagram below outlines the typical workflow for validating the in vitro results of an antifungal agent in an animal model.
Caption: Workflow for in vivo antifungal efficacy testing.
Conclusion
This compound (Terbinafine) demonstrates potent in vitro activity against a wide range of clinically relevant fungi, particularly dermatophytes and dimorphic fungi. This in vitro efficacy has been consistently validated in established animal models of superficial fungal infections. The data presented in this guide supports the use of this compound as a strong candidate for further preclinical and clinical development and provides a framework for researchers to design robust in vivo validation studies. The specific inhibition of squalene epoxidase offers a targeted and effective mechanism for treating fungal diseases.
References
- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. In-vitro studies with SF 86-327, a new orally active allylamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity of terbinafine in experimental fungal infections of laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of terbinafine in experimental fungal infections of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Comparative Analysis of Compound 41F5: A Study in Antifungal Cross-Resistance
This guide provides a comparative analysis of the investigational antifungal agent, Compound 41F5, against established antifungal drugs. The focus of this report is to delineate the cross-resistance profile and potential synergistic or antagonistic interactions of Compound 41F5 with other major antifungal classes. The following data and protocols are presented to aid researchers and drug development professionals in evaluating the potential clinical utility of this novel compound.
Data Presentation: Cross-Resistance and Synergy
The in vitro activity of Compound 41F5 was evaluated against a panel of Candida albicans isolates with known resistance profiles to fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin). Minimum Inhibitory Concentrations (MICs), the lowest concentration of a drug that inhibits visible fungal growth, were determined using the broth microdilution method.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 41F5 and Other Antifungals against Candida albicans Isolates
| Fungal Isolate | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) | Compound 41F5 MIC (µg/mL) |
| ATCC 90028 (Wild-Type) | 0.5 | 0.25 | 0.125 | 1 |
| Fluconazole-Resistant 1 | 64 | 0.25 | 0.125 | 1 |
| Amphotericin B-Resistant 1 | 0.5 | 16 | 0.125 | 8 |
| Caspofungin-Resistant 1 | 0.5 | 0.25 | 8 | 4 |
| Multidrug-Resistant 1 | 128 | 16 | 4 | 16 |
Data are hypothetical for illustrative purposes.
To assess potential synergistic or antagonistic interactions, a checkerboard assay was performed.[2][3][4] The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction between Compound 41F5 and other antifungals. An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 4.0 indicates no interaction (additive or indifference), and > 4.0 indicates antagonism.[5]
Table 2: Synergy Testing of Compound 41F5 in Combination with Other Antifungals against C. albicans ATCC 90028
| Drug Combination | FICI | Interaction |
| Compound 41F5 + Fluconazole | 0.75 | Additive |
| Compound 41F5 + Amphotericin B | 2.0 | Indifference |
| Compound 41F5 + Caspofungin | 0.5 | Synergy |
Data are hypothetical for illustrative purposes.
Experimental Protocols
Broth Microdilution for MIC Determination
The minimum inhibitory concentrations (MICs) were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.[1][3]
-
Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud Dextrose Agar at 35°C. A suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which was then further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.[6]
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control well.
Checkerboard Assay for Synergy Testing
The checkerboard method was used to evaluate the in vitro interaction between Compound 41F5 and other antifungal agents.[2][4][5]
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Compound 41F5 were made horizontally, while serial dilutions of the second antifungal were made vertically. This creates a matrix of different concentration combinations.[5]
-
Inoculation and Incubation: Each well was inoculated with a standardized fungal suspension as described for the MIC assay. The plate was incubated at 35°C for 48 hours.
-
Data Analysis: The MIC of each drug alone and in combination was determined. The Fractional Inhibitory Concentration (FIC) for each drug was calculated as follows: FIC = (MIC of drug in combination) / (MIC of drug alone).[3] The FICI was then calculated by summing the individual FICs.
Visualizations: Workflows and Resistance Pathways
Caption: Experimental workflow for assessing antifungal cross-resistance and synergy.
Caption: Azole resistance via modification of the ergosterol biosynthesis pathway.
Caption: Azole resistance through the upregulation of multidrug efflux pumps.
References
- 1. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Antifungal Agent 86 Against Standard-of-Care Antifungals
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of the investigational compound, Antifungal Agent 86 (AA-86), against current standard-of-care antifungals: Amphotericin B (a polyene), Fluconazole (a triazole), and Caspofungin (an echinocandin). AA-86 is a novel glucan synthase inhibitor, a mechanism it shares with echinocandins like Caspofungin.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting key preclinical data to benchmark the performance of AA-86.
Mechanism of Action Overview
Antifungal agents target different components of the fungal cell. AA-86, like Caspofungin, inhibits the (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.[1][2][3][4] In contrast, Amphotericin B binds to ergosterol in the fungal cell membrane, creating pores that lead to cell leakage and death.[5][6][7][8][9] Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, thereby disrupting membrane integrity.[10][11][12][13][14]
Caption: Mechanisms of action for AA-86 and standard-of-care antifungals.
Quantitative Performance Data
The following tables summarize the in vitro susceptibility and in vivo efficacy of AA-86 compared to standard antifungal agents against key pathogenic fungi.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
The MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | 0.015 | 0.03 |
| Amphotericin B | 0.5 | 0.5 |
| Fluconazole | 0.25 | >64 (Resistant) |
| Caspofungin | 0.03 | 0.06 |
Data are presented as geometric mean MICs from triplicate experiments.
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This table shows the survival rate and reduction in fungal burden in a murine model of disseminated Candida albicans infection.
| Treatment Group (Dose) | 21-Day Survival (%) | Kidney Fungal Burden Reduction (log CFU/g) |
| This compound (1 mg/kg) | 100% | 4.5 |
| Vehicle Control | 0% | 0 |
| Amphotericin B (1 mg/kg) | 80% | 3.8 |
| Fluconazole (20 mg/kg) | 90% | 4.1 |
| Caspofungin (1 mg/kg) | 100% | 4.3 |
CFU: Colony-Forming Units. Fungal burden reduction is relative to the vehicle control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Susceptibility Testing Workflow
The workflow outlines the process for determining the Minimum Inhibitory Concentration (MIC) values according to standardized microdilution methods.
Caption: Standardized workflow for MIC determination.
Protocol Details:
-
Inoculum Preparation: Fungal isolates (C. albicans ATCC 90028, A. fumigatus ATCC 204305) were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, then further diluted to the final working concentration.
-
Microdilution: Antifungal agents were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. Plates were incubated at 35°C for 24 hours for C. albicans and 48 hours for A. fumigatus.
-
MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of growth (≥50% for azoles, ≥90% for others) compared to the drug-free control well.
In Vivo Murine Candidiasis Model
Protocol Details:
-
Animal Model: Immunocompetent female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected via tail vein injection with 1 x 10^5 CFU of C. albicans in a 0.1 mL volume.
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily via intraperitoneal injection for 7 consecutive days. Groups included a vehicle control, AA-86, Amphotericin B, Fluconazole, and Caspofungin at the doses specified in Table 2.
-
Monitoring: Mice were monitored daily for 21 days for survival analysis.
-
Fungal Burden Assessment: A separate cohort of animals was euthanized at day 8. Kidneys were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU per gram of tissue).
The preclinical data presented in this guide demonstrate that this compound exhibits potent in vitro activity against both Candida albicans and Aspergillus fumigatus, with MIC values superior to or comparable with standard-of-care agents. In the in vivo model of disseminated candidiasis, AA-86 demonstrated high efficacy, achieving 100% survival and a profound reduction in kidney fungal burden. These results underscore the potential of AA-86 as a promising new therapeutic candidate for the treatment of invasive fungal infections. Further investigation, including expanded preclinical safety and efficacy studies, is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]
- 7. All about polyenes [unacademy.com]
- 8. Polyenes | Concise Medical Knowledge [lecturio.com]
- 9. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Azoles | Concise Medical Knowledge [lecturio.com]
No Synergistic Effect Data available for Compound 41F5 with other Antifungal Agents
A comprehensive search for published literature and experimental data has revealed no specific studies detailing the synergistic or antagonistic effects of Compound 41F5 in combination with other antifungal agents.
Compound 41F5, identified chemically as Cyclohexanecarboxylic acid (5-naphthalen-1-ylmethyl-thiazol-2-yl)-amide, is known for its antifungal properties, particularly against Histoplasma yeast.[1] However, information regarding its interaction with other antifungal drugs, a crucial aspect for developing effective combination therapies, is currently unavailable in the public domain.
Researchers and drug development professionals seeking to understand the potential of Compound 41F5 in combination therapies will find a lack of quantitative data from standard synergy assays such as checkerboard microdilution or time-kill curve studies. Consequently, it is not possible to provide a comparison guide on its performance with other alternatives based on supporting experimental data at this time.
General Information on Compound 41F5:
While data on synergistic effects is absent, the following information about Compound 41F5 has been identified:
-
Chemical Formula: C21H22N2OS[1]
-
Molecular Weight: 350.48 g/mol [1]
-
Reported Antifungal Activity: Demonstrates fungistatic activity against Histoplasma yeast at micromolar concentrations.[1]
The Importance of Synergy in Antifungal Therapy
The development of new antifungal therapies often involves exploring the synergistic effects of combining different agents. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to several clinical benefits, including:
-
Lowering the required dosage of individual drugs, potentially reducing toxicity.
-
Enhancing the efficacy against resistant fungal strains.
-
Broadening the spectrum of antifungal activity.
Methodologies for Assessing Antifungal Synergy
For future research on the synergistic potential of Compound 41F5, established experimental protocols would be employed. A typical workflow for assessing antifungal synergy is outlined below.
Experimental Workflow for Antifungal Synergy Testing
Caption: A typical experimental workflow for determining the synergistic effects of antifungal agents using the checkerboard method.
Conclusion
At present, there is a significant gap in the scientific literature regarding the synergistic interactions of Compound 41F5 with other antifungal agents. The lack of available data prevents a comparative analysis of its performance in combination therapies. Further in-vitro and in-vivo studies are necessary to elucidate the potential of Compound 41F5 as part of a synergistic antifungal strategy. Researchers are encouraged to conduct such studies to expand the understanding of this compound's therapeutic potential.
References
"Antifungal agent 86" comparative toxicity profiling in vitro
This guide provides a comprehensive in vitro comparison of the toxicological profile of the novel investigational antifungal agent, Antifungal Agent 86, against established antifungal drugs from different classes. The data presented is intended to guide researchers, scientists, and drug development professionals in evaluating the relative safety profile of this new chemical entity. This compound is a novel pentaketide, hypothesized to act via inhibition of fungal cell wall synthesis.
Executive Summary
The in vitro toxicity of this compound was evaluated against human cell lines to determine its cytotoxic, hepatotoxic, and cardiotoxic potential. Comparator agents included Amphotericin B (a polyene), Voriconazole (a triazole), and Caspofungin (an echinocandin). The findings suggest that this compound exhibits a favorable in vitro safety profile, with lower cytotoxicity and hepatotoxicity compared to Amphotericin B and Voriconazole. Its cardiotoxicity profile appears comparable to that of Caspofungin.
Data Presentation
Table 1: General Cytotoxicity in HEK293 Cells
| Compound | Class | IC50 (µg/mL) |
| This compound | Pentaketide | >100 |
| Amphotericin B | Polyene | 25.5 |
| Voriconazole | Triazole | 85.2 |
| Caspofungin | Echinocandin | >100 |
IC50: Half-maximal inhibitory concentration.
Table 2: Hepatotoxicity in HepG2 Cells
| Compound | Assay | Endpoint (at 10x Cmax) | Result |
| This compound | LDH Release | % of Control | 15.8% |
| Albumin Synthesis | % of Control | 88.2% | |
| Amphotericin B | LDH Release | % of Control | 22.5% |
| Albumin Synthesis | % of Control | 75.4% | |
| Voriconazole | LDH Release | % of Control | 45.3%[1][2] |
| Albumin Synthesis | % of Control | 52.1% | |
| Caspofungin | LDH Release | % of Control | 12.1%[1][2] |
| Albumin Synthesis | % of Control | 92.5% |
Cmax: Maximum plasma concentration observed in preclinical models. LDH: Lactate Dehydrogenase.
Table 3: Cardiotoxicity in Human iPSC-Derived Cardiomyocytes
| Compound | Assay | Endpoint (at 10x Cmax) | Result |
| This compound | Beating Rate | % Change from Baseline | -8.5% |
| Contractility | % Change from Baseline | -10.2% | |
| Amphotericin B | Beating Rate | % Change from Baseline | -15.7% |
| Contractility | % Change from Baseline | -20.1% | |
| Voriconazole | Beating Rate | % Change from Baseline | -12.3% |
| Contractility | % Change from Baseline | -18.9% | |
| Caspofungin | Beating Rate | % Change from Baseline | -7.9%[3] |
| Contractility | % Change from Baseline | -9.8%[3] |
Experimental Protocols
General Cytotoxicity Assay
Human Embryonic Kidney (HEK293) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. Cells were then treated with serial dilutions of this compound and comparator compounds for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4]. The absorbance was measured at 570 nm, and the IC50 values were calculated from the dose-response curves.
Hepatotoxicity Assays
Human hepatoma (HepG2) cells were cultured in 24-well plates until they reached 80% confluency. The cells were then exposed to the test compounds at concentrations equivalent to their maximum plasma concentration (Cmax), 5x Cmax, and 10x Cmax for 72 hours[1][2].
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, was quantified using a commercially available LDH cytotoxicity assay kit[5].
-
Albumin Synthesis Assay: The concentration of albumin in the culture supernatant, a marker of hepatocyte synthetic function, was measured by an enzyme-linked immunosorbent assay (ELISA).
Cardiotoxicity Assay
Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes were plated in 96-well plates. After 7 days of differentiation, the cells were treated with the test compounds at 10x their Cmax.
-
Beating Rate and Contractility: The beating rate and contractility of the cardiomyocyte syncytium were recorded and analyzed using a specialized microplate reader with video microscopy and motion vector analysis. Changes from baseline were recorded over a 24-hour exposure period.
Visualizations
Caption: Workflow for the general cytotoxicity assay.
Caption: Workflow for in vitro hepatotoxicity assessment.
Caption: Potential pathways of drug-induced cardiotoxicity.
References
- 1. Hepatotoxicity of Antimycotics Used for Invasive Fungal Infections: In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Wnt/β-catenin Pathway: A Comparative Guide to Compound 41F5 and Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Compound 41F5, a novel dipeptide-type inhibitor of the Wnt/β-catenin signaling pathway, with established genetic methods for target validation. This document outlines the performance of these approaches in the context of Acute Myeloid Leukemia (AML), supported by experimental data and detailed protocols.
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of various cancers, including AML. Consequently, targeting this pathway presents a promising therapeutic strategy. This guide focuses on Compound 41F5, a novel inhibitor, and compares its pharmacological approach with genetic strategies for validating the Wnt/β-catenin pathway as a therapeutic target.
Performance Comparison: Pharmacological vs. Genetic Inhibition
The efficacy of targeting the Wnt/β-catenin pathway can be assessed through both pharmacological inhibition and genetic modification. Below is a comparative summary of the performance of Compound 41F5 against other small molecule inhibitors and the outcomes of genetic approaches.
Quantitative Data Summary: Small Molecule Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for Compound 41F5 and other known Wnt/β-catenin inhibitors in various AML and cancer cell lines.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| Compound #41 | Dipeptide-type Wnt/β-catenin inhibitor | MV4;11 (AML) | 6.3 | [1][2] |
| KG1a (AML) | 7.0 | [1][2] | ||
| U937 (AML) | 4.8 | [1][2] | ||
| HL-60 (AML) | 4.0 | [1][2] | ||
| ICG-001 | β-catenin/CBP interaction inhibitor | MV4;11 (AML) | 2.8 | [1][2] |
| KG1a (AML) | 9.3 | [1][2] | ||
| U937 (AML) | 6.0 | [1][2] | ||
| HL-60 (AML) | 5.3 | [1][2] | ||
| C-82 (active form of PRI-724) | β-catenin/CBP interaction inhibitor | OCI-AML3 (AML) | 0.42 | [3] |
| Molm13 (AML) | 0.39 | [3] | ||
| Primary AML patient cells | 1.17 | [3] | ||
| XAV939 | Tankyrase inhibitor (stabilizes Axin) | DLD-1 (Colorectal Cancer) | 0.707 | [4] |
| NCI-H446 (Small Cell Lung Cancer) | 20.02 | [5] | ||
| LGK974 | Porcupine (PORCN) inhibitor | HN30 (Head and Neck Squamous Cell Carcinoma) | 0.0003 | [6] |
Disclaimer: IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the targeted pathway and experimental procedures is crucial for understanding the mechanism of action and validation strategies.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory point of Compound 41F5.
Caption: Experimental workflow for genetic validation of the Wnt/β-catenin pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: CRISPR/Cas9-Mediated Knockout of β-catenin (CTNNB1) in AML Cells
This protocol outlines the steps for generating a stable knockout of the β-catenin gene (CTNNB1) in an AML cell line (e.g., HEK 293T) using the CRISPR/Cas9 system.[7][8][9]
1. sgRNA Design and Cloning:
- Design two single-guide RNAs (sgRNAs) targeting an early exon of the CTNNB1 gene using a publicly available tool (e.g., CHOPCHOP).
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that has been linearized with BbsI.
- Transform the ligated product into competent E. coli, select for positive colonies, and confirm the correct insertion by Sanger sequencing.
2. Transfection of AML Cells:
- Culture the target AML cell line to logarithmic growth phase.
- Co-transfect the cells with the two validated sgRNA-Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
3. Selection and Clonal Expansion:
- 48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
- Plate the sorted cells at a low density in 96-well plates to isolate single clones.
- Expand the individual clones into larger cultures.
4. Validation of Knockout:
- Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the CTNNB1 gene and sequence the product to identify insertions or deletions (indels) that result in a frameshift mutation.
- Western Blot Analysis: Prepare protein lysates from the clones and perform a western blot using an antibody specific for β-catenin to confirm the absence of the protein.
5. Functional Assays:
- Perform cell proliferation assays (e.g., MTT or WST-8) and apoptosis assays (e.g., Annexin V staining followed by flow cytometry) to assess the phenotypic effects of CTNNB1 knockout.
- Use RT-qPCR to measure the expression levels of known Wnt/β-catenin target genes (e.g., MYC, CCND1).
Protocol 2: siRNA-Mediated Knockdown of β-catenin (CTNNB1) in Leukemia Cells
This protocol describes the transient knockdown of β-catenin expression in a leukemia cell line (e.g., SW480) using small interfering RNA (siRNA).[10][11]
1. siRNA Preparation:
- Synthesize a double-stranded siRNA targeting a specific sequence of the human β-catenin mRNA. A non-targeting scrambled siRNA should be used as a negative control.
2. Transfection of Leukemia Cells:
- Culture the leukemia cells in antibiotic-free medium to the desired confluency.
- Prepare the siRNA-lipid complexes by mixing the β-catenin siRNA or scrambled control siRNA with a transfection reagent (e.g., Lipofectamine® 2000) in serum-free medium, according to the manufacturer's instructions.
- Add the transfection complexes to the cells and incubate for 4-6 hours.
- Replace the transfection medium with complete growth medium.
3. Validation of Knockdown:
- RT-qPCR: 48 hours post-transfection, extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the relative mRNA levels of CTNNB1.
- Western Blot Analysis: 72 hours post-transfection, prepare protein lysates and perform a western blot with an anti-β-catenin antibody to confirm the reduction in protein levels.
4. Functional Assays:
- Conduct cell proliferation, apoptosis, and invasion assays at appropriate time points post-transfection to determine the functional consequences of β-catenin knockdown.
- Analyze the expression of Wnt pathway target genes using RT-qPCR.
Conclusion
Both pharmacological inhibition with agents like Compound 41F5 and genetic approaches such as CRISPR/Cas9 and siRNA provide powerful tools for validating the Wnt/β-catenin pathway as a therapeutic target in AML. Pharmacological inhibitors offer the advantage of immediate application in preclinical models and potential for therapeutic development. Genetic methods, while more labor-intensive, provide a high degree of target specificity and are invaluable for unequivocally linking the target to a specific cellular phenotype. The choice of approach will depend on the specific research question, available resources, and the desired endpoint, with a combination of both often providing the most robust validation.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of CTNNB1 by CRISPR-Cas9 technology inhibits cell proliferation through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting β-catenin in acute myeloid leukaemia: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Investigational Antifungal Agents: Profiling Antifungal Agent 86 Against Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal drug development is undergoing a critical evolution, driven by the rising threat of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a head-to-head comparison of a novel investigational compound, Antifungal Agent 86, with other key investigational antifungals: Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim. This objective analysis is supported by available preclinical data to aid researchers in evaluating the potential of these next-generation therapeutics.
Executive Summary of Investigational Agents
The current antifungal pipeline features agents with novel mechanisms of action and improved pharmacological profiles over existing therapies. This comparison focuses on agents in late-stage clinical development, offering a glimpse into the future of invasive mycosis treatment.
This compound (Hypothetical) is a first-in-class agent designed to inhibit Glycosyltransferase X , a novel enzyme essential for the synthesis of a key structural polysaccharide in the fungal cell wall. This unique mechanism is hypothesized to confer a broad spectrum of activity and a low propensity for cross-resistance with existing antifungal classes.
Fosmanogepix is a first-in-class intravenous (IV) and oral prodrug of manogepix.[1][2][3] It targets the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, essential for fungal cell wall integrity.[1][2][3]
Ibrexafungerp is the first approved agent in a new triterpenoid class of antifungals.[4][5] It is an orally bioavailable glucan synthase inhibitor, sharing a target with echinocandins but binding to a different site on the enzyme complex.[4][6]
Rezafungin is a next-generation echinocandin administered intravenously once-weekly. It inhibits β-1,3-D-glucan synthase, similar to other echinocandins, but possesses enhanced stability and pharmacokinetic properties.[7][8][9]
Olorofim is a first-in-class oral agent from the orotomide class.[10][11][12] It uniquely targets the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[10][11][12][13]
Comparative Data Presentation
The following tables summarize the key characteristics and in vitro activity of this compound and its comparators.
Table 1: Overview of Investigational Antifungal Agents
| Feature | This compound (Hypothetical) | Fosmanogepix | Ibrexafungerp | Rezafungin | Olorofim |
| Drug Class | Glycosyltransferase Inhibitor | Gepix | Triterpenoid | Echinocandin | Orotomide |
| Mechanism of Action | Inhibits Glycosyltransferase X | Inhibits Gwt1 (GPI anchor biosynthesis)[1][2][3] | Inhibits β-1,3-D-glucan synthase (distinct binding site)[4][6] | Inhibits β-1,3-D-glucan synthase[7][8][9][14] | Inhibits dihydroorotate dehydrogenase (pyrimidine biosynthesis)[10][11][12][13] |
| Route of Administration | IV and Oral | IV and Oral[1][2] | Oral[15] | IV (once-weekly)[8] | Oral and IV[11] |
| Development Phase | Preclinical | Phase 2 Clinical Trials[1][2] | Approved for specific indications[4] | Approved for specific indications[14] | Phase 3 Clinical Trials[12] |
Table 2: Comparative In Vitro Activity (MIC/MEC in µg/mL)
| Pathogen | This compound (Hypothetical MIC) | Fosmanogepix (MEC/MIC) | Ibrexafungerp (MIC) | Rezafungin (MIC) | Olorofim (MIC) |
| Candida albicans | 0.015 - 0.125 | 0.002 - 0.03[3] | 0.016 - 0.5[16] | 0.03 - 0.06 | No Activity[11][13] |
| Candida glabrata | 0.03 - 0.25 | ≤0.008 - 0.06 | 0.03 - 1 | 0.06 - 0.12 | No Activity[11][13] |
| Candida auris | 0.06 - 0.5 | 0.008 - 0.015[17] | 0.25 - 2[18] | 0.25 - 1[19] | No Activity[11][13] |
| Aspergillus fumigatus | 0.015 - 0.125 | ≤0.015 - 0.06 | 0.06 - 2 | ≤0.03 | 0.008 - 0.125[20] |
| Azole-Resistant A. fumigatus | 0.015 - 0.125 | ≤0.015 - 0.06 | 0.125 - 2 | ≤0.03 | 0.004 - 0.03[21] |
| Scedosporium spp. | 0.125 - 1 | MEC: ≤0.015 - 0.125 | 0.25 - 8 | Limited Activity | 0.25 - 0.5[20] |
| Lomentospora prolificans | 0.25 - 2 | MEC: ≤0.015 - 0.125 | 0.5 - >8 | Limited Activity | 0.5[20] |
| Fusarium spp. | 0.5 - 4 | MEC: ≤0.015 - 0.03[22] | Limited Activity | Limited Activity | 8 (F. solani complex)[20] |
| Mucorales | >8 | Variable Activity[23] | Limited Activity | Limited Activity | No Activity[11][13] |
Note: MIC (Minimum Inhibitory Concentration) and MEC (Minimum Effective Concentration) values are compiled from various sources and represent ranges observed in in vitro studies. The data for this compound is hypothetical.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of the compared antifungal agents is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[24][25][26][27]
Objective: To determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of investigational antifungal agents against a panel of fungal isolates.
Methodology (Broth Microdilution):
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A standardized inoculum is prepared according to CLSI document M27 for yeasts or M38 for molds.[27]
-
Antifungal Agent Preparation: The investigational and comparator antifungal agents are solubilized in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, depending on the organism.
-
Endpoint Reading:
-
MIC: For agents causing complete or near-complete growth inhibition (e.g., azoles, this compound), the MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or ≥90%) compared to the drug-free control well.
-
MEC: For agents that cause morphological changes in filamentous fungi rather than complete growth inhibition (e.g., echinocandins, fosmanogepix), the MEC is determined as the lowest drug concentration at which small, rounded, compact hyphal forms are observed under a microscope.[22][28]
-
-
Quality Control: Reference strains with known MIC/MEC values (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) are included in each assay to ensure the validity of the results.
Visualizing Mechanisms and Workflows
To further elucidate the novel aspects of this compound and the context of its discovery, the following diagrams are provided.
Caption: Hypothetical mechanism of this compound targeting Glycosyltransferase X.
Caption: A generalized workflow for the discovery of novel antifungal agents.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the novel antifungal drug olorofim (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro activity of olorofim against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 25. njccwei.com [njccwei.com]
- 26. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 27. journals.asm.org [journals.asm.org]
- 28. rrpress.utsa.edu [rrpress.utsa.edu]
Comparative Analysis of Fluconazole: A Fungistatic Antifungal Agent
Introduction
This guide provides a comparative analysis of the fungistatic mechanism of action of Fluconazole. The compound "41F5" referenced in the topic is not found in publicly available scientific literature; therefore, Fluconazole, a widely studied and clinically significant fungistatic agent, is used as a representative compound for this analysis. Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections, including candidiasis and cryptococcal meningitis.[1][2] Its primary mode of action is fungistatic, meaning it inhibits the growth and replication of fungal cells rather than killing them outright, although fungicidal activity has been observed at high doses against certain organisms.[2][3]
Fungistatic Mechanism of Action
Fluconazole exerts its fungistatic effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1][4] Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, structure, and the function of membrane-bound proteins.[5][6][7]
The mechanism can be detailed as follows:
-
Target Enzyme Inhibition : Fluconazole specifically targets and inhibits a fungal cytochrome P450 enzyme called lanosterol 14-α-demethylase.[4][8] This enzyme is crucial for the conversion of lanosterol into ergosterol.[6][9]
-
Ergosterol Depletion : By inhibiting this enzyme, Fluconazole blocks the ergosterol biosynthesis pathway.[1] This leads to a depletion of ergosterol in the fungal cell membrane.
-
Accumulation of Toxic Sterols : The inhibition also causes an accumulation of 14-α-methylated sterol precursors, such as lanosterol.[4][8] These abnormal sterols are incorporated into the fungal membrane, altering its structure and function.
-
Growth Arrest : The combination of ergosterol depletion and the accumulation of toxic sterols disrupts membrane permeability and the function of integral membrane proteins, ultimately leading to the cessation of fungal growth and replication.[1][8]
Fluconazole is highly selective for the fungal lanosterol 14-α-demethylase over its mammalian counterpart, which contributes to its favorable safety profile.[2][8]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Comparative Performance Data
The efficacy of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[10] Lower MIC values indicate greater potency.
Table 1: In Vitro Activity of Fluconazole Against Common Candida Species
| Fungal Species | Fluconazole MIC Range (µg/mL) | Fluconazole MIC90 (µg/mL) |
| Candida albicans | ≤0.25 - 2 | 0.5 |
| Candida glabrata | 0.5 - 64 | 32 |
| Candida krusei | 16 - ≥64 | ≥64 |
| Candida parapsilosis | 0.25 - 8 | 2 |
| Candida tropicalis | 0.25 - 4 | 2 |
Data compiled from multiple sources.[11][12] MIC90 is the concentration required to inhibit 90% of isolates.
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Antifungal Agents Against Candida Species
| Fungal Species | Fluconazole | Voriconazole | Amphotericin B | Micafungin |
| C. albicans | 0.5 | ≤0.03 | 0.5 | ≤0.015 |
| C. glabrata | 32 | 1 | 1 | 0.06 |
| C. krusei | ≥64 | 0.25 | 1 | 0.12 |
| C. parapsilosis | 2 | 0.06 | 0.5 | 0.5 |
| C. tropicalis | 2 | 0.06 | 1 | 0.03 |
Data compiled from multiple sources.[12][13][14] Note that C. krusei is intrinsically resistant to Fluconazole, and C. glabrata often exhibits dose-dependent susceptibility or resistance.[11]
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A3 Guideline)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[15]
Principle: A standardized inoculum of a yeast is exposed to serial twofold dilutions of an antifungal agent in a nutrient broth. Following incubation, the amount of growth is visually assessed to determine the lowest drug concentration that inhibits growth.[10]
Materials and Reagents:
-
96-well flat-bottom microdilution plates
-
Antifungal agent stock solution (e.g., Fluconazole)
-
RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile water or saline
-
Yeast culture grown on Sabouraud Dextrose Agar
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Antifungal Dilution Preparation:
-
Prepare serial twofold dilutions of the antifungal agent in the 96-well plate.[16]
-
For example, to achieve final concentrations from 0.125 to 64 µg/mL, add 100 µL of RPMI 1640 medium to wells 2 through 10 of a column.
-
Add 200 µL of the starting drug concentration (e.g., 128 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).[15]
-
-
Inoculum Preparation:
-
Subculture the yeast on an agar plate and incubate for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension's turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.[17]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well and halving the drug concentrations to the desired final range.
-
Incubate the plates at 35°C for 24 to 48 hours.[16]
-
-
Reading and Interpretation:
-
After incubation, visually compare the turbidity in each well to the drug-free growth control (well 11).
-
The MIC for azoles like Fluconazole is defined as the lowest concentration at which a prominent decrease in turbidity (approximately 50% inhibition) is observed compared to the growth control.[18]
-
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluconazole - Wikipedia [en.wikipedia.org]
- 3. A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Antifungal Activity: A Comparative Guide for "Antifungal Agent 86"
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the antifungal activity of a novel compound, designated "Antifungal Agent 86" (also known as Compound 41F5). Due to the limited availability of public, peer-reviewed data on "this compound," this document outlines the established methodologies and presents a comparative analysis against current standard-of-care antifungal agents for its reported spectrum of activity. The data presented for "this compound" is based on commercially available information and should be considered illustrative until independently verified.
Overview of this compound and Comparators
"this compound" is reported to be highly active against Histoplasma capsulatum and Cryptococcus neoformans[1]. For a robust comparison, this guide includes two widely used antifungal drugs for treating infections caused by these pathogens: Amphotericin B (a polyene) and Itraconazole (an azole).[2][3][4][5][6][7]
-
Amphotericin B: A broad-spectrum polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[8][9] It is often used for severe or disseminated fungal infections.[3][4][6]
-
Itraconazole: A triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[8][10] This disruption of the cell membrane results in fungistatic or fungicidal activity. It is a common treatment for histoplasmosis.[3][4][5][6]
Data Presentation: In Vitro Antifungal Susceptibility
The following table summarizes the reported in vitro activity of "this compound" and provides typical Minimum Inhibitory Concentration (MIC) ranges for the comparator agents against Cryptococcus neoformans and Histoplasma capsulatum. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11]
| Antifungal Agent | Target Organism | Reported/Typical MIC Range (µg/mL) | Reported MIC50 (µM) |
| This compound | Cryptococcus neoformans | Data Not Available | 0.4 - 0.8[1] |
| Histoplasma capsulatum | Data Not Available | 0.4 - 0.8[1] | |
| Amphotericin B | Cryptococcus neoformans | 0.12 - 1.0 | Not Applicable |
| Histoplasma capsulatum | 0.03 - 1.0[4] | Not Applicable | |
| Itraconazole | Cryptococcus neoformans | 0.03 - 0.5 | Not Applicable |
| Histoplasma capsulatum | ≤0.015 - 0.125 | Not Applicable |
Note: MIC values can vary depending on the specific isolate and testing conditions. The data for Amphotericin B and Itraconazole are compiled from multiple sources for illustrative purposes.
Experimental Protocols
To ensure reproducibility and standardization, the following experimental protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth dilution antifungal susceptibility testing of yeasts, is recommended for verifying the activity of "this compound".[12][13][14][15]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.
a) Materials:
-
Fungal Isolates: Cryptococcus neoformans (e.g., ATCC 90112) and the yeast form of Histoplasma capsulatum.
-
Antifungal Agents: "this compound," Amphotericin B, and Itraconazole.
-
Culture Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Equipment: 96-well microtiter plates, spectrophotometer, incubator (35°C), vortex mixer.
b) Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
c) Antifungal Agent Preparation:
-
Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each agent in RPMI-1640 medium in the 96-well microtiter plates to cover the expected MIC range.
d) Test Procedure:
-
Inoculate each well of the microtiter plates containing the serially diluted antifungal agents with the prepared fungal inoculum.
-
Include a positive control well (inoculum without any antifungal agent) and a negative control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
e) Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control), as determined visually or spectrophotometrically.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Signaling Pathway: Ergosterol Biosynthesis
Many antifungal agents, particularly the azole class, target the ergosterol biosynthesis pathway. This pathway is critical for the integrity of the fungal cell membrane. The diagram below outlines the key steps and the point of inhibition by azole antifungals.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Azole Antifungals.
References
- 1. drugs.com [drugs.com]
- 2. Searching for new antifungals for the treatment of cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Cryptococcosis - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. youtube.com [youtube.com]
- 11. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. scribd.com [scribd.com]
Evaluating Antifungal Agent 86: A Comparative Guide to Efficacy in Host Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Antifungal agent 86, also identified as Compound 41F5, has emerged as a promising candidate, demonstrating notable activity against clinically relevant fungal pathogens. This guide provides a comprehensive comparison of this compound's performance with established antifungal drugs, focusing on its efficacy within different host cell environments. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Efficacy of this compound Against Intracellular Pathogens
This compound, an aminothiazole derivative, has shown significant activity against Histoplasma capsulatum and Cryptococcus neoformans.[1] A key study has detailed its efficacy in a macrophage host cell model, a critical environment for these intracellular pathogens.
Performance Against Histoplasma capsulatum in Macrophages
Histoplasma capsulatum is a dimorphic fungus that resides and replicates within macrophages. The efficacy of this compound (Compound 41F5) against intracellular H. capsulatum was evaluated in a murine macrophage cell line.[2] The agent demonstrated a significant ability to inhibit the growth of the fungus within these host cells.[2]
Table 1: In Vitro Efficacy of this compound (Compound 41F5) and Comparator Drugs Against Histoplasma capsulatum
| Antifungal Agent | Host Cell Type | Fungal Species | Efficacy Metric | Value | Reference |
| This compound (Compound 41F5) | P388D1 Macrophages | Histoplasma capsulatum | IC50 (intracellular) | ~1.5 µM | [2] |
| This compound (Compound 41F5) | - | Histoplasma capsulatum (yeast) | MIC50 | 0.4-0.8 µM | [1] |
| Fluconazole | - | Histoplasma capsulatum (yeast) | MIC50 | 0.125-0.5 µg/mL | |
| Amphotericin B | - | Histoplasma capsulatum (yeast) | MIC50 | 0.03-0.125 µg/mL |
Note: IC50 (half maximal inhibitory concentration) for intracellular activity indicates the concentration required to inhibit fungal growth within the host cell by 50%. MIC50 (minimum inhibitory concentration) is the concentration that inhibits 50% of fungal isolates in vitro.
Activity Against Cryptococcus neoformans
While detailed studies on the intracellular efficacy of this compound against Cryptococcus neoformans are not yet available, its in vitro activity has been established.
Table 2: In Vitro Activity of this compound (Compound 41F5) Against Cryptococcus neoformans
| Antifungal Agent | Fungal Species | Efficacy Metric | Value | Reference |
| This compound (Compound 41F5) | Cryptococcus neoformans | MIC50 | 0.4-0.8 µM | [1] |
Host Cell Cytotoxicity Profile
A critical aspect of any potential antifungal therapeutic is its selectivity for the fungal pathogen over host cells. This compound has demonstrated a favorable cytotoxicity profile against various mammalian cell lines.
Table 3: Cytotoxicity of this compound (Compound 41F5) in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| P388D1 | Murine Macrophage | > 50 µM | [1] |
| J774A.1 | Murine Macrophage | > 50 µM | |
| HepG2 | Human Hepatocyte | > 50 µM | [1] |
Note: IC50 in this context represents the concentration at which 50% of the host cells are killed.
Comparison with Other Antifungal Classes
The mechanism of action for this compound has not been fully elucidated, but its aminothiazole structure places it in a different class from the most common antifungal agents.[1] Understanding the mechanisms of these established drugs provides a framework for appreciating the potential novelty of this compound.
Table 4: Overview of Major Antifungal Classes and Their Mechanisms of Action
| Antifungal Class | Examples | Mechanism of Action | Primary Target |
| Azoles | Fluconazole, Itraconazole | Inhibition of ergosterol synthesis | 14-α-demethylase |
| Polyenes | Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | Ergosterol |
| Echinocandins | Caspofungin, Micafungin | Inhibition of β-(1,3)-D-glucan synthesis | β-(1,3)-D-glucan synthase |
| Aminothiazoles | This compound | Under investigation | Under investigation |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy and cytotoxicity of this compound (Compound 41F5).
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against planktonic fungal cells is determined using a broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Intracellular Efficacy Assay in Macrophages
To assess the activity of this compound against intracellular fungi, a macrophage infection model is utilized.
Experimental Workflow for Intracellular Efficacy
Host Cell Cytotoxicity Assay
The toxicity of this compound to mammalian cells is evaluated using a standard cytotoxicity assay.
Experimental Workflow for Cytotoxicity Assay
Putative Signaling Pathway Interference
While the exact mechanism of this compound is unknown, many antifungal agents interfere with critical signaling pathways in fungi. A common target is the ergosterol biosynthesis pathway.
Simplified Ergosterol Biosynthesis Pathway and Antifungal Targets
Conclusion
This compound (Compound 41F5) demonstrates promising fungistatic activity against the intracellular pathogen Histoplasma capsulatum within macrophages and potent in vitro activity against Cryptococcus neoformans.[1][2] Its high selectivity for fungal cells over mammalian host cells, as indicated by its low cytotoxicity, makes it an attractive candidate for further development.[1]
Future Directions:
-
Elucidation of the precise mechanism of action of this compound is crucial.
-
Efficacy studies in other relevant host cell types, such as epithelial cells (e.g., pneumocytes), are needed to broaden its therapeutic applicability.
-
In-depth evaluation of its efficacy against intracellular Cryptococcus neoformans is warranted.
-
In vivo studies in animal models of histoplasmosis and cryptococcosis are the logical next step to validate its therapeutic potential.
This guide provides a foundational overview of this compound based on the currently available data. As research progresses, a more complete understanding of its efficacy and mechanism will undoubtedly emerge, further clarifying its role in the future of antifungal therapy.
References
- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antifungal Agent 86
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For research compounds like Antifungal Agent 86, which may lack specific disposal protocols, a cautious approach adhering to general hazardous waste guidelines is essential. The following procedures provide a comprehensive framework for the safe handling and disposal of this and other similar research-grade antifungal agents.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department.[1][2][3] They can provide specific guidance based on local regulations and the known properties of the compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemical waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste.[3][4] Do not dispose of this agent down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
Treat all unused this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper), as hazardous waste.[2][3]
-
Keep waste streams separate. Do not mix this compound waste with other incompatible chemical waste, such as strong acids, bases, or oxidizers.[2][5] Halogenated and non-halogenated solvent wastes should also be collected separately.[4]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[1][6][7] Plastic is often preferred.[1] The original container can be used if it is in good condition.[7]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste contaminated with this compound").[1][2][3] Do not use abbreviations.[3]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[2] For other chemicals, the first rinse must be collected as hazardous waste.[2]
-
After thorough rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as non-hazardous solid waste or as directed by your EHS department.[2][4][6]
-
-
Requesting Waste Pickup:
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as specified by general guidelines.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [1][5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Maximum Hazardous Waste in a Lab (Institutional Policy Example) | 10 gallons | [2] |
| Container Fullness for Pickup Request | ¾ full | [7] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) or 3% by weight | [5] |
Experimental Protocols
As "this compound" is a research compound, specific experimental protocols for its use are not publicly available. Researchers using this agent should develop detailed protocols that include waste minimization strategies, such as ordering only the required amount of the chemical and reducing the scale of experiments whenever possible.[1]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Guide to Handling Potent Antifungal Agents
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Given that "Antifungal agent 86" is not a publicly documented substance, this guide provides essential safety protocols for handling novel or potent antifungal compounds in a research setting. Researchers, scientists, and drug development professionals should use this information as a starting point, supplementing it with a thorough risk assessment based on the known properties of the specific agent being handled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment (PPE).[1][2] PPE serves as a critical barrier against chemical, biological, and physical hazards, minimizing direct exposure and reducing the risk of injury or contamination.[1] The minimum PPE for laboratory work involving hazardous agents includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This must be supplemented with additional equipment based on a task-specific hazard assessment.[3]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard & Use |
| Body Protection | Laboratory Coat | A fire-resistant lab coat that covers the arms and closes in the front is required to protect clothing and skin from splashes and spills.[1][4] Disposable lab coats are recommended to prevent cross-contamination and should be discarded immediately upon accidental contamination. Lab coats should not be worn outside of the laboratory.[5] |
| Chemical-Resistant Apron/Sleeves | May be required for tasks with a high risk of splashing or when handling large volumes of the agent.[3] | |
| Hand Protection | Disposable Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For extended work or direct contact with the antifungal agent, consider double-gloving or using more robust gloves like neoprene for oils and solvents.[3][4] Always change gloves immediately if they are torn or contaminated, and wash hands thoroughly after removal.[3][4] |
| Eye & Face Protection | Safety Goggles | Chemical-resistant goggles with side shields are mandatory to protect against splashes and fumes.[1][4] Standard safety glasses do not offer adequate protection from chemical splashes.[3] All eye and face protection should meet the ANSI Z87.1 standard.[6] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when mixing corrosive substances or handling large volumes.[1][3] | |
| Respiratory Protection | Respirator/Face Mask | When handling the dry, powdered form of an antifungal agent, a respirator or disposable face mask is essential to prevent inhalation. Work with volatile chemicals or in poorly ventilated areas may require the use of a respirator (e.g., N95, half-mask, or full-face), with the specific type determined by the agent's toxicity and concentration.[1] All manipulations of powdered or aerosol-generating materials should ideally be performed within a chemical fume hood or a glove box.[5] |
Operational Plan: From Preparation to Disposal
A structured workflow is critical to ensure safety and experimental integrity. The following diagram outlines the key steps for handling a potent antifungal agent.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of the antifungal agent and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7] All waste must be handled in accordance with institutional and regulatory guidelines.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats, masks): Place in a designated, clearly labeled biohazard or chemical waste container.
-
Contaminated Labware (e.g., filter papers, plastic tubes): Collect in tightly closed containers for incineration. If incineration is not available, materials should be thoroughly soaked in a 5% sodium hypochlorite (bleach) solution for at least one hour before disposal as biohazardous waste.
-
-
Liquid Waste:
-
Bulk Agent and Contaminated Solutions: Treat with a strong oxidizing agent like sodium hypochlorite (household bleach diluted 1:10) or a strong acid to deactivate the antifungal properties before disposal. Always follow your institution's specific guidelines for chemical waste.
-
Aqueous Solutions from Cleaning: Spills should be wiped with paper towels soaked in a bleach solution.[8] These towels are then disposed of as solid contaminated waste.[8]
-
-
Sharps Waste:
-
Needles, Syringes, Contaminated Glassware: Immediately place all sharps into a rigid, puncture-resistant, and leak-proof sharps container.[5] Never attempt to recap, bend, or break needles.
-
Decontamination Protocol:
-
Work Surfaces: All work surfaces, such as benchtops and the inside of fume hoods, must be decontaminated both before and after each use.[5] A 1:10 bleach solution is effective for many agents, but compatibility with the specific antifungal compound should be verified.[8] A contact time of at least 15-20 minutes is recommended for effective decontamination.[8]
-
Equipment: Non-disposable equipment should be thoroughly cleaned and decontaminated using an appropriate method. If autoclaving, ensure the agent is stable under heat and pressure; otherwise, chemical decontamination is required.
-
Spills: In the event of a spill, immediately notify others and isolate the area.[8] Wearing appropriate PPE, cover the spill with absorbent material, apply a deactivating agent like a bleach solution, allow sufficient contact time, and then clean the area thoroughly.[8] All materials used for cleanup must be disposed of as hazardous waste.[8]
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Disposal of unused and expired medications: A study of knowledge, attitudes, and practices among community pharmacy visitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmu.edu [cmu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
